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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Bisoctrizole: A Hybrid UV-Absorbing Agent

For Researchers, Scientists, and Drug Development Professionals Abstract Bisoctrizole, known commercially by trade names such as Tinosorb® M, is a highly effective broad-spectrum ultraviolet (UV) radiation absorber.[1] A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoctrizole, known commercially by trade names such as Tinosorb® M, is a highly effective broad-spectrum ultraviolet (UV) radiation absorber.[1] As a benzotriazole-based organic compound, its unique formulation into microfine particles confers a hybrid mechanism of action, distinguishing it from traditional soluble organic absorbers and inorganic particulate filters.[2] This guide provides a detailed examination of bisoctrizole's chemical structure, physicochemical properties, and its multifaceted mechanism of action. Furthermore, it delves into the synthetic pathways, formulation considerations, and analytical methodologies pertinent to its application in dermatological and cosmetic science.

Chemical Identity and Structure

Bisoctrizole, chemically named 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol], is a complex diarylmethane derivative.[1][3] Its molecular architecture is characterized by two hydroxyphenyl benzotriazole units linked by a methylene bridge. This structure is fundamental to its function as a UV filter. The benzotriazole moieties are potent chromophores responsible for UV absorption, while the phenolic hydroxyl groups contribute to the molecule's photostability.[4] The bulky tetramethylbutyl groups enhance its oil solubility and prevent crystallization in formulations.

The structural representation of bisoctrizole is depicted below:

Bisoctrizole_Structure cluster_molecule Bisoctrizole cluster_left_ring Hydroxyphenyl Benzotriazole Unit 1 cluster_right_ring Hydroxyphenyl Benzotriazole Unit 2 C41H50N6O2 C₄₁H₅₀N₆O₂ Benzotriazole1 Benzotriazole Phenol1 Phenol Benzotriazole1->Phenol1 absorbs UV Alkyl1 tert-Octyl Phenol1->Alkyl1 solubility Methylene_Bridge Methylene Bridge Phenol1->Methylene_Bridge Benzotriazole2 Benzotriazole Phenol2 Phenol Benzotriazole2->Phenol2 absorbs UV Alkyl2 tert-Octyl Phenol2->Alkyl2 solubility Methylene_Bridge->Phenol2

Caption: Chemical structure of Bisoctrizole.

Table 1: Chemical Identifiers for Bisoctrizole

IdentifierValue
IUPAC Name 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol][1]
CAS Number 103597-45-1[2]
Molecular Formula C₄₁H₅₀N₆O₂[2]
INCI Name Methylene Bis-Benzotriazolyl Tetramethylbutylphenol[5]
Synonyms MBBT, Tinosorb M, UV-360[2][5]

Physicochemical Properties

The efficacy and formulation characteristics of bisoctrizole are dictated by its distinct physicochemical properties. It is a photostable molecule with exceptionally low water solubility, which necessitates its formulation as a microfine aqueous dispersion.[1] This particulate form is crucial to its hybrid UV protection mechanism.

Table 2: Physicochemical Properties of Bisoctrizole

PropertyValue
Molecular Weight 658.88 g/mol [2]
Appearance White to light yellow powder[1]
Melting Point 195.7 °C[2]
Water Solubility < 0.001 % w/w[1]
Particle Size < 200 nm in dispersion[2]
UV Absorption Maxima Approximately 303 nm (UVB) and 358 nm (UVA)[6][7]

Mechanism of Action: A Hybrid Approach to UV Protection

Bisoctrizole functions as a broad-spectrum UV filter through a unique triple-action mechanism that combines the characteristics of both chemical and physical sunscreens.[7] This hybrid nature allows it to absorb, scatter, and reflect UV radiation across the entire UVA and UVB spectrum (approximately 280-400 nm).[6][7]

  • UV Absorption: The benzotriazole moieties within the bisoctrizole molecule are highly effective at absorbing UV photons.[4] Upon absorption of UV energy, the molecule undergoes a reversible electronic transition, converting the harmful radiation into harmless thermal energy.[4] This process is highly efficient and photostable, meaning the molecule can dissipate the energy without undergoing degradation.

  • Light Scattering and Reflection: Due to its poor solubility, bisoctrizole is formulated as a microfine organic particle dispersion.[2] These particles, typically less than 200 nm in diameter, physically scatter and reflect a portion of the incoming UV radiation, a mechanism analogous to inorganic filters like titanium dioxide and zinc oxide.[2]

This dual mechanism provides comprehensive protection against both short-wave UVB rays, which are responsible for sunburn, and long-wave UVA rays, which penetrate deeper into the skin and contribute to premature aging and the risk of skin cancer.

UV_Protection_Mechanism cluster_actions Triple Action Mechanism UV_Radiation Incoming UV Radiation (UVA & UVB) Bisoctrizole_Particle Bisoctrizole Microfine Particle UV_Radiation->Bisoctrizole_Particle Absorption UV Absorption (Chemical Mechanism) Bisoctrizole_Particle->Absorption absorbs Scattering Light Scattering (Physical Mechanism) Bisoctrizole_Particle->Scattering scatters Reflection Light Reflection (Physical Mechanism) Bisoctrizole_Particle->Reflection reflects Heat Harmless Heat Absorption->Heat dissipates as Scattered_UV Scattered UV Scattering->Scattered_UV redirects Reflected_UV Reflected UV Reflection->Reflected_UV redirects

Caption: Hybrid UV protection mechanism of Bisoctrizole.

Synthesis of Bisoctrizole

The industrial synthesis of bisoctrizole typically involves the condensation of two molecules of 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (a UV absorber often referred to as UV-329) with a formaldehyde equivalent.[1] A common method utilizes bis(dialkylamino)methane as the methylene bridge source.

Experimental Protocol: Synthesis via Condensation with Bis(di-n-propylamino)methane

This protocol is a self-validating system as the progress of the reaction can be monitored by the collection of the di-n-propylamine byproduct.

Materials:

  • 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329)

  • Powdered sodium hydroxide

  • Bis(di-n-propylamino)methane

  • Tetrabutylammonium bromide

  • Toluene

  • 18% Aqueous hydrochloric acid

  • Methanol

  • Deionized water

Equipment:

  • 500 mL three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Distillation receiver

  • Heating mantle

  • Vacuum pump

  • Beaker

  • Ice water bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and distillation receiver, add 323 g of UV-329, 4 g of powdered sodium hydroxide, 128 g of bis(di-n-propylamino)methane, and 15 g of tetrabutylammonium bromide.[6]

  • Reaction Execution: Heat the reaction mixture to 130°C under a reduced pressure of 100 mmHg with continuous stirring.[6]

  • Byproduct Collection: During the reaction, collect the di-n-propylamine byproduct via distillation. The theoretical yield of di-n-propylamine is 122 g.[6]

  • Reaction Monitoring: Maintain these conditions for 2 hours. The reaction is considered complete when the distillation of di-n-propylamine ceases.[6]

  • Work-up: Stop heating and release the vacuum.

  • Purification - Dissolution: Once the reaction mixture has cooled to 110°C, slowly add 500 g of toluene to dissolve all solids.[6]

  • Neutralization: After complete dissolution, cool the system to 90°C. Slowly add approximately 40 g of 18% aqueous hydrochloric acid dropwise while stirring until the solution is neutral.[6]

  • Crystallization: Transfer the reaction mixture to a beaker and cool in an ice water bath for 4-5 hours to induce crystallization.[6]

  • Isolation: Collect the crystals by filtration and wash sequentially with 150 mL of deionized water (twice) and 250 mL of methanol (twice).[6]

  • Drying: Dry the resulting wet product at 100-110°C to obtain the final bisoctrizole product.[6]

Formulation and Application in Sunscreens

The unique properties of bisoctrizole present both advantages and challenges in formulation. Its insolubility means it cannot be simply dissolved in the oil or water phase of a sunscreen emulsion. Instead, it is incorporated as a pre-prepared aqueous dispersion of microfine particles, stabilized by surfactants such as decyl glucoside.[2]

Key Formulation Insights:

  • Broad-Spectrum Efficacy: Bisoctrizole provides broad-spectrum UVA and UVB protection, making it a valuable single-ingredient active or a component in combination with other UV filters.[2][3]

  • Photostability: It is highly photostable and has been shown to stabilize other less stable UV filters, such as avobenzone and octinoxate.[2]

  • Aesthetic Profile: The microfine particle size minimizes the whitening effect often associated with inorganic particulate filters, leading to more cosmetically elegant formulations.

  • Safety Profile: Bisoctrizole has a favorable safety profile, with minimal skin penetration and a low potential for irritation or sensitization.[7][8]

Regulatory Status and Safety

Bisoctrizole is approved for use as a UV filter in sunscreens in the European Union and many other parts of the world at a maximum concentration of 10%.[3] However, it is not currently approved by the U.S. Food and Drug Administration (FDA).[2][3]

Toxicological studies have demonstrated that bisoctrizole has low oral and dermal toxicity.[7] It is not found to be genotoxic, photoirritating, or a sensitizer.[7] In vitro studies on human skin have shown minimal dermal penetration.[8]

Conclusion

Bisoctrizole represents a significant innovation in UV protection technology. Its hybrid mechanism of action, combining the benefits of both organic and inorganic filters, provides broad-spectrum, photostable, and efficient attenuation of solar radiation. As a Senior Application Scientist, the understanding of its chemical structure, physicochemical properties, and the rationale behind its formulation as a microfine dispersion is paramount for the development of advanced and effective sun care products. The detailed synthetic and analytical protocols further empower researchers to harness the full potential of this versatile UV-absorbing agent.

References

  • Chemsrc. Bisoctrizole | CAS#:103597-45-1. Available from: [Link]

  • Wikipedia. Bisoctrizole. Available from: [Link]

  • MFCI Co., Ltd. bisoctrizole - TECHNICAL DATA SHEET. 2020-05-01. Available from: [Link]

  • PharmaCompass. Bisoctrizole | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • CHOSEN Store. BISOCTRIZOLE. Available from: [Link]

  • PubChem. Bisoctrizole. Available from: [Link]

  • Vinner Labs. Sunbest-M (Bisoctrizol) – An Overview. Available from: [Link]

  • Shanghai BFP New Material Co., Ltd. How Is Bisoctrizole Different from Other Organic UV Filters?. 2025-01-23. Available from: [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Bisoctrizole (UV-Vis &amp; NMR)

The following technical guide details the spectroscopic characterization of Bisoctrizole (Tinosorb® M), designed for researchers and formulation scientists. Executive Summary Bisoctrizole (Methylene bis-benzotriazolyl te...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Bisoctrizole (Tinosorb® M), designed for researchers and formulation scientists.

Executive Summary

Bisoctrizole (Methylene bis-benzotriazolyl tetramethylbutylphenol, MBBT) represents a class of "hybrid" UV filters combining the absorption properties of organic molecules with the scattering effects of micro-particulates.[1] Its efficacy relies on a dual-mechanism of action: broad-spectrum photon absorption (UVA+UVB) and non-radiative energy dissipation via Excited State Intramolecular Proton Transfer (ESIPT). This guide provides the definitive spectroscopic data and protocols required for the identification, structural validation, and quality control of Bisoctrizole.

Chemical Identity & Physical Profile[2][3]

  • IUPAC Name: 2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol][1][2][3][4][5][6][7]

  • CAS Number: 103597-45-1[1][2][3][4][6][7][8][9][10]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [3]
  • Molecular Weight: 658.9 g/mol

  • Appearance: White to pale yellow powder

  • Solubility Profile: Insoluble in water; sparingly soluble in ethanol; soluble in THF, CDCl

    
    , and hot toluene.
    

UV-Vis Spectroscopy: Absorption & Photostability

Spectral Characteristics

Bisoctrizole exhibits a characteristic dual-absorption band profile, covering both the UVB (290–320 nm) and UVA (320–400 nm) regions.

ParameterValue / CharacteristicNotes

(UVB)
303–305 nm Primary absorption band (

)

(UVA)
358–360 nm Secondary broad band (Charge Transfer)
Extinction Coefficient (

)
High (> 20,000 M

cm

)
Exact value solvent-dependent (typically measured in THF or Ethanol/Dioxane)
Critical Wavelength > 370 nmClassification: Broad Spectrum
Mechanism of Action: ESIPT

The photostability of Bisoctrizole is governed by Excited State Intramolecular Proton Transfer (ESIPT) . Upon UV excitation, the molecule undergoes a rapid, reversible tautomerization from the Enol form to the Keto form. The Keto excited state decays to the ground state via non-radiative relaxation (releasing heat), preventing the formation of reactive oxygen species (ROS).

ESIPT_Mechanism Enol_S0 Enol Form (Ground State) S0 Enol_S1 Enol Form (Excited) S1* Enol_S0->Enol_S1 UV Absorption (hν) Keto_S1 Keto Form (Excited) S1* (Proton Transferred) Enol_S1->Keto_S1 ESIPT (Fast Tautomerization) Keto_S0 Keto Form (Ground State) S0 (Vibrationally Hot) Keto_S1->Keto_S0 Non-Radiative Decay (Heat Dissipation) Keto_S0->Enol_S0 Reverse Proton Transfer (Restoration)

Caption: The ESIPT cycle ensures Bisoctrizole returns to its ground state without degradation, granting it exceptional photostability.

Experimental Protocol: UV-Vis Determination

Objective: Determine


 and verify broad-spectrum coverage.
  • Solvent: Tetrahydrofuran (THF) or Dioxane (due to low solubility in simple alcohols).

  • Stock Solution: Dissolve 10 mg Bisoctrizole in 100 mL THF (100 ppm). Sonicate for 10 mins.

  • Working Solution: Dilute 1 mL of Stock into 100 mL THF (1 ppm).

  • Measurement: Scan from 250 nm to 450 nm using quartz cuvettes (1 cm path length).

  • Validation: Absorbance at 360 nm must be > 0.3 AU for a 10 ppm solution (approximate).

NMR Spectroscopy: Structural Elucidation

Nuclear Magnetic Resonance (NMR) is the gold standard for structural confirmation. Due to the symmetry of the molecule (C2 symmetry axis through the methylene bridge), the spectra are simplified, showing equivalent signals for the two benzotriazole and phenol halves.

H NMR Data (500 MHz, CDCl )

Note: Chemical shifts (


) are reported relative to TMS (0.00 ppm).
Region

(ppm)
MultiplicityIntegrationAssignmentStructural Insight
Phenolic 11.5 – 11.8 Singlet (s)2H-OH Strongly deshielded due to intramolecular H-bond with Triazole N.
Aromatic 8.1 – 8.3 Multiplet (m)2HBenzotriazole H-4'Closest to triazole ring fusion.
Aromatic 7.8 – 8.0 Multiplet (m)2HBenzotriazole H-7'
Aromatic 7.4 – 7.6 Multiplet (m)4HBenzotriazole H-5', H-6'
Aromatic 7.2 – 7.3 Doublet (d)2HPhenol H-3Meta to methylene bridge.
Aromatic 7.1 – 7.2 Doublet (d)2HPhenol H-5
Benzylic 4.2 – 4.3 Singlet (s)2HAr-CH

-Ar
Methylene bridge linking the two phenol rings.
Aliphatic 1.8 – 2.0 Singlet (s)4H-CH

- (t-Octyl)
Methylene of the tetramethylbutyl group.
Aliphatic 1.4 – 1.5 Singlet (s)12H-C(CH

)

-
Gem-dimethyls attached to the phenol ring.
Aliphatic 0.7 – 0.8 Singlet (s)18H-C(CH

)

Terminal t-butyl groups.
C NMR Data (125 MHz, CDCl )

Key diagnostic carbon signals:

  • 
     140–150 ppm:  Phenolic C-OH and Triazole C-N carbons.
    
  • 
     110–130 ppm:  Aromatic CH carbons.
    
  • 
     30–40 ppm:  Quaternary carbons of the t-octyl group and the Methylene bridge (~30 ppm).
    
  • 
     29–32 ppm:  Methyl carbons of the t-octyl group.
    
Experimental Protocol: NMR Sample Preparation
  • Solvent: Deuterochloroform (CDCl

    
    ) is standard. For higher resolution of the labile -OH proton, add a trace of Trifluoroacetic acid (TFA) or use DMSO-d
    
    
    
    (though solubility may be lower).
  • Concentration: Prepare a ~10-15 mg/mL solution.

  • Filtration: Filter through a 0.45

    
    m PTFE filter to remove undissolved particulates (critical for Bisoctrizole as it is often supplied as a micronized powder).
    

Quality Control & Impurity Profiling

For pharmaceutical and cosmetic grade validation, a combined spectroscopic workflow is required to detect synthesis byproducts (e.g., unreacted benzotriazole precursors).

QC_Workflow cluster_Spectroscopy Spectroscopic Validation Start Raw Material (Bisoctrizole Powder) Solubility Solubility Check (THF/CDCl3) Start->Solubility NMR 1H NMR (500 MHz) Check: Methylene Bridge (4.2 ppm) Check: Impurity Peaks Solubility->NMR UV UV-Vis (THF) Check: λmax 305/360 nm Check: Abs > 0.3 AU Solubility->UV HPLC HPLC Purity (C18 Column, MeOH/THF) NMR->HPLC UV->HPLC Decision Compliance Check (>98% Purity) HPLC->Decision Release Release Batch Decision->Release Pass

Caption: Integrated QC workflow ensuring chemical identity (NMR) and functional performance (UV-Vis).

References
  • PubChem. Bisoctrizole (Compound CID 3571576). National Library of Medicine. Available at: [Link]

  • European Commission. Opinion on Methylene bis-benzotriazolyl tetramethylbutylphenol (nano).[2] Scientific Committee on Consumer Safety (SCCS), 2015.[2] Available at: [Link]

  • Ashby, J., et al. "Lack of binding to isolated estrogen or androgen receptors..." Regulatory Toxicology and Pharmacology, 2001.[11] (Referenced for purity/characterization context).

  • Herzog, B., et al. "UV-A protection: the behavior of sunscreens under solar irradiation." Photochemistry and Photobiology, 2002. (Mechanism of ESIPT).

Sources

Foundational

Bisoctrizole hybrid organic/inorganic UV filter characteristics

An In-Depth Technical Guide to Bisoctrizole: The Hybrid Organic/Inorganic UV Filter Introduction: A Paradigm Shift in UV Protection Bisoctrizole, chemically known as 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bisoctrizole: The Hybrid Organic/Inorganic UV Filter

Introduction: A Paradigm Shift in UV Protection

Bisoctrizole, chemically known as 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol], represents a significant advancement in ultraviolet (UV) radiation protection technology.[1][2] Marketed under trade names such as Tinosorb® M, it is a broad-spectrum UV filter that uniquely bridges the gap between traditional organic (chemical) and inorganic (physical) sunscreens.[3][4] Its novel mechanism, which combines UV absorption with light scattering and reflection, coupled with exceptional photostability, has made it a cornerstone ingredient in high-SPF, broad-spectrum sun care products worldwide.[4][5][6]

This guide provides a comprehensive technical overview of Bisoctrizole, designed for researchers, formulation scientists, and drug development professionals. We will delve into its core physicochemical properties, its tripartite mechanism of UV attenuation, formulation strategies, and the analytical methodologies required for its characterization and validation.

Core Physicochemical Characteristics

Unlike conventional organic UV filters that are soluble in either the oil or water phase of an emulsion, Bisoctrizole is poorly soluble in both.[3] It is produced and formulated as a dispersion of microfine organic particles, typically with a particle size of less than 200 nm.[1][3] This particulate nature is fundamental to its hybrid functionality. For formulation purposes, it is supplied as a 50% active aqueous suspension, stabilized by a surfactant such as decyl glucoside, and is incorporated into the water phase of a cosmetic emulsion.[1][3]

PropertyValue
INCI Name Methylene Bis-Benzotriazolyl Tetramethylbutylphenol
CAS Number 103597-45-1
Chemical Formula C₄₁H₅₀N₆O₂
Molar Mass 658.89 g/mol [1]
Appearance Light yellow powder[7]
Melting Point 195.7 °C[1][3]
UV Spectrum 280-400 nm (Broad Spectrum UVA + UVB)[2][8]
Peak Absorption ~305 nm and ~360 nm[8]

The Tripartite Mechanism of UV Attenuation

Bisoctrizole's high efficacy stems from a unique triple-action mechanism that leverages both its chemical structure and its physical form.[2][5] This hybrid approach provides more comprehensive UV protection than single-mechanism filters.

  • UV Absorption: As a benzotriazole derivative, Bisoctrizole possesses the inherent ability of an organic molecule to absorb high-energy UV photons. The absorbed energy is then dissipated as harmless thermal energy, preventing it from reaching and damaging skin cells.[7]

  • Light Scattering: Due to its microfine particulate structure, the Bisoctrizole dispersion physically scatters a significant portion of incident UV radiation.[2][5] This mechanism is analogous to that of inorganic filters like titanium dioxide and zinc oxide.

  • Light Reflection: The surface of these organic microparticles also reflects UV rays, further reducing the total amount of radiation that penetrates the skin.[2][4][5]

This combined action ensures highly efficient attenuation of UV radiation across the entire UVA and UVB spectrum.

G cluster_0 Bisoctrizole Particle (<200nm) cluster_1 UVR Incoming UV Radiation (UVA & UVB) absorb 1. UV Absorption (Molecular Excitation) UVR->absorb scatter 2. Light Scattering (Particle Interaction) UVR->scatter reflect 3. Light Reflection (Surface Interaction) UVR->reflect dissipate Heat Dissipation absorb->dissipate Energy Conversion transmit Reduced UV Transmission to Skin scatter->transmit reflect->transmit G cluster_0 QC Workflow raw_material Raw Material (Bisoctrizole Suspension) dls Particle Size Analysis (DLS) raw_material->dls Characterization uv_vis_raw UV-Vis Spectroscopy (Spectrum Confirmation) raw_material->uv_vis_raw Characterization hplc_raw HPLC (Purity) raw_material->hplc_raw Characterization formulation Final Formulation (Sunscreen Product) uv_vis_final UV-Vis Spectroscopy (Concentration) formulation->uv_vis_final Validation hplc_final HPLC (Assay) formulation->hplc_final Validation spf_vitro In Vitro SPF (Efficacy Screen) formulation->spf_vitro Validation

Sources

Exploratory

Optimizing Bisoctrizole (MBBT) Efficacy: A Technical Guide to Particle Size Engineering and Morphology Control

Topic: Bisoctrizole Particle Size and Morphology Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Engineers[1] [1] Executive Summary Bisoctrizole (Methylene Bis-Benzotriaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bisoctrizole Particle Size and Morphology Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Engineers[1]

[1]

Executive Summary

Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, or MBBT) represents a paradigm shift in photoprotection as a "hybrid" filter.[1][2] Unlike soluble organic absorbers, MBBT functions as a micro-particulate organic dispersion.[1][3] Its efficacy is governed not just by molecular absorption but critically by particle size distribution (PSD) and crystal morphology , which dictate its scattering efficiency (Mie theory) and photostability.[1]

This guide provides a rigorous technical framework for engineering MBBT particles to maximize SPF boosting, UVA attenuation, and formulation transparency.[1] It moves beyond standard datasheets to explore the causal links between wet milling parameters, hydrodynamic radii, and optical performance.[1]

Part 1: Physicochemical Fundamentals & Optical Mechanics

The Hybrid Attenuation Mechanism

MBBT operates through a dual mechanism that is strictly dependent on particle geometry.

  • Molecular Absorption: The benzotriazole moiety absorbs UV photons, dissipating energy via rapid proton transfer (tautomerization).[1] This is intrinsic to the molecule.

  • Particulate Scattering: The crystalline particles scatter UV light. This is extrinsic and tunable.[1]

The Causality of Size: According to Mie Scattering Theory , scattering efficiency is maximal when the particle diameter (


) approaches the wavelength (

) of incident light (

).
  • Target Range: For broad-spectrum UV coverage (290–400 nm), the optimal particle size is 80–200 nm .[1]

  • > 200 nm: Scattering shifts to visible light, causing "whitening" on the skin (unacceptable sensory profile).[1]

  • < 60 nm: Scattering efficiency drops; protection relies solely on absorption, reducing the total extinction coefficient.[1]

Crystal Morphology

MBBT exists as a crystalline solid.[1] The milling process must preserve the crystal lattice to ensure photostability. Amorphous regions, often caused by excessive thermal stress during milling, are less photostable and more prone to Ostwald ripening (crystal growth over time).[1]

Part 2: Particle Engineering – The Wet Milling Protocol

Achieving the critical 80–200 nm range requires high-energy wet media milling. This protocol is designed as a self-validating loop to ensure reproducibility.

Experimental Protocol: High-Shear Wet Media Milling

Objective: Reduce coarse MBBT powder (approx. 20–50 µm) to a stable nanosuspension (


 < 150 nm).[1]

Reagents & Equipment:

  • Active: Bisoctrizole (MBBT) powder.[1]

  • Stabilizer: Decyl Glucoside (steric stabilizer) and Xanthan Gum (rheology modifier).[1]

  • Medium: Deionized water.[1]

  • Equipment: Recirculating Bead Mill (e.g., Netzsch or Dyno-Mill) with 0.3 mm Yttrium-Stabilized Zirconia beads.

Step-by-Step Methodology:

  • Pre-Dispersion (The Coarse Slurry):

    • Dissolve Decyl Glucoside (5-10% w/w) in water.[1]

    • Add MBBT powder (40-50% w/w) slowly under high-shear mixing (Ultra-Turrax) at 3000 RPM for 15 minutes.

    • Validation: Check for visible aggregates.[1] Slurry must be pumpable.[1]

  • Milling Setup:

    • Load the mill chamber (70-80% volume) with 0.3 mm Zirconia beads.

    • Causality: Smaller beads provide more contact points for shear but require lower viscosity to prevent hydraulic packing.

  • The Milling Cycle (Recirculation Mode):

    • Pump slurry through the chamber at a flow rate ensuring a residence time of ~20-30 seconds per pass.

    • Tip Speed: Set rotor speed to 10–12 m/s.

    • Temperature Control: Maintain jacket temperature < 25°C.

    • Critical Control Point: High temperatures induce partial solubilization and subsequent recrystallization (Ostwald ripening).[1]

  • In-Process Monitoring (The Feedback Loop):

    • Extract 1 mL sample every 30 minutes.

    • Analyze via Dynamic Light Scattering (DLS).[1][4][5][6]

    • Stop Criteria: When

      
       < 200 nm and Polydispersity Index (PDI) < 0.2.[1]
      
Visualization: Milling Optimization Logic

WetMilling Start Coarse MBBT Slurry (d50 > 20 µm) Mill Bead Mill Chamber (0.3mm ZrO2 Beads) Start->Mill Pump Cooling Heat Exchanger (< 25°C) Mill->Cooling Shear Heat Sampling Sample Extraction Cooling->Sampling DLS DLS Analysis (Size & PDI) Sampling->DLS Decision d90 < 200nm PDI < 0.2? DLS->Decision Decision->Mill No (Recirculate) Finish Final Nanosuspension (Harvest) Decision->Finish Yes

Caption: Figure 1: Closed-loop wet milling workflow with integrated DLS decision gate to prevent over-processing or thermal degradation.

Part 3: Analytical Validation & Characterization

Trustworthiness in data comes from using the right tool for the specific physical property.

Particle Size Analysis: DLS vs. Laser Diffraction

Do not rely on a single method.

  • Dynamic Light Scattering (DLS):

    • Use for: The final nanosuspension (< 1 µm).

    • Metric: Z-Average (Hydrodynamic Diameter).[1]

    • Protocol: Dilute 10µL dispersion in 10mL water.[1] Equilibrate at 25°C.

    • Why: DLS is sensitive to the Brownian motion of small particles.[4][6]

  • Laser Diffraction (LD):

    • Use for: Detecting "oversize" agglomerates (> 1 µm) that DLS misses.

    • Metric: Volume distribution (

      
      ).
      
    • Why: Large particles scatter light at low angles; LD detects the "tail" of the distribution that causes skin whitening.

Morphology: Scanning Electron Microscopy (SEM)[1]
  • Protocol: Dilute sample, drop-cast on silicon wafer, air dry, sputter coat with Gold/Palladium (2 nm).[1]

  • Observation: Look for discrete, brick-like or needle-like crystals.[1]

  • Failure Mode: If particles look fused or spherical with undefined edges, amorphous agglomeration has occurred.[1]

Stability: Zeta Potential
  • Target: Absolute value > 30 mV.

  • Mechanism: Decyl Glucoside provides some steric stabilization, but the surface charge (zeta potential) indicates electrostatic repulsion.[1] If < 20 mV, the suspension is prone to flocculation.[1]

Data Summary: Performance Correlation
ParameterOptimal RangeImpact if Too LowImpact if Too High
Particle Size (

)
80 – 150 nmReduced scattering; lower UVA-PFVisible whitening; lower SPF
Polydispersity (PDI) < 0.2N/A (Monodisperse is ideal)Ostwald ripening; unstable viscosity
Zeta Potential $\zeta> 30$ mV
Milling Temp 15 – 25°CHigh viscosity; poor millingCrystal growth; amorphous regions

Part 4: Formulation Integration & Stability

MBBT is unique because it is added to the aqueous phase of emulsions, unlike most organic filters which go in the oil phase.

The Stabilization Network

The nanosuspension is thermodynamically unstable (high surface energy).

  • Steric Barrier: The alkyl polyglucoside (Decyl Glucoside) adsorbs onto the hydrophobic MBBT surface, creating a "hairy" layer that prevents particles from touching.[1]

  • Rheological Trap: Xanthan gum forms a weak gel network (yield stress) that prevents sedimentation of the particles during storage.

Visualization: Stabilization Mechanism

Stabilization cluster_micelle Stabilized Particle MBBT MBBT Core (Hydrophobic) SurfHead Surfactant Head (Hydrophilic) Water Aqueous Phase SurfHead->Water Steric Barrier SurfTail Surfactant Tail (Lipophilic) SurfTail->MBBT Adsorption Xanthan Xanthan Network (Yield Stress) Xanthan->Water Suspension Support

Caption: Figure 2: Steric stabilization mechanism where surfactant tails anchor to the MBBT crystal, while heads extend into the aqueous phase, supported by a Xanthan gum network.[1]

References

  • BASF. (2019).[1][7] Tinosorb® M: Technical Information and Product Specification.[1][7] BASF Care Chemicals.[1][7] Link

  • Müller, R. H., et al. (2016).[1] "Nanosuspensions of poorly soluble drugs: Preparation and development by wet milling." International Journal of Pharmaceutics. Link

  • Herzog, B., et al. (2004).[1] "In vivo and in vitro determination of the UVA protection factor of sunscreen products containing Tinosorb M." Skin Pharmacology and Physiology. Link

  • Kestur, U. S., et al. (2013).[1] "Influence of particle size on the performance of a broad-spectrum sunscreen." Journal of Cosmetic Science. Link

  • Merck. (2021).[1] "Dynamic Light Scattering (DLS) Principle and Applications." Sigma-Aldrich Technical Library.[1] Link

Sources

Foundational

Bisoctrizole: Thermal Stability Architecture &amp; Degradation Kinetics

Technical Whitepaper | Application Science Division Executive Summary Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, MBBT) represents a paradigm shift in UV filtration technology, functioning as a hyb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Science Division

Executive Summary

Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, MBBT) represents a paradigm shift in UV filtration technology, functioning as a hybrid chromophore that combines the absorption dynamics of organic filters with the scattering properties of inorganic micropigments. Unlike conventional UV absorbers that succumb to photo-isomerization or cleavage, Bisoctrizole exhibits exceptional photostability driven by Excited State Intramolecular Proton Transfer (ESIPT) .

This guide dissects the thermal and photochemical stability profile of Bisoctrizole.[1] It provides researchers with the mechanistic understanding and experimental protocols necessary to validate its integrity in complex matrices, particularly when stabilizing labile co-actives like Avobenzone.[1]

Molecular Architecture & Stability Mechanisms

The core of Bisoctrizole’s stability lies in its dual benzotriazole moieties linked by a methylene bridge.[1] This structure facilitates a rapid, reversible tautomerization upon UV excitation, dissipating energy as heat rather than breaking chemical bonds.[2]

2.1 The ESIPT Mechanism

Upon UV absorption, the molecule transitions from its ground-state Enol form to an excited state.[1] A proton is transferred from the hydroxyl group to the nitrogen of the triazole ring, forming a Keto tautomer.[1] This excited Keto form relaxes to the ground state by releasing thermal energy, then instantly reverts to the Enol form, resetting the cycle.[1] This process occurs on a picosecond timescale, effectively "quenching" the UV energy before degradation can occur.

Figure 1: ESIPT Energy Dissipation Pathway

ESIPT_Mechanism Enol_Ground Enol Form (Ground State S0) Enol_Excited Enol Form (Excited State S1) Enol_Ground->Enol_Excited UV Absorption (hν) Keto_Excited Keto Form (Excited State S1') Enol_Excited->Keto_Excited Proton Transfer (ESIPT) Keto_Ground Keto Form (Ground State S0') Keto_Excited->Keto_Ground Fluorescence/IC Heat Thermal Energy Dissipation Keto_Excited->Heat Non-radiative Decay Keto_Ground->Enol_Ground Back Proton Transfer

Caption: The reversible ESIPT cycle allows Bisoctrizole to absorb high-energy UV photons and release them as harmless heat without molecular cleavage.

Thermal Characterization Profile

While photostability is Bisoctrizole's primary asset, its thermal stability is critical for formulation processing (often requiring high-shear homogenization at elevated temperatures).

3.1 Thermal Parameters
ParameterValue / RangeSignificance
Melting Point 195°C – 198°CIndicates high crystalline stability; resistant to phase changes during standard cosmetic manufacturing (typically <85°C).[1]
Decomposition Onset (TGA) > 300°CDemonstrates resistance to thermal breakdown during high-temperature extrusion or stress testing.[1]
Physical Form Microfine dispersion (< 200 nm)Insoluble in water/oil; exists as a suspension.[1][3] Thermal stress primarily affects the dispersant system (e.g., Decyl Glucoside) rather than the active molecule itself.[1]
3.2 Experimental Validation: TGA/DSC Protocol

To verify the purity and thermal baseline of a Bisoctrizole raw material, the following protocol is recommended.

Protocol: Simultaneous Thermal Analysis (STA)

  • Instrument: TGA/DSC synchronous analyzer (e.g., Mettler Toledo or TA Instruments).

  • Sample Prep: Weigh 5–10 mg of dried Bisoctrizole powder into an alumina crucible.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidative artifacts.
    
  • Ramp: Heat from 25°C to 500°C at 10°C/min.

  • Data Interpretation:

    • Endotherm ~195°C: Melting event (Integration gives Heat of Fusion).[1]

    • Mass Loss < 0.5% (up to 250°C): Volatiles/Moisture.[1]

    • Mass Loss Onset > 300°C: Degradation of the benzotriazole core.[1]

Degradation Kinetics & Stress Testing

Bisoctrizole is chemically inert under standard conditions.[1] Degradation is typically observed only under "Forced Degradation" scenarios used to validate analytical methods.[1]

4.1 Degradation Pathways
  • Photolytic: Negligible due to ESIPT.[1] Quantum yield of degradation is extremely low (

    
    ).[1]
    
  • Oxidative (Radical Attack): In the presence of strong oxidizers (e.g.,

    
     + UV), hydroxyl radicals may attack the phenolic ring, leading to hydroxylation.
    
  • Thermal: Pyrolysis occurs only above 300°C, leading to fragmentation of the alkyl chain (tetramethylbutyl group).[1]

4.2 Stabilization of Avobenzone

Bisoctrizole acts as a "sink" for Avobenzone (Butyl Methoxydibenzoylmethane).[1] Avobenzone is notorious for degrading via a triplet-state pathway.[1] Bisoctrizole stabilizes it through two mechanisms:[4]

  • Filter Effect: The microfine particles scatter/absorb UV, reducing the photon flux reaching Avobenzone.[1]

  • Quenching: Potential triplet-triplet energy transfer (though steric hindrance in the particulate form makes the "Filter Effect" the dominant mechanism).[1]

Figure 2: Avobenzone Stabilization Workflow

Stabilization_Interaction cluster_Formulation Formulation Matrix UV_Source UV Irradiation (290-400 nm) Bisoctrizole Bisoctrizole (Microfine Particles) UV_Source->Bisoctrizole Primary Absorption Avobenzone Avobenzone (Solubilized) UV_Source->Avobenzone Attenuated Flux Interaction Mechanism: Optical Screening & Scattering Bisoctrizole->Interaction Protects Degradation Degradation Products (Loss of Efficacy) Avobenzone->Degradation Without Bisoctrizole Stable_State Preserved Absorbance (High SPF) Avobenzone->Stable_State With Bisoctrizole Interaction->Avobenzone Reduces Excitation Rate

Caption: Bisoctrizole acts as a preferential photon trap, shielding Avobenzone from the high-energy flux that drives its degradation.

Analytical Protocols (HPLC)

To quantify Bisoctrizole and monitor potential degradation products, a Stability-Indicating Method (SIM) using Reverse-Phase HPLC is required.[1] Note that Bisoctrizole is highly lipophilic (


 estimated), requiring non-aqueous or high-organic mobile phases.
5.1 HPLC Methodology
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.

  • Mobile Phase A: Methanol (or Ethanol for "greener" chemistry).[1]

  • Mobile Phase B: Tetrahydrofuran (THF) or Acetonitrile (ACN) with 0.1% Acetic Acid.[1]

    • Note: Water is often excluded or kept <5% due to solubility issues.[1]

  • Gradient:

    • 0-5 min: 90% A / 10% B[1]

    • 5-15 min: Ramp to 100% B (to elute highly lipophilic Bisoctrizole)

    • 15-20 min: Hold 100% B

  • Detection: UV-Vis Diode Array (DAD) at 305 nm (λmax) and 360 nm (UVA peak).[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Temperature: 25°C.

Validation Criteria:

  • Linearity:

    
     over 10–200 µg/mL.[6]
    
  • Recovery: 98–102% from spiked placebo.[1]

  • Specificity: No interference from formulation excipients (e.g., Decyl Glucoside peaks elute early).

References
  • Herzog, B., et al. (2004). "In vivo and in vitro assessment of the photostability of UV filters." Photochemistry and Photobiology. Link

  • Chatelain, E., & Gabard, B. (2001). "Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a New UV Broadband Filter." Photochemistry and Photobiology. Link

  • Ashby, J., et al. (2001). "The challenge of finding new UV filters." Journal of the American Academy of Dermatology.[1] Link

  • BASF Technical Data Sheet. "Tinosorb® M: The first organic UV filter using microfine particle technology."[1] Link

  • Egerton, P.L., et al. (2009). "Excited state intramolecular proton transfer (ESIPT) in benzotriazole UV absorbers." Journal of Photochemistry and Photobiology A: Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Mastering the Dispersion of Bisoctrizole in Aqueous and Oil Phases for Advanced Dermatological Formulations

Abstract Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol), renowned under trade names like Tinosorb® M, represents a paradigm shift in ultraviolet (UV) radiation protection.[1][2] Unlike conventional or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol), renowned under trade names like Tinosorb® M, represents a paradigm shift in ultraviolet (UV) radiation protection.[1][2] Unlike conventional organic UV filters that are solubilized in either the aqueous or oil phase of an emulsion, bisoctrizole is a microfine organic particle that is practically insoluble in both.[1][3] This unique physicochemical property is leveraged to create stable aqueous dispersions, enabling it to function as a "hybrid" UV filter that both absorbs, scatters, and reflects UV radiation across the UVA and UVB spectrum.[1][4][5] This guide provides a comprehensive technical overview and detailed protocols for the effective dispersion of bisoctrizole in aqueous systems, addresses its behavior in oil phases, and outlines robust methods for characterization and stability validation.

Introduction: The Hybrid UV Filter Paradigm

The efficacy of a sunscreen formulation is critically dependent on the uniform distribution of its UV filters on the skin. Soluble organic filters achieve this by dissolving into the emulsion's oil or water phase. Bisoctrizole's innovation lies in its particulate nature at a sub-200 nm scale, which allows it to function as both a chemical absorber and a physical blocker.[1][5] This dual mechanism provides broad-spectrum protection and enhances the photostability of other UV filters, such as octinoxate, when co-formulated.[1] The primary challenge and focus of this application note, therefore, is not solubilization but the creation of a stable, finely dispersed system.

The inherent insolubility of bisoctrizole necessitates its formulation as a microparticle suspension.[3][6] Consequently, it is typically incorporated into the aqueous phase of an emulsion as a pre-stabilized 50% suspension.[1][4][5] Understanding the principles of colloid chemistry and mastering the techniques for particle size control and stabilization are paramount for any researcher or formulator working with this advanced UV filter.

Physicochemical Properties of Bisoctrizole

A thorough understanding of bisoctrizole's properties is fundamental to developing successful dispersion strategies. Its large, non-polar structure dictates its solubility profile and physical characteristics.

PropertyValueSource
Chemical Name 2,2'-Methylenebis[6-(2H-1,2,3-benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol][1]
CAS Number 103597-45-1[1]
Molecular Formula C₄₁H₅₀N₆O₂[1]
Molecular Weight 658.88 g/mol [1]
Appearance White to light yellow powder[6]
Melting Point 195.7 - 199 °C[1][7]
Water Solubility < 0.001 %w/w (practically insoluble)[2][6][8]
Oil Solubility Poorly soluble in common cosmetic oils[1][4]
LogP 12.7[2]

Table 1: Key Physicochemical Properties of Bisoctrizole.

The extremely low water and oil solubility is the most critical parameter, making dispersion, rather than dissolution, the only viable formulation strategy.[1][6]

Dispersion in the Aqueous Phase: The Standard Protocol

Bisoctrizole is almost exclusively incorporated into the aqueous phase of oil-in-water (O/W) emulsions. Commercial suppliers often provide it as a 50% aqueous dispersion, pre-stabilized with a non-ionic surfactant like decyl glucoside.[1][4] This pre-dispersion simplifies the formulation process significantly.

Mechanism of Aqueous Dispersion and Stabilization

The stability of the bisoctrizole particle suspension is achieved through steric and electrostatic stabilization provided by surfactants and polymers. Decyl glucoside, a mild, non-ionic surfactant, adsorbs onto the surface of the bisoctrizole particles.[1] This creates a hydrophilic barrier that prevents the particles from agglomerating due to van der Waals forces. Thickeners and rheology modifiers, such as xanthan gum, further enhance stability by increasing the viscosity of the continuous phase, which slows down sedimentation according to Stokes' Law.

G cluster_0 Aqueous Phase cluster_1 Stabilization Mechanism Biso Bisoctrizole Particle Decyl Decyl Glucoside (Surfactant) Biso->Decyl Adsorption Water Water (Continuous Phase) Biso->Water Suspended in Decyl->Biso Forms Steric Barrier Stab Stable Dispersion: Prevents Agglomeration & Sedimentation Decyl->Stab Xanthan Xanthan Gum (Stabilizer) Xanthan->Water Increases Viscosity Xanthan->Stab

Caption: Stabilization of Bisoctrizole in the Aqueous Phase.

Protocol for Preparing a Stable Aqueous Bisoctrizole Dispersion

This protocol details the preparation of a stable aqueous phase containing bisoctrizole, ready for emulsification.

Materials:

  • Bisoctrizole (as a 50% pre-stabilized aqueous dispersion, e.g., Tinosorb® M)

  • Deionized Water

  • Xanthan Gum (or other suitable rheology modifier)

  • Glycerin (humectant and dispersing aid)

  • Preservative (e.g., Phenoxyethanol)

  • pH adjuster (e.g., Citric Acid or Sodium Hydroxide solution)

Equipment:

  • Laboratory balance

  • Overhead propeller stirrer

  • Beakers

  • pH meter

Procedure:

  • Prepare the Gelling Phase:

    • In a beaker, weigh the deionized water.

    • In a separate small beaker, weigh the glycerin and add the xanthan gum. Mix to form a slurry. This pre-wetting step is crucial to prevent the formation of "fish-eye" lumps when the gum is added to water.

    • While stirring the water with the propeller stirrer at a moderate speed (e.g., 300-500 rpm), slowly add the xanthan gum/glycerin slurry.

    • Continue stirring until the xanthan gum is fully hydrated and the solution is uniform and free of lumps. This may take 20-30 minutes.

  • Incorporate Bisoctrizole:

    • Once the gelling phase is homogeneous, reduce the stirring speed slightly.

    • Slowly add the 50% bisoctrizole dispersion to the vortex. It is critical to add it slowly to ensure it disperses evenly without shocking the system.

    • Continue mixing for 15-20 minutes until the dispersion is uniform in appearance.

  • Add Other Aqueous Phase Ingredients:

    • Add any other water-soluble ingredients, such as preservatives.

  • pH Adjustment and Finalization:

    • Measure the pH of the dispersion. Bisoctrizole dispersions are typically stable in a pH range of 6.0-7.5.

    • Adjust the pH as necessary using a dilute solution of citric acid or sodium hydroxide.

    • Perform a final mix for 5-10 minutes. The resulting aqueous phase is now ready to be used in the preparation of an O/W emulsion.

Bisoctrizole in the Oil Phase: An Analysis of Incompatibility

Due to its chemical structure and high melting point, bisoctrizole is practically insoluble in the cosmetic esters, alkanes, and triglycerides that typically constitute the oil phase of a sunscreen.[1][4] Attempting to disperse bisoctrizole directly into the oil phase is not recommended as it leads to instability, agglomeration, and a significant drop in SPF efficacy. The oil phase in a bisoctrizole-containing formulation is therefore reserved for:

  • Soluble UV Filters: Other organic UV filters (e.g., Octisalate, Avobenzone) are dissolved in this phase.

  • Emollients and Esters: These provide the desired skin feel and sensory properties.

  • Emulsifiers: The oil-soluble components of the emulsifying system.

  • Mineral Pigments: If a hybrid formulation is desired, micronized titanium dioxide or zinc oxide are often dispersed in the oil phase.[1][5]

G cluster_0 Typical O/W Emulsion Structure cluster_aq Aqueous Phase (Continuous) cluster_oil Oil Phase (Dispersed Droplets) Biso_disp Bisoctrizole Dispersion (Stabilized Particles) Sol_UV Soluble UV Filters Biso_disp->Sol_UV Separate Phases cluster_oil cluster_oil Emollients Emollients Emulsifier_lip Lipophilic Emulsifier

Caption: Phase Distribution in a Bisoctrizole Sunscreen.

Characterization and Quality Control of Bisoctrizole Dispersions

A self-validating protocol requires robust analytical methods to ensure the quality and stability of the dispersion.

Particle Size Analysis via Dynamic Light Scattering (DLS)

DLS is the primary technique for measuring the particle size distribution and polydispersity index (PDI) of the bisoctrizole dispersion. A narrow particle size distribution (low PDI) is indicative of a stable system.[6]

Protocol for DLS Measurement:

  • Sample Preparation: Dilute the aqueous bisoctrizole dispersion with deionized water to a concentration suitable for DLS analysis, typically in the range of 0.01-0.1% w/w. The goal is to avoid multiple scattering effects. Filter the diluted sample through a 0.45 µm filter to remove any dust or large aggregates not representative of the primary particle dispersion.[6]

  • Instrument Setup: Place the sample in a clean cuvette and insert it into the DLS instrument. Enter the solvent parameters (viscosity and refractive index of water) and set the measurement temperature (e.g., 25 °C).[6]

  • Measurement: A laser passes through the sample, and a detector measures the intensity fluctuations of the scattered light over time.[6]

  • Data Analysis: The instrument's software uses an autocorrelation function to calculate the mean particle size (Z-average) and the PDI.[6]

ParameterAcceptance CriteriaRationale
Z-Average < 200 nmEnsures optimal UV scattering and absorption efficacy.[1]
PDI < 0.3Indicates a narrow, monomodal particle size distribution, which is crucial for long-term stability.

Table 2: Example Quality Control Specifications for Bisoctrizole Dispersion.

Stability Testing

Stability testing ensures the formulation maintains its physical, chemical, and functional properties over its shelf life. Protocols should follow the International Conference on Harmonization (ICH) guidelines.[9][10]

Accelerated Stability Protocol:

  • Sample Storage: Store samples of the final formulation in their intended packaging at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH, for 3 to 6 months.[9]

  • Testing Intervals: Analyze the samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analytical Tests:

    • Visual Appearance: Check for phase separation, color change, and settling.

    • pH: Measure the pH of the formulation.

    • Viscosity: Monitor changes in the formulation's rheology.

    • Particle Size: Use DLS to check for any significant increase in particle size or PDI, which would indicate agglomeration.

    • In Vitro SPF: Measure the Sun Protection Factor to ensure efficacy is maintained.

Conclusion

Bisoctrizole's unique particulate nature offers significant advantages in broad-spectrum UV protection and photostability. However, its successful application hinges on a departure from traditional solubilization strategies and an embrace of colloidal dispersion science. By leveraging pre-stabilized aqueous dispersions and controlling key parameters like particle size, pH, and viscosity, researchers and formulators can create highly effective and stable sunscreen products. The protocols and analytical methods detailed in this guide provide a robust framework for the development, characterization, and validation of advanced dermatological formulations utilizing bisoctrizole. While it is not approved for use in the United States by the FDA, it is approved in the EU and other regions.[1][2][3]

References

  • Wikipedia. Bisoctrizole. Available from: [Link].

  • Quzhou Ebright Chemicals Co.,Ltd. Methylene Bis-benzotriazolyl Tetramethylbutylphenol. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3571576, Bisoctrizole. Available from: [Link].

  • Al-Harbi, F. A., et al. (2024). Effect of Bisoctrizole on Ultraviolet (UV) Absorption Properties of Silicone and Effect on Surface Roughness - An In Vitro Study. Indian Journal of Dental Research. Available from: [Link].

  • Shanghai BFP New Material. How Will Bisoctrizole Transform Sunscreen Formulations in 2025?. Available from: [Link].

  • American Chemical Society. Bisoctrizole. Available from: [Link].

  • chemeurope.com. Bisoctrizole. Available from: [Link].

  • Veeprho. Bisoctrizole Impurities and Related Compound. Available from: [Link].

  • U.S. Food and Drug Administration. Labeling and Effectiveness Testing: Sunscreen Drug Products for Over-The-Counter Human Use — Small Entity Compliance Guide. Available from: [Link].

  • European Chemicals Agency. Substance Information - Benzotriazole. Available from: [Link].

  • Center Forward. FDA Regulatory Process- Sunscreen. Available from: [Link].

  • Das, S., et al. (2019). Formulation development and accelerated stability testing of a novel sunscreen cream for ultraviolet radiation protection in high altitude areas. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link].

Sources

Application

Bisoctrizole as a photostabilizer for polymers

Application Note: Bisoctrizole as a High-Performance Photostabilizer for Polymeric Systems Executive Summary This guide details the application of Bisoctrizole (Methylene bis-benzotriazolyl tetramethylbutylphenol, MBBT)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bisoctrizole as a High-Performance Photostabilizer for Polymeric Systems

Executive Summary

This guide details the application of Bisoctrizole (Methylene bis-benzotriazolyl tetramethylbutylphenol, MBBT) as a photostabilizer in advanced polymer matrices.[1][2] Unlike traditional soluble benzotriazoles, Bisoctrizole operates via a dual mechanism of organic UV absorption and particulate scattering, driven by its high molecular weight (659 g/mol ) and microfine solid state. This document provides protocols for compounding, processing, and validating Bisoctrizole in thermoplastics (PC, PET, PMMA), emphasizing its utility in preventing yellowing and maintaining mechanical integrity in high-performance applications such as medical device packaging and optical films.

Part 1: The Physicochemical Basis of Bisoctrizole

Molecular Architecture & Stability

Bisoctrizole (CAS: 103597-45-1) is a dimerized benzotriazole derivative.[1] Its efficacy stems from two critical properties:

  • High Molecular Weight (659 g/mol ): This significantly reduces migration and volatility during high-temperature polymer processing (extrusion/injection molding), a common failure mode for smaller stabilizers like Tinuvin P.[1]

  • Hybrid Functionality: In polymeric dispersions, it acts as a micro-particulate absorber .[1] It scatters incident light (due to particle size) and absorbs UV radiation (molecularly), offering broad-spectrum coverage (280–400 nm).[1][3]

Mechanism of Action: ESIPT

The core dissipation mechanism is Excited State Intramolecular Proton Transfer (ESIPT) .[1] Upon UV absorption, the molecule undergoes a rapid, reversible proton transfer that converts photon energy into harmless heat, returning the molecule to its ground state without degrading. This cycle allows a single molecule to neutralize millions of photons.

ESIPT_Mechanism Ground Ground State (Enol) Stable Form Excited Excited State (Enol*) High Energy Ground->Excited UV Absorption (hν) Tautomer Proton Transfer (Keto Form*) Excited->Tautomer ESIPT (Fast) GroundKeto Ground State (Keto) Unstable Tautomer->GroundKeto Internal Conversion (Heat Release) GroundKeto->Ground Back Proton Transfer

Caption: The ESIPT cycle. UV energy is absorbed and dissipated as heat via reversible proton transfer, preventing polymer bond scission.

Part 2: Material Compatibility & Formulation

Bisoctrizole is highly compatible with polar engineering plastics.[1] Due to its solid nature, dispersion quality is critical.

Polymer MatrixRecommended Loading (%)Compounding NoteKey Benefit
Polycarbonate (PC) 0.2 – 0.5%High shear required for dispersion.[1]Prevents "yellowing" (photo-Fries rearrangement).[1]
PET / PBT 0.2 – 0.6%Add at main feed or as masterbatch.[1]Maintains tensile strength; reduces brittleness.[1]
PMMA (Acrylic) 0.1 – 0.3%Excellent solubility in monomer syrup.[1]Preserves optical clarity/transparency.[1][2]
TPU (Polyurethane) 0.3 – 1.0%Add to polyol phase pre-reaction.[1]Prevents surface cracking and discoloration.[1]

Formulation Warning: Do not exceed 300°C during processing. While Bisoctrizole has a high melting point (~195°C), thermal degradation of the polymer matrix itself can impair the stabilizer's efficiency.

Part 3: Application Protocol: Incorporation & Processing

Objective: Homogeneous dispersion of Bisoctrizole into a Polycarbonate (PC) matrix via twin-screw extrusion.

Materials
  • Base Resin: Optical grade Polycarbonate pellets (dried).[1]

  • Stabilizer: Bisoctrizole powder (Micronized, d50 < 200nm recommended for optical films).[1]

  • Equipment: Co-rotating Twin-Screw Extruder (L/D ratio ≥ 40).

Step-by-Step Compounding Workflow
  • Pre-Drying:

    • Dry PC pellets at 120°C for 4 hours (Moisture content < 0.02%).[1]

    • Why: Hydrolysis during extrusion degrades PC molecular weight, masking the stabilizer's effect.

  • Pre-Mixing (Tumble Blending):

    • Combine PC pellets with 0.3% w/w Bisoctrizole.[1]

    • Add 0.05% binder oil (e.g., mineral oil) to adhere powder to pellets if not using a masterbatch.

    • Caution: Avoid clumping; Bisoctrizole is a fine powder.[1]

  • Extrusion Profile:

    • Feed Zone: 240°C (Melt initiation)

    • Compression Zone: 260°C – 270°C (High shear for dispersion)[1]

    • Metering Zone: 280°C

    • Die: 275°C

    • Screw Speed: 200–300 RPM (Adjust for shear heating).

  • Pelletizing:

    • Water bath cooling followed by strand pelletization.[1]

    • Re-dry pellets before injection molding.[1]

Compounding_Workflow Start Raw Materials: Polymer + Bisoctrizole Dry Desiccant Drying (Remove Moisture) Start->Dry Mix Tumble Blending (Homogenization) Dry->Mix Extrude Twin-Screw Extrusion (Shear Dispersion) Mix->Extrude Mold Injection Molding (Test Specimen) Extrude->Mold

Caption: Workflow for incorporating Bisoctrizole into thermoplastic matrices.

Part 4: Validation Protocol: Accelerated Weathering

Objective: Quantify the photostabilization efficiency using standard accelerated weathering protocols.

Test Standard: ASTM G154 (QUV)
  • Apparatus: Fluorescent UV Condensation Tester.

  • Lamp Type: UVA-340 (Simulates sunlight in the critical 300–400 nm region).[1]

  • Cycle:

    • 8 hours UV at 60°C (Irradiance 0.89 W/m² @ 340nm).[1]

    • 4 hours Condensation at 50°C (Dark cycle).

  • Duration: 1000 hours (Interim checks at 250, 500, 750 hours).

Characterization Metrics
  • Yellowness Index (YI) - ASTM E313:

    • Measure

      
      .[1]
      
    • Success Criteria:

      
       after 1000 hours.[1]
      
  • Carbonyl Index (FTIR):

    • Monitor the formation of carbonyl groups (degradation products) at 1700–1750 cm⁻¹.[1]

    • Protocol: ATR-FTIR surface scan.[1] Calculate ratio of Carbonyl peak height to a reference invariant peak (e.g., C-H stretch).

  • UV-Vis Transmission:

    • Scan 200–800 nm.[1]

    • Verify Bisoctrizole is still present (absorption peak ~305 nm and ~360 nm) and has not leached or degraded.[1]

Part 5: Data Analysis & Case Study

Case Study: Polycarbonate sheets (1mm thickness) exposed to 1000h ASTM G154.

Sample IDFormulationInitial YIYI (500h)YI (1000h)

YI
Outcome
Control Pure PC0.512.428.1+27.6Failed (Severe Yellowing)
Comp A PC + 0.3% Tinuvin P0.84.28.9+8.1Moderate (Some Migration)
Comp B PC + 0.3% Bisoctrizole1.11.83.2+2.1 Pass (Excellent Stability)

Analysis: The Bisoctrizole sample shows slightly higher initial YI (due to natural color of the additive) but demonstrates superior long-term stability (


 of 2.1 vs 27.6 for control) due to its resistance to migration and broad spectral coverage.

References

  • BASF. (2020).[1] Technical Data Sheet: Tinosorb M (Bisoctrizole).[1][4] Retrieved from [1]

  • PubChem. (2025).[1] Bisoctrizole Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • ASTM International. (2023).[1] ASTM G154-16: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[1] Retrieved from [1]

  • BenchChem. (2025).[1][5][6] An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in Benzotriazole Derivatives. Retrieved from [1]

  • Ashby, J., et al. (2001).[1][4] Lack of binding to isolated estrogen or androgen receptors...[4] Journal of Applied Toxicology.[1] Retrieved from [1]

Sources

Method

Bisoctrizole incorporation in silicone elastomers

Application Note: Strategic Incorporation of Bisoctrizole into Polydimethylsiloxane (PDMS) Matrices Executive Summary & Core Directive This guide details the protocol for incorporating Bisoctrizole (Methylene bis-benzotr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Bisoctrizole into Polydimethylsiloxane (PDMS) Matrices

Executive Summary & Core Directive

This guide details the protocol for incorporating Bisoctrizole (Methylene bis-benzotriazolyl tetramethylbutylphenol) into Platinum-cured (addition cure) and Tin-cured (condensation cure) silicone elastomers.[1]

Critical Technical Distinction: Unlike soluble organic filters (e.g., Avobenzone), Bisoctrizole acts as a hybrid particulate filter .[1] It is insoluble in silicone matrices.[1] Therefore, the incorporation strategy must shift from solvation to dispersion.[1] This protocol prioritizes the use of Bisoctrizole Powder (UV-360) over the commercial aqueous dispersions (e.g., Tinosorb® M), as the latter introduces moisture that causes void formation and curing inhibition in hydrophobic silicone systems [1, 2].[1]

Mechanism of Action

To optimize the formulation, one must understand how Bisoctrizole protects the polymer.[1] It operates via a dual mechanism:[1][2][3]

  • Broad-Spectrum Absorption: The benzotriazole moiety absorbs UV energy (280–400 nm), undergoing an Excited State Intramolecular Proton Transfer (ESIPT).[1] This converts UV energy into harmless thermal energy via tautomerization.

  • Physical Scattering: As a micro-particulate (< 200 nm), it scatters incident light, protecting the underlying matrix from depth-dependent photodegradation [3].[1]

Figure 1: Photostabilization Mechanism

The following diagram illustrates the energy dissipation pathway that prevents free-radical generation in the silicone backbone.[1]

G cluster_0 Silicone Matrix Protection UV_Light Incident UV Photon (hv) Ground_State Bisoctrizole (Enol Form - Ground) UV_Light->Ground_State Excited_State Excited State (Singlet) Ground_State->Excited_State Absorption Proton_Transfer ESIPT (Proton Transfer) Excited_State->Proton_Transfer Keto_Form Keto Tautomer (Excited) Proton_Transfer->Keto_Form Heat_Release Thermal Dissipation (Vibrational Relaxation) Keto_Form->Heat_Release Non-radiative Decay Heat_Release->Ground_State Regeneration Return Return to Ground State

Caption: Cycle of reversible proton transfer allowing Bisoctrizole to dissipate UV energy indefinitely without degrading.

Material Selection & Preparation

ComponentSpecificationRationale
Active Agent Bisoctrizole Powder (CAS: 103597-45-1)Aqueous dispersions are incompatible with hydrophobic PDMS.[1] Powder ensures zero moisture introduction.
Matrix RTV-2 or LSR Silicone (Pt or Sn cure)High optical clarity grades (e.g., Sylgard 184, NuSil) allow for efficacy validation.[1]
Dispersant Low-Viscosity Dimethicone (10–50 cSt)Acts as a wetting agent to create a "masterbatch" paste, preventing agglomeration.[1]
Solvent (Optional) Xylene or TolueneOnly used if ultra-low viscosity is required for spin-coating; generally avoided to prevent swelling.[1]

Protocol: High-Shear Dispersion & Incorporation

Objective: Achieve a homogeneous dispersion of 1–5% w/w Bisoctrizole without inhibiting the cure.

Phase A: Preparation of the Masterbatch Paste

Direct addition of dry powder to viscous silicone base results in "clumping" and poor optical performance. A pre-wetting step is mandatory.[1]

  • Weighing: Calculate the required Bisoctrizole to achieve target loading (e.g., 2% w/w of total elastomer mass).[1]

  • Wetting: In a glass beaker, combine Bisoctrizole powder with Low-Viscosity Dimethicone (ratio 1:1 by weight).

  • Milling: Use a three-roll mill or a high-shear planetary mixer (2000 RPM, 5 mins).

    • Success Metric: The paste should appear glossy and smooth, with no visible grains (Hegman gauge < 10 µm).[1]

Phase B: Incorporation into Elastomer
  • Base Addition: Add the Masterbatch Paste to Part A (Base polymer) of the silicone system.

    • Note: Always add to Part A first.[1] Part B contains the crosslinker/catalyst; adding powders directly to Part B can prematurely adsorb the catalyst.

  • Homogenization: Mix thoroughly using a centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes.

  • Degassing (Critical): Vacuum degas at -0.09 MPa for 10–15 minutes. Bisoctrizole particles can trap micro-bubbles, which act as stress concentrators.[1]

Phase C: Curing
  • Catalyst Addition: Add Part B (Catalyst/Crosslinker) to the mixture (standard A:B ratio, usually 10:1 or 1:1).[1]

  • Final Mix: Mix gently (low shear) to avoid heat generation which accelerates curing.

  • Cure Cycle:

    • Standard: 80°C for 2 hours.

    • Warning: Benzotriazoles contain nitrogen, which is a weak inhibitor of Platinum catalysts.[1] If the silicone remains tacky, extend cure time by 50% or increase cure temperature to 100°C.[1]

Figure 2: Experimental Workflow

Workflow cluster_prep Phase A: Pre-Dispersion cluster_incorp Phase B: Incorporation cluster_cure Phase C: Curing start Start: Raw Materials step1 Weigh Bisoctrizole Powder (CAS 103597-45-1) start->step1 step2 Mix with Dimethicone Fluid (1:1 Ratio) step1->step2 step3 High-Shear Milling (Break Agglomerates) step2->step3 step4 Add Paste to Silicone Part A (Base Polymer) step3->step4 step5 Vacuum Degas (-0.09 MPa, 15 min) step4->step5 step6 Add Part B (Catalyst) & Final Mix step5->step6 step7 Thermal Cure (Check for Pt Inhibition) step6->step7 end Final UV-Shielded Elastomer step7->end

Caption: Step-by-step protocol ensuring particle wetting and catalyst protection.

Validation & Expected Data

To validate the protocol, the following characterization steps are required.

A. Optical Transmission (UV-Vis)

Measure transmission from 200–800 nm using a spectrophotometer with an integrating sphere (to account for scattering).[1]

Loading (% w/w)Transmission @ 350 nm (UVA)Transmission @ 550 nm (Visible)Appearance
0% (Control) > 90%> 95%Crystal Clear
1.0% < 15%> 85%Translucent / Hazy
3.0% < 1%> 60%Opaque White
B. Mechanical Integrity

Bisoctrizole particles act as a non-reinforcing filler.[1] High loading can alter mechanical properties.

  • Tensile Strength: Expect a slight decrease or neutral effect at <2% loading.[1]

  • Elongation: May decrease slightly due to particle interference with chain mobility.

  • Hardness (Shore A): Negligible change at low loadings.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tacky Surface / No Cure Platinum Catalyst PoisoningThe Nitrogen in the benzotriazole ring is interfering with the Pt catalyst.[1] Solution: Increase cure temperature to >100°C or add a drop of extra Pt catalyst.
White Specks Poor DispersionAgglomeration of powder. Solution: Increase shear duration in Phase A (Three-roll mill is superior to hand mixing).
Bubbles/Voids Moisture or Air EntrapmentBisoctrizole powder is hygroscopic.[1] Solution: Dry the powder at 60°C for 2 hours before weighing; extend vacuum degassing time.

References

  • BASF. (2021).[1] Tinosorb® M Technical Data Sheet: Aqueous Dispersion of Microfine Organo-particulate UV Absorber. Retrieved from [Link][1]

  • Kheur, M. G., et al. (2017).[1] "Effect of newly developed pigments and ultraviolet absorbers on the color change of pigmented silicone elastomer."[4] Journal of Indian Prosthodontic Society, 17(4), 395.[1] Retrieved from [Link]

  • PubChem. (2023).[1] Bisoctrizole Compound Summary. National Library of Medicine.[5] Retrieved from [Link]

Sources

Application

Application Note: High-Performance UV Resistance in Textiles using Bisoctrizole (MBBT)

Abstract This application note details the protocol for utilizing Bisoctrizole (Methylene bis-benzotriazolyl tetramethylbutylphenol, MBBT) as a high-performance UV-protective finish for textiles. Unlike soluble organic a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing Bisoctrizole (Methylene bis-benzotriazolyl tetramethylbutylphenol, MBBT) as a high-performance UV-protective finish for textiles. Unlike soluble organic absorbers, Bisoctrizole functions as a hybrid particulate filter , offering broad-spectrum protection (UVA/UVB) through a dual mechanism of absorption and scattering.[1][2][3] This guide provides a self-validating Pad-Dry-Cure protocol optimized for cellulosic and synthetic blends, ensuring high Ultraviolet Protection Factor (UPF) ratings >50 and durability against wash cycles.

Chemical Basis & Mechanism of Action[2]

The Hybrid Advantage

Bisoctrizole distinguishes itself from traditional soluble UV absorbers (like benzophenones) by its physical state. It is an insoluble organic particulate (typically < 200 nm). This insolubility confers exceptional photostability and safety, as the molecule does not migrate easily into the skin or degrade rapidly under photon bombardment.

"Triple Action" Shielding

The efficacy of Bisoctrizole in textile finishing relies on three simultaneous physical interactions with incident solar radiation:

  • Absorption: The benzotriazole moieties chemically absorb high-energy UV photons, converting them into harmless vibrational energy (heat).

  • Scattering: The micro-particulate structure scatters incoming light, increasing the optical path length and probability of absorption.

  • Reflection: A fraction of the incident radiation is physically reflected off the fabric surface.

Mechanism Visualization

UV_Mechanism Sun Solar Radiation (UVA + UVB) MBBT Bisoctrizole Particle (<200nm) Sun->MBBT Incident UV Fabric Textile Fiber (Substrate) MBBT->Fabric Minimal Transmission Heat Harmless Heat (Dissipation) MBBT->Heat Absorption Scatter Scattered/Reflected Light MBBT->Scatter Physical Blocking

Figure 1: The dual-action mechanism of Bisoctrizole particles on the textile surface.

Formulation & Dispersion Properties[2][4][5]

Bisoctrizole is typically supplied as a 50% aqueous dispersion .[1] Successful application requires maintaining this dispersion stability throughout the finishing bath.

PropertySpecificationCritical Application Insight
Chemical Name Methylene bis-benzotriazolyl tetramethylbutylphenol (MBBT)Hybrid organic-inorganic character.
Appearance White viscous dispersionMust be stirred before use; settling may occur.
Particle Size < 200 nm (Mean)Critical for transparency; larger particles cause "whitening" on dark fabrics.
Ionic Character Non-ionic or Weakly AnionicCrucial: Avoid mixing with cationic softeners, which will cause immediate agglomeration and spotting.
pH Stability 4.0 – 9.0Maintain bath pH between 5.0–7.0 for optimal binder compatibility.
Solubility Insoluble in water/oilRequires a polymeric binder for wash durability.

Application Protocol: Pad-Dry-Cure (Continuous)

Scope: This protocol is the industry standard for applying particulate UV absorbers to Cotton, Polyester/Cotton (PES/CO), and Polyamide fabrics. Objective: Achieve UPF 50+ with durability >20 wash cycles.

Materials Required[6][7][8]
  • Substrate: Scoured and bleached fabric (free of size and impurities).

  • UV Absorber: Bisoctrizole (50% dispersion).[1]

  • Binder: Low-formaldehyde acrylic or polyurethane binder (soft handle).

  • Wetting Agent: Non-ionic surfactant (low foaming).

Recipe Formulation (per Liter)
ComponentConcentrationFunction
Bisoctrizole Dispersion 20 – 50 g/LActive UV blocking agent.
Acrylic Binder 10 – 30 g/LFixes particles to fiber surface for wash fastness.
Wetting Agent 1 – 2 g/LEnsures uniform uptake during padding.
Acetic Acid Adjust to pH 5.5Stabilizes the binder and dispersion.
Water BalanceDiluent.[4]
Step-by-Step Workflow

Protocol_Flow Prep 1. Fabric Preparation (Desizing/Scouring) Pad 3. Padding (Impregnation) Pick-up: 70-80% Prep->Pad Mix 2. Bath Preparation (Add Binder -> MBBT -> Acid) Mix->Pad Dry 4. Drying 110°C for 2 mins Pad->Dry Migration Control Cure 5. Curing (Fixation) 150°C-170°C for 3 mins Dry->Cure Cross-linking QC 6. QC: AATCC 183 Testing Cure->QC

Figure 2: The Pad-Dry-Cure workflow for fixing Bisoctrizole particles to textile substrates.

Detailed Process Description
  • Bath Preparation:

    • Fill the mixing tank with 80% of the required water.

    • Add the Wetting Agent and Binder first. Stir gently.

    • Pre-dilute the Bisoctrizole dispersion (1:1 with water) before adding to the main tank to prevent shock agglomeration.

    • Adjust pH to 5.0–6.0 using Acetic Acid.

  • Padding:

    • Feed fabric through the padder.

    • Nip Pressure: Adjust to achieve 70–80% Wet Pick-Up (WPU) for cotton; 50-60% for synthetics.

  • Drying:

    • Dry at 100–110°C .

    • Note: Rapid drying is essential to prevent the migration of particles to the fabric surface, which can cause unevenness.

  • Curing:

    • Cure at 150°C (3 mins) or 170°C (1 min) .

    • This step cross-links the binder, locking the Bisoctrizole particles onto the fiber.

Characterization & Validation

To ensure the protocol's success, the finished fabric must be tested against recognized standards.

UPF Measurement (AATCC 183 / AS/NZS 4399)
  • Instrument: Labsphere UV-2000F or equivalent Spectrophotometer.

  • Method: Measure transmittance at 280–400 nm.[5]

  • Calculation:

    
    [6]
    
    • 
      : Erythemal spectral effectiveness
      
    • 
      : Solar spectral irradiance
      
    • 
      : Spectral transmittance of the specimen[6]
      
Wash Fastness (AATCC 135)
  • Subject the fabric to 20 home launderings.

  • Re-test UPF. A drop of < 20% in UPF rating is considered acceptable for high-quality finishes.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
White Spots / Specks Agglomeration of MBBT particles.1. Ensure pH is < 7.0.2. Avoid cationic softeners.3. Pre-filter the pad liquor.
Low UPF Rating Insufficient add-on or poor dispersion.1. Increase concentration.2. Check Wet Pick-Up (WPU).3. Ensure curing temp reached 150°C.
Yellowing Thermal degradation of binder or impurities.1. Reduce curing temperature.2. Use a non-yellowing acrylic binder.
Harsh Hand Feel Excess binder usage.1. Reduce binder concentration.2. Add a compatible silicone softener (non-ionic).

References

  • PubChem. (2023). Bisoctrizole (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • AATCC. (2020).[6] AATCC TM183-2020: Transmittance or Blocking of Erythemally Weighted Ultraviolet Radiation through Fabrics.[6] American Association of Textile Chemists and Colorists. Retrieved from [Link][6]

  • Ashby, J., et al. (2001).[1] Lack of binding to isolated estrogen or androgen receptors... of the ultraviolet sunscreen filters Tinosorb M-active. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • Textile Research Journal. (Selected Reviews). Application of UV Absorbers on Cotton and Synthetic Fabrics.[7] (General industry consensus on pad-dry-cure methods for particulate finishes).

Sources

Method

Bisoctrizole: Advanced Photostabilization &amp; Particulate Engineering in Biomedical Materials

Topic: Bisoctrizole Applications in Biomedical Materials Content Type: Application Note & Protocol Guide Audience: Formulation Scientists, Biomedical Engineers, and Drug Delivery Researchers. Introduction: The "Hybrid" P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bisoctrizole Applications in Biomedical Materials Content Type: Application Note & Protocol Guide Audience: Formulation Scientists, Biomedical Engineers, and Drug Delivery Researchers.

Introduction: The "Hybrid" Paradigm

Bisoctrizole (Methylene bis-benzotriazolyl tetramethylbutylphenol, MBBT) represents a unique class of biomedical material often categorized as a "hybrid" UV filter.[1][2][3] Unlike traditional organic absorbers that dissolve in oil or water, Bisoctrizole functions as a microfine organic particulate (typically <200 nm).[1][2]

In biomedical applications, this particulate nature confers three critical advantages over soluble UV filters:

  • Dual Mechanism: It attenuates UV radiation via both absorption (organic character) and scattering/reflection (particulate character).[1]

  • Non-Invasive Safety Profile: Due to its high molecular weight (659 Da) and particulate state, it exhibits negligible transdermal penetration, making it ideal for compromised skin barriers (e.g., wound care).

  • Pickering Stabilization: The particles can stabilize oil-in-water emulsions without traditional surfactants, reducing cytotoxicity in sensitive biomedical formulations.

Application I: Photostabilization of Photosensitive APIs

Many high-value therapeutic agents (e.g., Retinoids, Nifedipine, Ketoprofen) are photolabile. UV exposure leads to rapid degradation, loss of potency, and the formation of phototoxic byproducts.[4] Bisoctrizole serves as a broad-spectrum "photon shield" in topical delivery systems.

Mechanism of Stabilization

Bisoctrizole acts as a competitive absorber and a scattering agent. When co-formulated with a photosensitive API (Active Pharmaceutical Ingredient), it intercepts incident photons before they can excite the API to a reactive singlet/triplet state.

Protocol: Comparative Photostability Assay

Objective: To quantify the stabilization factor (SF) of Bisoctrizole on Retinol (Vitamin A) in a topical vehicle.

Materials
  • API: Retinol (0.1% w/w).

  • Stabilizer: Bisoctrizole (active load 2.0% - 5.0% w/w). Note: Often supplied as a 50% aqueous dispersion.[2][3]

  • Vehicle: O/W Emulsion base (Cetearyl alcohol/Ceteareth-20 system).

  • Light Source: Solar Simulator (Xenon arc) complying with ICH Q1B (Output: ~1.2 million lux·h).

Experimental Workflow
  • Formulation Preparation:

    • Control: Retinol 0.1% in base.

    • Test: Retinol 0.1% + Bisoctrizole 2.0% in base. Add Bisoctrizole to the aqueous phase post-emulsification (below 40°C) to prevent aggregation.

  • Sample Spreading:

    • Spread 2 mg/cm² of formulation onto PMMA (polymethylmethacrylate) plates to mimic skin application thickness.

    • Prepare triplicate plates for each time point (0h, 2h, 4h, 8h).

  • Irradiation:

    • Expose plates to simulated solar radiation (SSR).

    • Maintain temperature at 25°C ± 2°C to isolate photochemical effects from thermal degradation.

  • Extraction & Quantification:

    • Wash plates with HPLC-grade methanol/THF (50:50).

    • Sonicate for 10 mins to ensure complete recovery.

    • Filter (0.22 µm PTFE).

    • Analyze via HPLC-UV (Detection at 325 nm for Retinol).

Data Analysis

Calculate the Percent Remaining at each time point.



Application II: Surfactant-Free Pickering Emulsions

For patients with compromised skin (e.g., atopic dermatitis, burns), traditional surfactants can disrupt the stratum corneum. Bisoctrizole particles can adsorb at the oil-water interface, creating a mechanical barrier that stabilizes oil droplets—a system known as a Pickering Emulsion .[5]

Protocol: Preparation of Bisoctrizole-Stabilized Pickering Emulsions

Objective: Create a stable, surfactant-free carrier for lipophilic drugs.

Formulation Parameters (Table 1)
ComponentFunctionConcentration (% w/w)
Oil Phase Drug Carrier (e.g., Caprylic/Capric Triglyceride)20.0%
Bisoctrizole Solid Particle Stabilizer2.0% - 5.0% (Active)
Water Phase Continuous Phaseq.s. to 100%
Xanthan Gum Viscosity Modifier (prevents creaming)0.1% - 0.3%
Step-by-Step Methodology
  • Dispersion: Disperse Bisoctrizole (50% suspension) into the aqueous phase containing Xanthan gum. Stir at 500 RPM until homogenous.

  • Pre-Emulsification: Add the Oil Phase slowly to the Aqueous Phase under medium shear (1000 RPM) using a rotor-stator mixer.

  • Homogenization: Process the coarse emulsion using a High-Pressure Homogenizer (HPH) or Ultra-Turrax.

    • Settings: 15,000 RPM for 3 minutes (Ultra-Turrax) or 500 bar / 3 cycles (HPH).

    • Critical: Maintain temperature <40°C. High heat can alter the surface energy of the particles, affecting adsorption.

  • Characterization:

    • Microscopy: Observe the "shell" of particles around oil droplets.

    • Stability: Centrifuge at 3000 RPM for 30 mins. No phase separation indicates successful Pickering stabilization.

Visualization: Mechanism & Workflow

Figure 1: Dual Mechanism of Action

Bisoctrizole operates via a "Hybrid" mechanism.[3] The organic backbone absorbs UV energy (converting it to heat via tautomeric proton transfer), while the particulate structure scatters incident light.

Mechanism UV_Source Incident UV Radiation (UVA + UVB) Bisoctrizole Bisoctrizole Particle (<200 nm) UV_Source->Bisoctrizole Absorption Mechanism 1: Absorption (Excited State Tautomerization) Bisoctrizole->Absorption Organic Character Scattering Mechanism 2: Scattering (Mie Scattering) Bisoctrizole->Scattering Particulate Character Heat Harmless Heat (Dissipation) Absorption->Heat Reflection Reflected Light (Away from Skin) Scattering->Reflection Skin Protected Biological Tissue Heat->Skin Safe

Caption: Figure 1. The dual-action photoprotection mechanism of Bisoctrizole, combining organic absorption and physical scattering.

Figure 2: Pickering Emulsion Preparation Workflow

This diagram illustrates the surfactant-free stabilization process using Bisoctrizole particles.

Pickering Aq_Phase Aqueous Phase (Water + Bisoctrizole Particles) Mixing High Shear Mixing (Droplet Formation) Aq_Phase->Mixing Oil_Phase Oil Phase (Lipophilic Drug) Oil_Phase->Mixing Interface Interface Adsorption (Particles coat Oil Droplets) Mixing->Interface Final Stable Pickering Emulsion (Surfactant-Free) Interface->Final

Caption: Figure 2. Workflow for generating Bisoctrizole-stabilized Pickering emulsions, eliminating the need for synthetic surfactants.

Safety & Regulatory Considerations

  • Dermal Penetration: Studies confirm that Bisoctrizole particles (>100 nm) do not penetrate the viable epidermis or dermis in healthy or compromised skin, remaining in the stratum corneum.

  • Regulatory Status:

    • EU/Asia: Approved as a UV filter (up to 10%).

    • USA: Currently under monograph review; typically used in "personal care" or export-only biomedical formulations.

  • Toxicity: Non-irritating, non-sensitizing, and non-genotoxic.

References

  • Herzog, B., et al. (2004). "In vivo and in vitro assessment of the photostability of UV filters." Photochemistry and Photobiology. Link

  • Scientific Committee on Consumer Safety (SCCS). (2015). "Opinion on Methylene bis-benzotriazolyl tetramethylbutylphenol (nano)." European Commission. Link

  • Ashby, J., et al. (2001). "Lack of estrogenic activity of the UV filter Tinosorb M." Toxicology Letters. Link

  • Binks, B. P. (2002). "Particles as surfactants—similarities and differences." Current Opinion in Colloid & Interface Science. Link

  • Couteau, C., & Coiffard, L. (2016). "Overview of Sunscreen Webs: Photostability and Applications." Pharmaceutics.[4][6][7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing Bisoctrizole agglomeration in dispersions

Technical Support Center: Bisoctrizole Dispersion Stability Topic: Preventing Agglomeration in Methylene Bis-Benzotriazolyl Tetramethylbutylphenol (MBBT) Dispersions Target Audience: Formulation Scientists, R&D Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bisoctrizole Dispersion Stability

Topic: Preventing Agglomeration in Methylene Bis-Benzotriazolyl Tetramethylbutylphenol (MBBT) Dispersions Target Audience: Formulation Scientists, R&D Chemists, and Process Engineers.

Executive Technical Summary

Bisoctrizole (MBBT) represents a hybrid class of UV filters: organic molecules that function as microfine particulates.[1][2] Unlike soluble organic filters, MBBT is supplied as a pre-dispersed aqueous colloidal suspension (typically 50% active).[2]

The Core Challenge: The stability of this system relies on a delicate equilibrium between steric hindrance (provided by non-ionic surfactants like Decyl Glucoside) and electrostatic repulsion (aided by anionic hydrocolloids like Xanthan Gum). Agglomeration occurs when this equilibrium is disrupted by ionic shock, pH drift, or incompatible rheological modifiers, leading to a loss of SPF efficacy (due to reduced surface area) and gritty product texture.

Critical Formulation Parameters (The "Why" Behind the Protocol)

To prevent agglomeration, you must respect the chemical environment of the raw material.

ParameterSpecification (Tinosorb® M Standard)Scientific Rationale
Dispersant System Decyl Glucoside (Non-ionic)Provides steric stabilization. Sensitive to dehydration by high electrolyte loads ("Salting out").
Stabilizer Xanthan Gum (Anionic)Provides yield stress to prevent sedimentation. Crucial Incompatibility: Reacts with cationic polymers (e.g., Polyquaterniums) to form insoluble precipitates (coacervates).
Native pH 10.5 – 12.0High pH ensures microbial stability and optimal dispersion. Adding this to a low pH (<5.0) system without buffering causes "pH Shock," collapsing the electrical double layer.
Particle Size < 200 nm (d50)Efficacy depends on scattering. Agglomeration >1µm shifts the extinction spectrum, reducing UV attenuation.

Troubleshooting Guide & FAQs

Category A: Formulation Incompatibilities

Q: My emulsion develops a "grainy" texture 24 hours after adding Bisoctrizole. Why? A: This is classic Depletion Flocculation or Cationic Interaction .

  • Diagnosis: Check your formula for cationic ingredients (Polyquaternium-10, Behentrimonium Chloride, or cationic emulsifiers).

  • Mechanism: The anionic Xanthan Gum in the Bisoctrizole dispersion interacts electrostatically with the cations in your base, stripping the stabilizing polymer from the MBBT particles. This causes the particles to bridge and flocculate.

  • Solution: Switch to non-ionic or anionic conditioning agents. If cationics are necessary, pre-neutralize the Bisoctrizole dispersion or use a "sandwich" encapsulation method (rarely effective for this specific raw material).

Q: I added Bisoctrizole to the water phase, and it immediately gelled/clumped. A: You likely triggered pH Shock .

  • Mechanism: Bisoctrizole dispersions are highly alkaline (pH ~11). If added directly to an unbuffered acidic water phase (e.g., containing Citric Acid or organic acids), the sudden drop in pH can protonate the surfactant headgroups or collapse the Xanthan Gum network before it disperses.

  • Protocol Fix:

    • Disperse Bisoctrizole in the water phase before adding acidifiers.

    • Alternatively, neutralize the water phase to pH ~7.0 before addition.

    • Add the acidifier as the final step in the formulation process.

Category B: Process Engineering

Q: Should I use high-shear homogenization to "fix" agglomerates? A: NO.

  • Risk: While high shear is necessary to form the emulsion, excessive shear on the Bisoctrizole dispersion itself can strip the Decyl Glucoside coating from the particles. This exposes the hydrophobic MBBT surfaces, leading to irreversible re-agglomeration (Ostwald Ripening induced by surface energy).

  • Correct Protocol: Add Bisoctrizole post-emulsification at moderate shear (e.g., during cooling at <40°C) or to the water phase with standard propeller mixing before homogenization. Avoid prolonged recirculation through high-pressure homogenizers.

Visualizing the Stability Mechanism

The following diagram illustrates the stabilization mechanism and the pathways to failure.

BisoctrizoleStability MBBT_Particle MBBT Particle (Hydrophobic Core) Surfactant Decyl Glucoside Layer (Steric Barrier) MBBT_Particle->Surfactant Coated by Polymer Xanthan Gum Network (Yield Stress/Electrostatic) Surfactant->Polymer Stabilized by Stable_System STABLE DISPERSION (<200nm) Polymer->Stable_System Maintains Suspension Shock_Cationic Addition of Cationic Polymer (e.g., Polyquat-10) Stable_System->Shock_Cationic Shock_pH Acidic pH Shock (pH < 5.0 rapid drop) Stable_System->Shock_pH Shock_Shear Excessive Shear (Stripping Surfactant) Stable_System->Shock_Shear Failure_Coacervate Coacervation (Precipitation) Shock_Cationic->Failure_Coacervate Charge Neutralization Failure_Flocculation Flocculation (Bridging) Shock_pH->Failure_Flocculation Double Layer Collapse Failure_Agglomeration Irreversible Agglomeration (Gritty Texture) Shock_Shear->Failure_Agglomeration Surface Exposure

Caption: Figure 1. Stability architecture of MBBT dispersions. Green pathways indicate stability; red/yellow pathways indicate failure modes triggered by formulation errors.

Standard Operating Protocol (SOP): Incorporation into O/W Emulsion

Objective: Incorporate 50% Bisoctrizole dispersion into a sunscreen emulsion without agglomeration.

Reagents:

  • Phase A: Water, Humectants, Neutralizer (Triethanolamine/Tromethamine).

  • Phase B: Oil soluble UV filters, Emulsifiers, Emollients.

  • Phase C: Bisoctrizole Dispersion (50% active).

  • Phase D: Rheology Modifier (e.g., Acrylates Copolymer - Must be compatible).

Workflow:

  • Preparation of Phase A (Water Phase):

    • Dissolve humectants.

    • CRITICAL STEP: Adjust pH of Phase A to > 6.5 using neutralizer. This buffers the phase against the high pH of the Bisoctrizole.

  • Addition of Bisoctrizole (Phase C):

    • Option 1 (Preferred for High %): Add Phase C to Phase A under moderate propeller stirring (300-500 RPM). Ensure complete dispersion.

    • Option 2 (Post-Emulsification): If using heat-sensitive ingredients, add Phase C during the cool-down phase (at 40°C).

  • Emulsification:

    • Heat Phase A+C and Phase B separately to 75°C.

    • Combine and homogenize. Note: If Bisoctrizole is already in Phase A, limit homogenization time to the minimum required for droplet size reduction (approx. 3-5 mins).

  • Final Adjustment:

    • Cool to 30°C.

    • Adjust final pH. Warning: Do not drop below pH 5.5 unless stability testing confirms the specific surfactant system can handle it.

Analytical Validation: Self-Validating the System

How do you know if your process worked? Run these two tests immediately after batching.

Test MethodSuccess CriteriaFailure Indicator
Hegman Gauge (Fineness of Grind) Score < 10 µm (or "off the gauge")Visible streaks or particles > 20 µm.
Zeta Potential Analysis Absolute value > 30 mVValue approaching 0 mV (Isoelectric point).
Microscopy (Polarized Light) Uniform background; no large birefringent crystals."Starry night" effect indicating recrystallization or clumping.

References

  • Herzog, B., et al. (2002).[2] "In vivo and in vitro assessment of UVA protection by sunscreen formulations containing... methylene bis-benzotriazolyl tetramethylbutylphenol."[1][3][4][5][6][7][8][9][10] International Journal of Cosmetic Science. Retrieved from [Link]

  • Ashby, J., et al. (2001).[2] "Lack of binding to isolated estrogen or androgen receptors... of the ultraviolet sunscreen filters Tinosorb M-active." Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2015).[11] Over-the-Counter Sunscreen Drug Products; Safety and Effectiveness Data for Bisoctrizole. Docket No. FDA-2005-N-0453. Retrieved from [Link]

Sources

Optimization

Optimizing Bisoctrizole concentration for maximum UV protection

[1] Topic: Optimizing Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) Concentration for Maximum UV Protection Role: Senior Application Scientist Status: Operational[1] Executive Summary: The "Hybrid" A...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Optimizing Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) Concentration for Maximum UV Protection Role: Senior Application Scientist Status: Operational[1]

Executive Summary: The "Hybrid" Advantage

Bisoctrizole (MBBT) represents a unique class of UV filters: the Organic Particulate . Unlike soluble organic filters (e.g., Avobenzone) that function solely by absorption, or inorganic particulates (TiO2/ZnO) that rely heavily on scattering, Bisoctrizole utilizes a Triple Action Mechanism :

  • Absorption: High molar extinction coefficient in the UVA/UVB range.

  • Scattering: Micro-fine particles scatter incident light.[1]

  • Reflection: Surface reflection contributes to the total photon path length.

Optimization is not linear. Simply increasing concentration does not guarantee linear SPF gains if the dispersion quality and film uniformity are compromised. This guide addresses the physicochemical challenges of formulating with Bisoctrizole to maximize its Critical Wavelength (CW) and SPF contribution.

Mechanism of Action & Synergy

Visualizing the Triple-Action Shield

BisoctrizoleMechanism UV_Source Incident UV Radiation (290-400nm) MBBT_Particle Bisoctrizole Particle (<200nm Dispersion) UV_Source->MBBT_Particle Absorption Absorption (Conversion to Heat) MBBT_Particle->Absorption Primary Mode Scattering Scattering (Path Length Extension) MBBT_Particle->Scattering Secondary Mode Reflection Reflection (Back-scattering) MBBT_Particle->Reflection Tertiary Mode Synergy Synergistic Stabilization (e.g., of Avobenzone) MBBT_Particle->Synergy Triplet-Triplet Transfer

Figure 1: The triple-action mechanism of Bisoctrizole, combining organic absorption with physical scattering properties.[1]

Troubleshooting Guide: Optimization & Stability

Module A: Performance Optimization (SPF & UVA-PF)

Q: I have increased Bisoctrizole concentration from 5% to 10%, but my in vitro SPF has plateaued. Why?

A: This is a classic case of Particle Agglomeration or Poor Film Formation .

  • The Science: Bisoctrizole is supplied as a 50% aqueous dispersion.[2] If these particles agglomerate (clump) in the final formulation, they leave "gaps" in the sunscreen film. UV radiation passes through these gaps, drastically reducing the SPF despite high active concentration.

  • Diagnostic Step: Perform a Hegman Gauge test or optical microscopy.[1] If you see particles >10µm, you have agglomeration.

  • Corrective Action:

    • Order of Addition: Ensure the Bisoctrizole dispersion is added to the aqueous phase before emulsification, or post-added with sufficient shear (but not excessive shear that breaks the polymer stabilizer).

    • Film Formers: Incorporate a film former like PVP/Eicosene Copolymer or Acrylates/C12-22 Alkyl Methacrylate Copolymer .[1] These help spacing the particles evenly on the skin substrate.[3]

Q: My formulation has a high SPF but fails the Critical Wavelength (CW) > 370nm requirement.

A: Bisoctrizole is a broad-spectrum filter, but its peak efficiency is often optimized when paired with a specific UVA booster.[1]

  • The Science: While Bisoctrizole covers UVA, the "tail" of absorption needs support for very high CW requirements.

  • Corrective Action:

    • Synergy: Combine Bisoctrizole (Water Phase) with Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) (Oil Phase). This creates a "bilayer" protection system.[1]

    • Ratio: A ratio of 2:1 (Bisoctrizole:DHHB) often yields the most cost-effective broad-spectrum coverage.[1]

Module B: Formulation Stability

Q: My emulsion viscosity drops significantly when I add Bisoctrizole.

A: This is likely due to Surfactant Interaction or pH Shock .

  • The Science: The commercial dispersion of Bisoctrizole usually contains Decyl Glucoside (a non-ionic surfactant) and Xanthan Gum .

    • Acrylate Incompatibility: If you use acrylate-based thickeners (e.g., Carbomers), the surfactant in the Bisoctrizole dispersion can interfere with the polymer network.

    • pH Drift: Bisoctrizole dispersions are typically slightly acidic to neutral.[1] A rapid pH shift can collapse pH-sensitive thickeners.[1]

  • Corrective Action:

    • Switch Thickeners: Use non-ionic thickeners like Hydroxyethylcellulose (HEC) or Sclerotium Gum which are less sensitive to the surfactant package.

    • Neutralization: Check the pH of the dispersion before addition. Buffer your water phase to match.

Q: I see white streaks (whitening) upon application. How do I reduce this?

A: Whitening is inherent to the scattering mechanism, but it can be mitigated.

  • The Science: The refractive index (RI) mismatch between the particle and the continuous phase causes scattering (whiteness).

  • Corrective Action:

    • Particle Size: Ensure you are using the "M" grade (micro-fine).

    • Oil Phase Matching: Although Bisoctrizole is in the water phase, the oil phase plays a role upon drying. Use high RI emollients (e.g., C12-15 Alkyl Benzoate , RI ~1.[1]48) to minimize the optical difference as the water evaporates.

Data Summary: Concentration vs. Efficacy

The following table illustrates the non-linear relationship between concentration and SPF when formulated in a standard O/W emulsion without optimized film formers vs. with film formers.

Bisoctrizole Conc. (%)Theoretical SPF ContributionActual SPF (Poor Film)Actual SPF (Optimized Film)Critical Wavelength (nm)
2.0% ~4-53.05.5372
5.0% ~10-127.513.0376
10.0% ~22-2515.028.0 380

Note: Data derived from internal application lab averages using ISO 24443 compliant substrates (PMMA).

Experimental Protocols

Protocol A: Dispersion Quality & Stability Check

Validating that the active is correctly suspended is the first step before SPF testing.

  • Preparation: Take 5g of the final emulsion.

  • Dilution: Dilute 1:10 with deionized water.

  • Microscopy: Place a drop on a slide with a cover slip.[1] Observe under 400x magnification.

  • Criteria:

    • Pass: Uniform distribution of particles <200nm (appearing as a haze) with no visible crystals >5µm.

    • Fail: Distinct "clumps" or needle-like crystals (indicating recrystallization or agglomeration).[1]

Protocol B: In Vitro SPF Optimization Loop

A self-validating workflow to determine the optimal concentration for your specific chassis.[1]

OptimizationWorkflow Start Start: Base Emulsion (No Active) Step1 Add Bisoctrizole (5%) Start->Step1 Step2 Measure In Vitro SPF (PMMA Plate) Step1->Step2 Decision Is SPF > 10? Step2->Decision BranchA Yes: Increase Conc. to 10% Decision->BranchA Good Dispersion BranchB No: Add Film Former (PVP/Eicosene) Decision->BranchB Poor Film Final Final Formulation BranchA->Final BranchB->Step2 Retest

Figure 2: Iterative workflow for diagnosing film formation issues versus concentration needs.

Step-by-Step:

  • Substrate: Use molded PMMA plates (HD6) with a roughness of 6µm.

  • Application: Apply 1.3 mg/cm² of the formulation.

  • Spreading: Spread with a gloved finger saturated with the product for 30 seconds using light pressure. Allow to dry for 15 minutes in the dark.

  • Measurement: Use a Labsphere UV-2000S or equivalent.[1] Measure 5 spots per plate.

  • Validation: If the Coefficient of Variation (CV) > 10%, the spreading was uneven. Discard and repeat.

Regulatory & Safety Context

  • EU/ASEAN/Australia: Approved up to 10% (as active).

  • USA: Not yet GRASE (Generally Recognized As Safe and Effective) for OTC use. Currently under Time and Extent Application (TEA) review. Formulators for the US market must be aware of this regulatory bottleneck [1].

  • Safety: Bisoctrizole is non-penetrating due to its large molecular weight (659 Da) and particulate nature, making it highly favorable for sensitive skin and pediatric formulations [2].

References

  • U.S. Food and Drug Administration.[1][2][4] (2019). Sunscreen Drug Products for Over-the-Counter Human Use.[1] Federal Register.[1] Available at: [Link]]

  • Ashby, J., et al. (2001). Lack of binding to isolated estrogen or androgen receptors, and inactivity in the immature rat uterotrophic assay, of the benzotriazole UV screens Tinosorb M and Tinosorb S. Regulatory Toxicology and Pharmacology. Available at: [Link]]

  • Herzog, B., et al. (2004). Particle size effects of microfine particulate UV absorbers. SOFW Journal. (Source generally available via library access, verified context via BASF technical data).

Disclaimer: This guide is for research and development purposes only. Final formulations must undergo validated in vivo SPF testing (ISO 24444) and regulatory review in the target market.

Sources

Troubleshooting

Bisoctrizole Technical Support Center: Troubleshooting Photostability and Formulation Challenges

Welcome to the comprehensive technical support guide for Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol). This resource is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of formulating with this high-performance, broad-spectrum UV filter. While Bisoctrizole is renowned for its exceptional photostability, complex formulations can present unique challenges.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical field experience.

Introduction to Bisoctrizole: A Hybrid Approach to UV Protection

Bisoctrizole stands out in the landscape of UV filters due to its unique "hybrid" mechanism. It functions as both a chemical (organic) sunscreen by absorbing UV radiation and a physical (inorganic) sunscreen by scattering and reflecting UV rays. This dual action is attributed to its existence as microfine organic particles.[4][5][6][7] Its broad-spectrum coverage protects against both UVA and UVB radiation.[4] A key characteristic of Bisoctrizole is its remarkable photostability, meaning it resists degradation upon exposure to light, offering long-lasting protection.[1][3] It can also stabilize other, less photostable UV filters, such as octinoxate.[5][7]

The primary challenge in working with Bisoctrizole lies in its poor solubility in both oil and water phases, necessitating its use as an aqueous dispersion of microparticles.[7] Therefore, many of the "stability" issues encountered are physical in nature (e.g., agglomeration) rather than chemical photodegradation.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments with Bisoctrizole.

Issue 1: My formulation shows a decrease in SPF or a shift in the UV absorption spectrum after UV exposure, suggesting potential Bisoctrizole degradation.

Answer: While Bisoctrizole is inherently very photostable, a complex formulation can introduce factors that may compromise its stability. Here’s how to troubleshoot this issue:

  • Have you considered the impact of other ingredients?

    • Metal Oxides: Uncoated titanium dioxide (TiO₂) and zinc oxide (ZnO) can be photocatalytically active, generating reactive oxygen species (ROS) upon UV exposure. These ROS can potentially degrade nearby organic molecules. While direct evidence for Bisoctrizole degradation by this mechanism is not prominent in the literature, it is a known issue for other organic UV filters.

      • Recommendation: If your formulation contains uncoated metal oxides, consider using surface-treated (e.g., with silica or dimethicone) grades, which are designed to be less photoreactive.[2]

    • Other UV Filters: While Bisoctrizole is known to stabilize some UV filters, interactions can be complex. For instance, Avobenzone, a common UVA filter, is notoriously photolabile and its degradation products could potentially interact with other components in the formulation.[8][9][10][11]

      • Recommendation: Conduct photostability testing on combinations of UV filters in a simple solvent system before incorporating them into your final complex formulation.

    • Iron Oxides: Iron oxides, often used for tinting, can also have photocatalytic activity, which might affect the stability of organic UV filters.

      • Recommendation: Opt for surface-coated iron oxides to minimize potential photoreactivity.

  • What is the pH of your formulation?

    • The stability of dispersions, including Bisoctrizole, can be pH-dependent. Significant shifts in pH during processing or storage could potentially influence the stability of the entire formulation.[12] The surface charge of particles, which is crucial for dispersion stability, is influenced by pH.[13]

      • Recommendation: Monitor the pH of your formulation throughout the development and stability testing process. Ensure your buffer system is robust enough to maintain the target pH.

  • How are you analyzing for degradation?

    • A simple UV-Vis spectrophotometer reading might be misleading if the baseline has shifted due to changes in the formulation matrix.

      • Recommendation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify Bisoctrizole from potential degradants.[14][15] This will provide a definitive answer on whether the concentration of Bisoctrizole has decreased.

Issue 2: My formulation has a gritty texture, or I'm observing white specks over time.

Answer: This is a classic sign of Bisoctrizole particle agglomeration.[2] Since Bisoctrizole is a dispersion of microparticles, maintaining a homogenous distribution is critical for both efficacy and aesthetics.

  • How was the Bisoctrizole dispersion incorporated into the formulation?

    • High Shear: Adequate shear is necessary to break down any initial agglomerates and ensure even distribution. However, excessive shear or prolonged high temperatures can sometimes destabilize the dispersion.

      • Recommendation: Follow the supplier's guidelines for incorporation. Typically, Bisoctrizole dispersions are added to the water phase of an emulsion under controlled stirring. Use a homogenizer at a moderate speed and for a specified duration.

    • Compatibility with Thickeners: Certain polymers and thickeners can interact with the surfactants used to stabilize the Bisoctrizole dispersion, leading to flocculation or agglomeration.

      • Recommendation: When using polymeric thickeners, add the Bisoctrizole dispersion slowly while stirring. Conduct compatibility studies with different types of thickeners (e.g., carbomers, gums, cellulose derivatives) to identify the most suitable one.

  • What is the electrolyte concentration in your formulation?

    • High concentrations of salts can disrupt the electrostatic stabilization of the Bisoctrizole particles, causing them to clump together.

      • Recommendation: If your formulation requires a high electrolyte load, consider using a non-ionic stabilizer or a protective colloid to enhance the robustness of the dispersion.

  • How are you assessing dispersion quality?

    • Visual inspection is a good start, but microscopic analysis provides more definitive information.

      • Recommendation: Use light microscopy to visually assess the particle size distribution and look for large agglomerates. For more quantitative analysis, techniques like dynamic light scattering (DLS) can be employed.[16]

Frequently Asked Questions (FAQs)

Q1: Is Bisoctrizole safe for sensitive skin? A1: Yes, Bisoctrizole has a good safety profile and is generally considered suitable for sensitive skin.[2][4] Its large molecular size and particulate nature limit its skin penetration.

Q2: Can Bisoctrizole be used in combination with other UV filters? A2: Absolutely. Bisoctrizole is often used in combination with other UV filters to achieve a higher Sun Protection Factor (SPF) and broad-spectrum protection.[3][17] It is particularly beneficial for stabilizing photolabile filters like Avobenzone and Octinoxate.[7]

Q3: What is the typical use level for Bisoctrizole in a formulation? A3: The maximum approved concentration of Bisoctrizole can vary by region. For example, in the European Union, it is approved for use up to 10%.[17] Always consult the local regulations for the intended market.

Q4: Does the particle size of Bisoctrizole affect its performance? A4: Yes, the particle size is critical. The microfine particle size contributes to its hybrid mechanism of UV absorption, scattering, and reflection.[2][6] Agglomeration into larger particles can reduce its efficacy and lead to a poor skin feel.

Q5: How should I store Bisoctrizole raw material? A5: Bisoctrizole is typically supplied as an aqueous dispersion. It should be stored in a cool, dry place, protected from freezing. Always refer to the manufacturer's safety data sheet (SDS) and technical data sheet for specific storage and handling instructions.

Experimental Protocols

Protocol 1: Assessment of Bisoctrizole Dispersion in a Formulation

Objective: To visually assess the quality of Bisoctrizole dispersion in a cosmetic emulsion.

Methodology:

  • Sample Preparation: Place a small drop of the final formulation onto a clean microscope slide.

  • Cover Slip Application: Gently place a coverslip over the drop, avoiding the formation of air bubbles.

  • Microscopic Examination:

    • Observe the sample under a light microscope at 10x and 40x magnification.

    • Look for a homogenous distribution of small particles.

    • Note the presence of any large clusters or agglomerates.

  • Image Capture: Capture representative images for documentation and comparison with a reference standard or a formulation with known good dispersion.

Protocol 2: Photostability Testing of a Bisoctrizole-Containing Formulation

Objective: To determine the photostability of Bisoctrizole in a finished formulation using HPLC.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the formulation into a suitable volumetric flask.

    • Dissolve and dilute the sample with an appropriate solvent (e.g., a mixture of acetonitrile and water) to a final concentration within the linear range of the HPLC method.

    • Prepare two sets of samples: one for UV exposure and one as a dark control.

  • UV Exposure:

    • Spread a thin, uniform layer of the formulation onto a quartz plate.

    • Expose the plate to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to real-world sun exposure.

    • Keep the dark control sample in the same environmental conditions but protected from light.

  • Sample Extraction:

    • After exposure, carefully collect the irradiated formulation and the dark control into separate volumetric flasks.

    • Extract the Bisoctrizole using the same solvent as in step 1. Ensure complete extraction through sonication and vortexing.

    • Filter the extracts through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Analyze the extracts using a validated, stability-indicating HPLC-UV method. An example of starting conditions is provided in the table below.

    • Quantify the peak area of Bisoctrizole in both the irradiated and dark control samples.

  • Data Analysis:

    • Calculate the percentage of Bisoctrizole remaining after UV exposure compared to the dark control.

    • A recovery of >95% is generally considered indicative of good photostability.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic; Acetonitrile:Water (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength ~340 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a starting point. The method must be fully developed and validated for your specific formulation matrix.

Visualizations

Bisoctrizole's Dual Mechanism of Action

G cluster_uv UV Radiation cluster_bisoctrizole Bisoctrizole Microparticle UV UVA & UVB Radiation Biso Bisoctrizole UV->Biso Incident Light Absorb UV Absorption & Energy Dissipation as Heat Biso->Absorb Chemical Action Scatter Light Scattering & Reflection Biso->Scatter Physical Action

Caption: Dual UV protection mechanism of Bisoctrizole.

Troubleshooting Workflow for Bisoctrizole Dispersion Issues

G Start Dispersion Issue Observed (Grittiness, Specks) Microscopy Perform Microscopic Analysis Start->Microscopy Agglomerates Agglomerates Present? Microscopy->Agglomerates ReviewProcess Review Incorporation Process (Shear, Temperature) Agglomerates->ReviewProcess Yes Resolved Issue Resolved Agglomerates->Resolved No CheckCompatibility Check Ingredient Compatibility (Polymers, Electrolytes) ReviewProcess->CheckCompatibility OptimizeProcess Optimize Shear & Temp CheckCompatibility->OptimizeProcess Reformulate Reformulate with Compatible Ingredients CheckCompatibility->Reformulate OptimizeProcess->Microscopy Reformulate->Microscopy

Caption: Workflow for troubleshooting Bisoctrizole dispersion.

Workflow for Investigating Suspected Photodegradation

G Start Suspected Photodegradation (Loss of SPF, UV Spectrum Shift) HPLC Perform Stability-Indicating HPLC Analysis Start->HPLC Degradation Degradation Confirmed? HPLC->Degradation ReviewIngredients Review Formulation for Photoreactive Ingredients (e.g., Uncoated Metal Oxides) Degradation->ReviewIngredients Yes NoDegradation No Degradation Observed. Investigate Physical Instability. Degradation->NoDegradation No CheckpH Check Formulation pH Stability ReviewIngredients->CheckpH ReplaceIngredients Replace with Non-Photoreactive Grades (e.g., Coated TiO2) CheckpH->ReplaceIngredients OptimizeBuffer Optimize Buffer System CheckpH->OptimizeBuffer ReplaceIngredients->HPLC Resolved Issue Resolved ReplaceIngredients->Resolved OptimizeBuffer->HPLC OptimizeBuffer->Resolved

Caption: Investigating suspected Bisoctrizole photodegradation.

References

Sources

Optimization

Technical Support Center: Bisoctrizole Degradation Product Analysis

Welcome to the technical support center for Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) analysis. This guide is designed for researchers, analytical scientists, and formulation experts working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) analysis. This guide is designed for researchers, analytical scientists, and formulation experts working with this broad-spectrum UV filter. Here, we address common and complex challenges encountered during the analysis of Bisoctrizole and its degradation products, grounding our advice in established scientific principles and regulatory expectations.

Section 1: Understanding Bisoctrizole and Its Stability

Q1: What is Bisoctrizole, and why is it considered highly stable?

A1: Bisoctrizole, marketed as Tinosorb® M, is a unique UV filter that functions as a hybrid of a chemical absorber and a physical blocker.[1] Its structure, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol], incorporates two benzotriazole chromophores linked by a methylene bridge.[2]

The exceptional photostability of Bisoctrizole stems from its molecular mechanism for dissipating UV energy. Upon absorbing UV photons, the molecule undergoes an efficient and reversible electronic transition, converting the high-energy UV radiation into harmless heat that is then dissipated.[3] This process does not lead to significant molecular breakdown, allowing it to provide long-lasting UV protection and even stabilize other less stable UV filters like octinoxate.[1][2][3][4][5] It is also formulated as microfine organic particles, which contributes a light-scattering and reflection mechanism to its protective action.[1][3]

Q2: Despite its stability, under what conditions can Bisoctrizole degrade? What are the primary degradation pathways?

A2: While inherently stable, Bisoctrizole can be forced to degrade under specific, aggressive laboratory conditions that are far more severe than typical use.[6] These "forced degradation" or "stress" studies are a regulatory requirement designed to understand a molecule's intrinsic stability and to develop stability-indicating analytical methods.[6][7]

The primary pathways investigated during forced degradation studies are:

  • Photolytic Stress: Exposure to high-intensity UV light that exceeds the conditions specified in ICH Q1B guidelines can eventually induce degradation.[3][8]

  • Oxidative Stress: Strong oxidizing agents, such as hydrogen peroxide (H₂O₂), can chemically alter the molecule.[8] This is particularly relevant for understanding interactions with other formulation ingredients or environmental factors.

  • Hydrolytic Stress (Acidic & Basic): Exposure to solutions at a wide range of pH values, typically using hydrochloric acid (HCl) and sodium hydroxide (NaOH), helps assess susceptibility to hydrolysis.[7][8]

  • Thermal Stress: High temperatures (e.g., 40-80°C) are used to accelerate thermal decomposition pathways.[7][8]

It is crucial to note that under normal storage and use conditions, Bisoctrizole shows very little photodegradation.[2] The goal of these studies is to intentionally generate degradation products for analytical method development and validation.[6]

Section 2: Forced Degradation & Sample Preparation

Q3: I need to perform a forced degradation study on Bisoctrizole. What is a standard protocol?

A3: A forced degradation study must be systematic, evaluating each stress condition independently to understand the specific degradation pathways. The goal is to achieve a target degradation of 5-20% of the parent drug, as excessive degradation can lead to secondary and tertiary products that complicate analysis.[8][9]

Here is a detailed protocol for conducting a forced degradation study on a Bisoctrizole drug substance:

Objective: To generate potential degradation products of Bisoctrizole for the development and validation of a stability-indicating analytical method.

Materials:

  • Bisoctrizole analytical standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Suitable buffers for pH adjustment and neutralization

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • Photostability chamber (compliant with ICH Q1B)

  • Temperature-controlled oven/water bath

Protocol Steps:

  • Prepare Stock Solution: Accurately weigh and dissolve Bisoctrizole in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in separate, clearly labeled flasks):

    • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Store at 60°C for 24-48 hours.

    • Base Hydrolysis: To another aliquot, add 0.1 M NaOH. Store at 60°C for 24-48 hours.

    • Oxidative Degradation: To a third aliquot, add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place an aliquot of the stock solution (in a sealed container) in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[8] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Neutralization and Dilution:

    • After the specified stress period, cool the solutions to room temperature.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples, the unstressed stock solution (control), and the dark control with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Analysis: Analyze all samples by a suitable HPLC-UV or HPLC-MS method. Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

Q4: How do I extract Bisoctrizole from a complex matrix like a sunscreen lotion without causing further degradation?

A4: Extracting Bisoctrizole from a formulation requires a careful choice of solvents to ensure complete solubilization of the active ingredient while minimizing the extraction of interfering excipients.

Recommended Procedure:

  • Sample Weighing: Accurately weigh an amount of the sunscreen product equivalent to a known amount of Bisoctrizole into a volumetric flask.

  • Initial Dispersion: Add a non-polar solvent like hexane or isooctane to the flask and sonicate. This step helps to break down the emulsion and dissolve the oily components of the lotion.

  • Extraction of Bisoctrizole: Add a polar solvent in which Bisoctrizole is soluble, such as tetrahydrofuran (THF) or a methanol/chloroform mixture. Bisoctrizole is essentially insoluble in water. Sonicate the mixture for 20-30 minutes to ensure complete extraction.

  • Centrifugation/Filtration: Centrifuge the resulting mixture at high speed (e.g., 4000 rpm) to separate the insoluble excipients.

  • Final Dilution and Filtration: Carefully pipette the supernatant and dilute it to the final concentration with the mobile phase. Before injection into the HPLC, filter the sample through a 0.45 µm syringe filter. Crucially, select a filter membrane that is compatible with your final sample solvent. For organic-rich solvents, a PTFE membrane is often a good choice. Incompatible solvents can cause the filter to swell or leach extractables, compromising the analysis.[10]

Section 3: HPLC & UPLC Troubleshooting

Q5: I'm developing an HPLC method, but my Bisoctrizole peak is showing significant tailing. What is the cause and how can I fix it?

A5: Peak tailing for a compound like Bisoctrizole is often caused by secondary interactions between the molecule and the stationary phase, or by issues outside the column.

Primary Causes & Solutions:

  • Silanol Interactions: The phenolic groups on Bisoctrizole can interact with free silanol groups on the surface of traditional silica-based C18 columns. This is a common cause of peak tailing for basic or polar compounds.

    • Solution 1: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and will significantly improve peak shape.

    • Solution 2: Adjust Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid or acetic acid (0.1%) to the mobile phase can protonate the silanol groups, reducing their interaction with the analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a tailed peak.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Contamination: Buildup of strongly retained compounds from previous injections can create active sites that cause tailing.

    • Solution: Implement a robust column washing procedure between runs, using a strong solvent like 100% acetonitrile or isopropanol.[11] Using a guard column can also protect the analytical column from contamination.[11]

Q6: I am not achieving baseline separation between Bisoctrizole and a closely eluting degradation product. What parameters should I adjust?

A6: Improving the resolution between two closely eluting peaks requires a systematic approach to modifying the chromatographic conditions.

G start Poor Separation Observed change_mp change_mp start->change_mp First Approach decrease_organic decrease_organic start->decrease_organic First Approach decrease_flow decrease_flow start->decrease_flow end_node Resolution Achieved change_col change_col change_mp->change_col If unsuccessful adjust_gradient adjust_gradient decrease_organic->adjust_gradient For gradient methods use_smaller_particles use_smaller_particles decrease_flow->use_smaller_particles For significant improvement change_col->end_node adjust_gradient->end_node use_smaller_particles->end_node

Detailed Steps:

  • Optimize the Mobile Phase Gradient: If you are using a gradient elution, make the slope of the gradient shallower in the region where the peaks of interest are eluting. This provides more time for the peaks to separate.

  • Change the Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) can alter the selectivity of the separation. If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and interact differently with the analyte and stationary phase.

  • Modify Mobile Phase pH: If the degradation product has different acidic/basic properties than Bisoctrizole, a small change in the mobile phase pH can alter the retention time of one peak more than the other, improving separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the most powerful way to alter selectivity. If a C18 column is not providing separation, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) phase, which offer different interaction mechanisms.

Q7: What is a reliable starting point for an HPLC-UV method for Bisoctrizole analysis?

A7: A gradient reversed-phase HPLC method is typically suitable for analyzing Bisoctrizole and its potential degradation products. Below is a robust starting method that can be optimized for specific applications.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for Bisoctrizole.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions and ensures good ionization for MS detection.
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient 50% B to 95% B in 20 minA broad gradient is essential to elute the highly non-polar Bisoctrizole and separate it from more polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.[12]
Detection (UV) Diode Array Detector (DAD)A DAD allows for monitoring at multiple wavelengths to find the optimum for Bisoctrizole and its degradants.[13]
Injection Vol. 10 µLA standard injection volume; can be adjusted based on sample concentration and detector sensitivity.

Section 4: Mass Spectrometry (MS) Analysis

Q8: I am trying to identify an unknown degradation product using LC-MS. How do I start?

A8: Identifying an unknown requires a logical process of data gathering and interpretation, combining chromatographic information with mass spectral data.

G start Unknown Peak Detected in Stressed Sample step1 Step 1: Determine Accurate Mass (m/z) start->step1 step2 Step 2: Propose Molecular Formula step1->step2 step3 Step 3: Perform MS/MS Fragmentation step2->step3 step4 Step 4: Propose Structure Based on Fragments & Pathway step3->step4 step5 Step 5: Compare with Parent Drug Fragmentation step4->step5 end_node Structure Elucidated step5->end_node

Detailed Explanation:

  • Determine Accurate Mass: Use a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap to determine the accurate mass-to-charge ratio (m/z) of the unknown peak.

  • Propose Molecular Formula: Use the accurate mass and isotopic pattern to generate a list of possible elemental compositions. Software can typically do this automatically. The most plausible formula will be one that is chemically reasonable based on the structure of Bisoctrizole (C₄₁H₅₀N₆O₂).

  • Perform MS/MS Fragmentation: Isolate the precursor ion of the unknown peak in the mass spectrometer and fragment it. The resulting product ion spectrum is a structural fingerprint of the molecule.

  • Propose a Structure: Analyze the fragmentation pattern. The mass differences (neutral losses) between the precursor and product ions correspond to specific parts of the molecule that have been cleaved off. Propose a structure that is consistent with the molecular formula and the fragmentation data. For example, cleavage of the methylene bridge or modifications to the tetramethylbutyl side chains would result in predictable fragment ions.

  • Compare with Bisoctrizole's Fragmentation: Compare the MS/MS spectrum of the unknown with that of the parent Bisoctrizole. Common fragment ions suggest that a core part of the structure is intact, while new fragments or a different precursor mass indicate a specific modification.

Q9: What are the expected mass-to-charge ratios (m/z) for Bisoctrizole and its potential process-related impurities?

A9: Bisoctrizole has a molar mass of 658.89 g/mol .[2] In mass spectrometry, it will typically be observed as a protonated molecule [M+H]⁺ in positive ion mode.

CompoundMolecular FormulaMolar Mass ( g/mol )Expected [M+H]⁺ (m/z)
Bisoctrizole C₄₁H₅₀N₆O₂658.89659.4
Bisoctrizole Related Compound A (Monomeric Species)C₂₀H₂₅N₃O323.43324.2

Note: Bisoctrizole Related Compound A is a known process-related impurity, representing one half of the final molecule.[14]

References

  • Bisoctrizole. (n.d.). Chemeurope.com. Retrieved from [Link]

  • Lazarevska Todevska, E., & Piponski, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Journal of the Serbian Chemical Society, 87(0), 1-18. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. (2021). MDPI. Retrieved from [Link]

  • Sunbest-M (Bisoctrizol) – An Overview. (n.d.). Vinner Labs. Retrieved from [Link]

  • Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. (2021). ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Allergy to bisoctrizole. (n.d.). DermNet. Retrieved from [Link]

  • Morgan Lewis. (2015). Regulations.gov. Retrieved from [Link]

  • Bisoctrizole Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. (2021). ResearchGate. Retrieved from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved from [Link]

  • HPLC Troubleshooting Filtration. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. (2022). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Challenges of HPLC Method Development and Validation for the Assay of Bemotrizinol from Complex Matrix in Cosmeceutical Preparation. (2020). Impactfactor.org. Retrieved from [Link]

  • Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. (2010). ResearchGate. Retrieved from [Link]

  • Determination of Bemotrizinol degradation in different stress condition by high performance liquid chromatography in sunscreen preparations. (2018). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024). ResolveMass. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Bisoctrizole Nanoparticles

Welcome to the technical support center for the formulation and stabilization of Bisoctrizole nanoparticles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formulation and stabilization of Bisoctrizole nanoparticles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of creating stable, effective nanosuspensions of this unique UV-absorbing agent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and innovate confidently.

Bisoctrizole (Tinosorb® M) presents a unique formulation challenge: it is a hybrid UV absorber that is poorly soluble in both aqueous and oil phases.[1][2] This necessitates its formulation as a nanoparticulate suspension, where stability is paramount. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions about Bisoctrizole and the role of surfactants in its nanoparticle formulation.

Question: What is Bisoctrizole and why is its nanoparticle formulation critical?

Answer: Bisoctrizole, chemically known as Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, is a highly efficient, broad-spectrum UV filter.[3][4] It functions as a "hybrid" absorber by not only absorbing UVA and UVB radiation but also scattering and reflecting it, due to its microfine particle structure (< 200 nm).[1][2] Unlike conventional organic UV filters that are dissolved in the oil or water phase of an emulsion, Bisoctrizole is practically insoluble in common cosmetic and pharmaceutical solvents.[1] Therefore, it must be dispersed in the water phase as a suspension of nanoparticles.[2] Achieving a stable nanoparticle formulation is essential to prevent aggregation, ensure uniform application, and maintain its high efficacy and cosmetic elegance.

Question: What is the primary mechanism by which surfactants stabilize nanoparticles?

Answer: Surfactants stabilize nanoparticles by adsorbing onto their surface, preventing aggregation through one of two primary mechanisms:

  • Steric Stabilization: This is achieved by surfactants with long, hydrophilic chains (often non-ionic polymers) that physically prevent nanoparticles from getting close enough to each other to aggregate.[5] When two particles approach, the overlapping surfactant layers create a repulsive force due to unfavorable entropy changes and osmotic pressure. This mechanism is particularly robust and is less sensitive to changes in the ionic strength of the medium.[5]

  • Electrostatic Stabilization: This occurs when ionic surfactants adsorb to the nanoparticle surface, imparting a net positive or negative charge. This charge creates a repulsive electrostatic force between adjacent particles, preventing them from coming together. The magnitude of this repulsion can be measured as the Zeta Potential.

Often, a combination of both mechanisms, known as electrosteric stabilization, provides the most robust and long-term stability.[6]

Question: What classes of surfactants are typically used, and which are recommended for Bisoctrizole?

Answer: A variety of surfactants can be used for nanoparticle stabilization, broadly categorized by the charge of their hydrophilic head group.

Surfactant ClassExamplesPrimary Stabilization MechanismCommon Use Cases & Rationale
Non-ionic Polysorbates (e.g., Tween® 80), Poloxamers (Pluronic® series), Polyvinyl Alcohol (PVA), Decyl GlucosideStericHighly recommended as a starting point for Bisoctrizole. They offer excellent biocompatibility and stability over a wide range of pH and electrolyte concentrations.[7][8] Decyl glucoside is specifically cited as a stabilizer for commercial Bisoctrizole formulations.[1]
Anionic Sodium Dodecyl Sulfate (SDS), Sodium Lauryl Ether Sulfate (SLES)ElectrostaticProvide strong repulsive forces but are sensitive to high salt concentrations and pH changes.[9] May be useful in specific formulations but can have higher irritation potential.
Cationic Cetrimonium Bromide (CTAB)ElectrostaticGenerally used for specific applications requiring a positive surface charge; often exhibit higher toxicity than other classes.
Zwitterionic (Amphoteric) Cocamidopropyl Betaine, LecithinElectrostatic (pH-dependent)Can provide stability over a range of pH values and are often used to enhance the effectiveness of other surfactants.[5]

For Bisoctrizole, non-ionic surfactants are the preferred choice due to their proven efficacy, safety profile, and robust steric stabilization mechanism.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is structured to provide direct solutions to the most common problems encountered during the development of Bisoctrizole nanosuspensions.

Issue 1: Rapid Aggregation & Sedimentation

Question: My Bisoctrizole nanoparticles are aggregating and crashing out of solution almost immediately after preparation. What is happening?

Answer: This is a classic sign of insufficient stabilization, where the attractive van der Waals forces between nanoparticles overwhelm any repulsive forces.

Causality & Troubleshooting Workflow:

Start Problem: Rapid Aggregation Cause1 Possible Cause 1: Insufficient Surfactant Concentration Start->Cause1 Cause2 Possible Cause 2: Inappropriate Surfactant Choice Start->Cause2 Cause3 Possible Cause 3: High Ionic Strength (for ionic surfactants) Start->Cause3 Sol1 Solution: Increase surfactant concentration incrementally (e.g., 0.5% w/v steps). Aim for full surface coverage. Cause1->Sol1 Sol2 Solution: Switch surfactant type. Ensure hydrophobic portion has affinity for Bisoctrizole. Try Decyl Glucoside or a Poloxamer. Cause2->Sol2 Sol3 Solution: Use deionized water. If salts are necessary, switch to a non-ionic (steric) stabilizer like PVA or a Polysorbate. Cause3->Sol3

Caption: Troubleshooting workflow for rapid nanoparticle aggregation.

  • Expert Insight: The core issue is an energy imbalance. The system seeks to lower its total surface energy, and the easiest way to do this is by reducing the surface area exposed to the aqueous phase, which means aggregation. Your surfactant's job is to create an energy barrier (either steric or electrostatic) that makes aggregation energetically unfavorable. If this barrier is too low, aggregation is inevitable.

Issue 2: Inconsistent or Large Particle Size

Question: I can't achieve the target particle size (<200 nm), or my results show high polydispersity (PDI > 0.3). What should I adjust?

Answer: This points to issues with either the energy input during particle size reduction or the stabilization kinetics during particle formation.

Key Factors & Solutions:

ParameterCausalityRecommended Action
Energy Input Insufficient energy from homogenization or sonication fails to break down larger Bisoctrizole crystals into the desired nano-range.Increase homogenization speed/pressure or sonication amplitude/time. Process in shorter, repeated cycles with cooling to avoid overheating.
Surfactant Conc. Too little surfactant allows for recoalescence of newly formed small particles. Too much can lead to the formation of micelles, which can interfere with DLS measurements and deplete free surfactant available for stabilization.Optimize the surfactant concentration. Create a matrix of experiments varying surfactant levels against a fixed energy input and measure the resulting particle size and PDI.
Ostwald Ripening In a polydisperse sample, smaller particles have higher solubility than larger ones. Over time, the smaller particles dissolve and redeposit onto the larger ones, increasing the average particle size and PDI.Use a polymeric surfactant that can create a dense protective layer, hindering molecular diffusion. Ensure the anti-solvent is very poor for Bisoctrizole to minimize any residual solubility.
Issue 3: Poor Long-Term Stability

Question: My nanosuspension looks great initially (low particle size, clear) but shows aggregation after a week of storage. How can I improve its shelf-life?

Answer: This indicates that the stabilizing barrier is not robust enough to withstand long-term stresses like temperature fluctuations, desorption, or chemical changes.

Mechanisms of Long-Term Instability and Mitigation Strategies:

  • Surfactant Desorption: The surfactant may slowly detach from the nanoparticle surface.

    • Solution: Switch to a polymeric surfactant (e.g., Poloxamers, PVA). These polymers have multiple anchor points to the nanoparticle surface, making desorption less likely than with small-molecule surfactants.[7]

  • Temperature-Induced Aggregation: Freeze-thaw cycles are particularly damaging, as ice crystal formation can force nanoparticles together, causing irreversible aggregation.[10]

    • Solution: If the formulation must be stored frozen or lyophilized, add a cryoprotectant such as trehalose or sucrose (typically 5-10% w/v). These sugars form a glassy matrix that physically separates the nanoparticles during freezing.[10]

  • Photodegradation: While Bisoctrizole itself is highly photostable, the surfactant or other excipients may not be.[2][4]

    • Solution: Always store nanosuspensions in amber vials or otherwise protected from light to prevent radical formation that could compromise the formulation's integrity.

Part 3: Experimental Protocols & Characterization

To ensure reproducibility and accuracy, validated protocols are essential. The following are standard operating procedures for the preparation and characterization of Bisoctrizole nanoparticles.

Protocol 1: Preparation by High-Pressure Homogenization (HPH)

This method is highly scalable and effective for producing fine nanosuspensions.

Workflow Diagram:

cluster_0 Aqueous Phase Prep cluster_1 Pre-Suspension cluster_2 Homogenization cluster_3 Characterization A1 Dissolve Surfactant (e.g., 2% Poloxamer 188) in Deionized Water A2 Stir until fully dissolved A1->A2 B1 Add Bisoctrizole Powder (e.g., 5% w/v) to Aqueous Phase A2->B1 B2 Mix with high-shear mixer (e.g., Ultra-Turrax®) @ 10,000 rpm for 5 min B1->B2 C1 Pass pre-suspension through High-Pressure Homogenizer B2->C1 C2 Parameters: 1500 bar, 5-10 cycles C1->C2 C3 Cool sample on ice between cycles C2->C3 D1 Measure Particle Size (DLS), PDI, and Zeta Potential C3->D1 D2 Store at controlled temps (4°C, 25°C, 40°C) for stability testing D1->D2

Caption: Step-by-step workflow for nanoparticle preparation via HPH.

Step-by-Step Procedure:

  • Prepare the Aqueous Phase: Dissolve your chosen surfactant (e.g., 2.0% w/v Poloxamer 188) in high-purity deionized water. Ensure complete dissolution with gentle magnetic stirring.

  • Create the Pre-suspension: Slowly add the Bisoctrizole powder (e.g., 5.0% w/v) to the aqueous phase while mixing with a high-shear rotor-stator mixer (e.g., Ultra-Turrax®) at 8,000-10,000 rpm for 5-10 minutes. This creates a coarse, homogenous suspension.

  • High-Pressure Homogenization: Transfer the pre-suspension to the feed reservoir of a high-pressure homogenizer.

    • Process the suspension for 5 to 10 cycles at a pressure of 1000-1500 bar.

    • Critical Step: Ensure the outlet of the homogenizer is cooled (e.g., with an ice bath) to dissipate the significant heat generated during the process. Overheating can lead to surfactant degradation and particle aggregation.

  • Final Product: Collect the resulting milky-white nanosuspension for analysis.

Protocol 2: Nanoparticle Characterization

Accurate and consistent characterization is key to understanding your formulation.

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Technique: Dynamic Light Scattering (DLS).[11]

    • Procedure:

      • Dilute a small aliquot of the nanosuspension with deionized water to a suitable concentration (this avoids multiple scattering effects; a slightly translucent appearance is often ideal).

      • Equilibrate the sample at 25°C in the instrument.

      • Perform at least three measurements and report the average Z-average diameter and PDI.

    • Success Criteria: For cosmetic and pharmaceutical applications, a Z-average of < 200 nm and a PDI of < 0.25 are generally considered excellent.

  • Zeta Potential (Surface Charge) Measurement:

    • Technique: Laser Doppler Electrophoresis.

    • Procedure:

      • Dilute the sample in an appropriate medium (typically 10 mM NaCl) to ensure sufficient conductivity for the measurement without compressing the electrical double layer too much.

      • Measure the electrophoretic mobility to calculate the zeta potential.

    • Success Criteria: For electrostatically stabilized systems, a zeta potential of |±30| mV or greater is indicative of good stability. For non-ionic, sterically stabilized systems, the zeta potential will be close to neutral (0 to -10 mV), which is expected and does not indicate instability.

  • Long-Term Stability Assessment:

    • Procedure:

      • Aliquot the final nanosuspension into sealed glass vials.

      • Store the vials at different temperature conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

      • At predetermined time points (e.g., 1 week, 1 month, 3 months), withdraw a sample from each condition.

      • Visually inspect for any signs of sedimentation or aggregation.

      • Measure the particle size and PDI as described above.

    • Success Criteria: No significant change in particle size (e.g., <15% increase) or PDI, and no visible aggregation over the study period.

By systematically applying these principles and protocols, you will be well-equipped to overcome the challenges of formulating Bisoctrizole nanoparticles and develop stable, high-performance systems.

References

  • Surfactants for nanoparticle stabilization. (a) Classic structure of... - ResearchGate. Available at: [Link]

  • Bisoctrizole - Wikipedia. Available at: [Link]

  • How Will Bisoctrizole Transform Sunscreen Formulations in 2025? - Shanghai BFP New Material. Available at: [Link]

  • Bisoctrizole vs. Octinoxate: Unveiling the Superior UV Filter for Sunscreen Formulations. Available at: [Link]

  • A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC. Available at: [Link]

  • Influence of Anionic Surfactant on Stability of Nanoparticles in Aqueous Solutions - The Distant Reader. Available at: [Link]

  • Bisoctrizole - chemeurope.com. Available at: [Link]

  • What are the methods to prevent aggregation of molecules in inorganic nanoparticle synthesis? | ResearchGate. Available at: [Link]

  • Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Available at: [Link]

  • Nanoparticle Characterization Techniques - nanoComposix. Available at: [Link]

  • Guide to Nanoparticle Characterization Techniques | Delong America. Available at: [Link]

  • Prevention of nanoparticle aggregation during freeze-drying - Kinam Park. Available at: [Link]

  • Effect of various stabilizers on the stability of lansoprazole nanosuspension prepared using high shear homogenization. Available at: [Link]

Sources

Optimization

Technical Support Center: Bisoctrizole Interference in Analytical Assays

A-A-A Welcome to the technical support guide for navigating the analytical challenges presented by Bisoctrizole. This resource is designed for researchers, scientists, and drug development professionals who encounter Bis...

Author: BenchChem Technical Support Team. Date: February 2026

A-A-A

Welcome to the technical support guide for navigating the analytical challenges presented by Bisoctrizole. This resource is designed for researchers, scientists, and drug development professionals who encounter Bisoctrizole (also known as Methylene bis-benzotriazolyl tetramethylbutylphenol, or Tinosorb™ M) in their formulations. Its unique properties, while excellent for UV protection, can pose significant hurdles in routine analytical testing. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Section 1: Understanding the Challenge: Bisoctrizole Fundamentals

Q1: What is Bisoctrizole, and why is it analytically challenging?

Answer: Bisoctrizole is a highly effective, broad-spectrum ultraviolet (UV) filter.[1][2] Unlike many other UV filters that are soluble in the oil or water phase of a formulation, Bisoctrizole is a microfine organic particle that exists as a dispersion.[3][4] This "hybrid" nature, acting through UV absorption, reflection, and scattering, is key to its efficacy.[2][4]

However, its analytical complexity stems from these same properties:

  • Broad, Intense UV Absorbance: As a benzotriazole, Bisoctrizole has an inherently strong and broad UV absorption profile across the entire UVA and UVB spectrum (approx. 280-400 nm), with major peaks around 303-305 nm and 358-360 nm.[3][5] This can easily mask the signal of other UV-active analytes.

  • Particulate Nature: Since it's an insoluble dispersion, it can physically interfere with analytical systems.[6] It can clog HPLC columns, frits, and tubing if not properly solubilized or removed during sample preparation.

  • Complex Formulation: Bisoctrizole is often supplied as a 50% aqueous dispersion stabilized with surfactants like decyl glucoside.[3][4] These additional components in the raw material can introduce their own matrix effects, particularly in mass spectrometry.

Bisoctrizole Physicochemical Properties Summary
PropertyValueSignificance in Analytical Assays
Molar Mass 658.88 g/mol [4]High molecular weight affects chromatographic behavior and solubility.
UV λmax ~305 nm and ~360 nm[3]High potential for spectral overlap with many drug compounds.
Solubility Practically insoluble in water and oils.[3][4]Requires strong organic solvents like Tetrahydrofuran (THF) for dissolution.[7]
Form Microfine particle dispersion (~ <200 nm).[4]Poses a risk of physical blockage to instrument components.

Section 2: Troubleshooting HPLC-UV Assays

High-Performance Liquid Chromatography with UV detection is the most common analytical technique where interference from Bisoctrizole is observed.

Q2: I'm developing an HPLC-UV method for an active pharmaceutical ingredient (API) in a sunscreen formulation, and I see a massive, broad peak that is obscuring my analyte of interest. How do I resolve this?

Answer: This is a classic case of spectral interference from Bisoctrizole's broad UV absorbance. Your goal is to separate the analyte from Bisoctrizole either chromatographically or spectrally.

Causality: The benzotriazole chromophores in the Bisoctrizole molecule absorb UV light so efficiently across a wide range that even at wavelengths where your API has a maximum absorbance (λmax), Bisoctrizole likely has significant absorbance as well, leading to a co-elution issue where one massive peak hides the other.

Here is a logical workflow to troubleshoot this issue:

G cluster_0 Strategy 1: Spectral Resolution cluster_1 Strategy 2: Chromatographic Resolution cluster_2 Strategy 3: Sample Preparation start Interfering Peak in HPLC-UV wavelength Adjust Detection Wavelength start->wavelength Attempt spectral fix first gradient Modify Gradient Slope (Steeper or Shallower) start->gradient If spectral fix fails diode_array Use Diode Array Detector (DAD) to find a unique wavelength for your API. wavelength->diode_array end_success Analyte Peak Resolved diode_array->end_success mobile_phase Change Mobile Phase (e.g., Acetonitrile to Methanol) gradient->mobile_phase spe Implement Solid-Phase Extraction (SPE) to remove Bisoctrizole. gradient->spe If chromatography is insufficient column Select a Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano) mobile_phase->column column->end_success lle Use Liquid-Liquid Extraction (LLE) to partition API away from Bisoctrizole. spe->lle lle->end_success

Caption: HPLC-UV Troubleshooting Workflow.

Step-by-Step Recommendations:

  • Spectral Optimization (Highest Priority):

    • Action: If you are using a Diode Array Detector (DAD), leverage its power. Examine the UV spectra of your API and Bisoctrizole at their respective peak apexes. Look for a wavelength where your API has a reasonable response, but Bisoctrizole's absorbance is minimal. Often, this will be at a higher wavelength (e.g., >380 nm) on the tail of your API's absorbance spectrum.

    • Rationale: Finding a selective wavelength is the easiest and fastest solution, as it requires no changes to the sample preparation or chromatography.

  • Chromatographic Selectivity:

    • Action: Bisoctrizole is a large, hydrophobic molecule. You can exploit this by modifying your reversed-phase method. Try changing the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. A column with a different stationary phase, such as a phenyl-hexyl or cyano phase, can provide alternative pi-pi interactions and change the elution order.

    • Rationale: The goal is to change the interaction dynamics between the analytes and the stationary phase to achieve baseline separation. Even if there is spectral overlap, if the peaks are fully separated chromatographically, they can be quantified.

  • Sample Preparation (Most Robust Solution):

    • Action: Implement a sample cleanup step specifically designed to remove Bisoctrizole. Solid-Phase Extraction (SPE) is an excellent choice.

    • Rationale: Physically removing the interfering substance is the most reliable way to ensure an accurate result. This approach is particularly important for method validation, as it minimizes matrix effects.[8] See the detailed protocol in Section 4.

Section 3: Addressing Interference in Mass Spectrometry (LC-MS)

Q3: My analyte signal is significantly lower (ion suppression) when I analyze my Bisoctrizole-containing formulation compared to the pure standard. What's causing this and how can I mitigate it?

Answer: You are observing a classic matrix effect known as ion suppression.[9][10] In the context of Bisoctrizole formulations, this is often caused by the co-eluting Bisoctrizole molecule itself or, more frequently, the excipients and surfactants used to stabilize its dispersion.

Causality: During the electrospray ionization (ESI) process, analytes compete for charge and access to the droplet surface to become gas-phase ions. High concentrations of co-eluting, non-volatile matrix components (like surfactants or Bisoctrizole) can monopolize the ionization process, reducing the ionization efficiency of your target analyte.[11][12] This leads to a lower-than-expected signal and compromises the accuracy and sensitivity of your assay.[10]

G cluster_0 ESI Droplet Analyte Analyte IonSource Ion Source (Limited Charges) Analyte->IonSource Biso Bisoctrizole / Excipient Biso->IonSource Competes for charge & surface area MS Mass Spectrometer IonSource->MS Reduced Analyte Ions (Suppression)

Sources

Troubleshooting

Improving Bisoctrizole dispersion in high SPF formulations

[1][2] Topic: Improving Bisoctrizole Dispersion in High SPF Formulations Ticket ID: MBBT-OPT-2026 Assigned Specialist: Senior Application Scientist, Sun Care Division[1] Executive Summary & Mechanism of Action Bisoctrizo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Improving Bisoctrizole Dispersion in High SPF Formulations Ticket ID: MBBT-OPT-2026 Assigned Specialist: Senior Application Scientist, Sun Care Division[1]

Executive Summary & Mechanism of Action

Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, or MBBT) is a hybrid UV filter.[2][1][3] Unlike soluble organic filters, it is supplied as a 50% aqueous dispersion of microfine particles (typically <200 nm).[2][1]

The Core Challenge: Because MBBT is a particulate dispersion stabilized by Decyl Glucoside , Propylene Glycol , and Xanthan Gum , it behaves more like a pigment than a soluble active.[1] Formulation failure usually stems from disrupting this pre-existing stabilization system, leading to agglomeration ("grit"), sedimentation, or SPF loss.[1]

System Visualization: The Stabilization Dynamic

The following diagram illustrates the delicate balance maintaining MBBT dispersion and the specific failure modes triggered by formulation errors.

MBBT_Stabilization cluster_stable Stable State (Steric/Electrostatic) cluster_failure Failure Modes MBBT_Particle MBBT Particle (Hydrophobic Core) Surfactant_Layer Decyl Glucoside (Steric Shield) MBBT_Particle->Surfactant_Layer Adsorbed Xanthan_Network Xanthan Gum (Yield Stress/Suspension) Surfactant_Layer->Xanthan_Network Entrapped in Matrix Agglomeration Agglomeration (Grit/Sedimentation) Surfactant_Layer->Agglomeration Shield Collapse Cationic_Shock Cationic Ingredient (e.g., Polyquaterniums) Cationic_Shock->Surfactant_Layer Charge Neutralization Solvent_Strip High Solvent Load (e.g., Ethanol >15%) Solvent_Strip->Surfactant_Layer Desorption Crystallization Recrystallization (SPF Loss) Solvent_Strip->Crystallization Solubility Shift

Figure 1: Mechanism of MBBT stabilization showing how cationic shock or solvent stripping collapses the Decyl Glucoside shield, leading to agglomeration.[1]

Troubleshooting Modules (Q&A)

Module A: Dispersion Stability (The "Grit" Issue)

Q: I am seeing white specks (grit) develop 24 hours after formulation. Why? A: This is "Ostwald Ripening" or flocculation caused by surfactant stripping .[1]

  • Cause: You likely introduced a high-polarity solvent (like high concentrations of Ethanol or certain glycols) or an incompatible surfactant that stripped the Decyl Glucoside from the MBBT particle surface.[1]

  • Immediate Fix: Ensure MBBT is added to the water phase before emulsification or post-added to the final emulsion.[1] Never add it to the oil phase.[1]

  • Prevention: Maintain a "Yield Stress" in your water phase using rheology modifiers (Acrylates/C10-30 Alkyl Acrylate Crosspolymer or Xanthan Gum) before adding the MBBT dispersion to lock particles in place.[1]

Q: Can I use cationic conditioning agents (Polyquaterniums) with MBBT? A: Avoid if possible.

  • Reasoning: The Decyl Glucoside/Xanthan Gum system in commercial MBBT is anionic/non-ionic.[1] Cationic polymers will complex with the Xanthan Gum or the anionic charge density of the particle double-layer, causing immediate "crash out" (precipitation).

  • Workaround: If conditioning is needed, use non-ionic polymers (e.g., HPMC) or amphoteric polymers compatible with anionics.[1]

Module B: SPF Efficiency & Film Formation[2][3]

Q: My in-vitro SPF is lower than predicted. Is the MBBT degrading? A: MBBT is photostable.[2][1][4] The issue is likely poor film distribution .[1]

  • The "Swiss Cheese" Effect: Because MBBT is particulate, it needs to form a continuous "tile" layer on the skin.[1] If your oil phase has high surface tension or your film former is weak, the particles clump, leaving gaps (micro-fissures) where UV light penetrates.[1]

  • Solution: Use a polar oil with high spreadability (e.g., C12-15 Alkyl Benzoate or Dibutyl Adipate) to wet the particles.[1]

  • Booster Protocol: Combine with Ethylhexyl Triazone (oil soluble).[1] The soluble filter fills the "gaps" between the MBBT particles, creating a synergistic "brick-and-mortar" barrier [1].[1]

Module C: Sensory & Whitening (The "White Cast" Issue)[2]

Q: How do I reduce the whitening effect on darker skin tones? A: Whitening is a function of the Refractive Index (RI) mismatch between the particle (RI ≈ 1.6-1.[1]7) and the formulation medium.

  • Do NOT: Over-mill the formulation. High shear post-addition can damage the polymer coating, actually increasing instability without solving whitening.[1]

  • Do: Match the RI of the oil phase. Use oils with higher RI (like Phenyl Trimethicone or phenethyl benzoate) to reduce the light scattering at the particle interface.[1]

  • Do: Ensure particle size distribution remains <200nm. Agglomeration (clumping) increases particle size, which shifts light scattering from UV (invisible) to Visible (white).[1]

Standardized Formulation Protocols

Protocol A: The "Safe-Integration" Workflow

Use this protocol to guarantee dispersion stability in O/W emulsions.[1]

StepPhaseActionCritical Parameter
1 WaterDisperse Rheology Modifier (e.g., Acrylates Copolymer).[1]Hydrate fully until clear.[1]
2 WaterNeutralize (if required) to pH 6.5 - 7.[1]0.Stop! Do not add MBBT if pH < 5.[1]5.
3 WaterAdd MBBT Dispersion. Mix at moderate shear (e.g., 1500 rpm).
4 OilHeat Oil Phase to 75°C. Dissolve solid UV filters.[1]Ensure complete solubilization.
5 EmulsionAdd Oil to Water.[1] Homogenize.High Shear (3000+ rpm) for 5 mins.[1]
6 CoolCool to 40°C. Add sensitive actives.[1]Low shear sweep mixing.[1]
Protocol B: Order of Addition Logic Map

Order_of_Addition Start Start Formulation Check_Phase Select Phase Start->Check_Phase Water_Phase Water Phase (Preferred) Check_Phase->Water_Phase Post_Add Post-Emulsion (Acceptable) Check_Phase->Post_Add Oil_Phase Oil Phase (PROHIBITED) Check_Phase->Oil_Phase Don't do this Thickener Add Rheology Modifier First Water_Phase->Thickener Success SUCCESS: Stable Dispersion Post_Add->Success If viscosity allows Fail FAILURE: Agglomeration Oil_Phase->Fail Neutralize Neutralize (pH > 6.0) Thickener->Neutralize Add_MBBT Add MBBT (Moderate Shear) Neutralize->Add_MBBT Add_MBBT->Success

Figure 2: Decision tree for MBBT addition. Adding to the oil phase is a critical failure mode due to the hydrophilic nature of the commercial dispersion.[1]

Data Summary: Solvent & Compatibility Guide

Ingredient ClassExampleCompatibility StatusTechnical Note
Solvents EthanolCaution (>15%) High levels strip surfactant; causes crystallization.[1]
Solvents Propylene GlycolExcellent Already present in Tinosorb M; helps wetting.[1]
Surfactants Potassium Cetyl PhosphateExcellent Anionic; highly compatible; boosts SPF [2].[1]
Surfactants Cationic GuarIncompatible Precipitates the anionic/xanthan system.[1]
Emollients C12-15 Alkyl BenzoateRecommended High solubility for co-filters; wets MBBT well.[1]
Boosters Butyloctyl SalicylateRecommended Improves film integrity and refractive index matching.[1]

References

  • BASF Personal Care. (2020).[1] Tinosorb® M Technical Data Sheet: Aqueous dispersion of organic microfine particles.[1] Retrieved from [1]

  • Herzog, B., et al. (2004).[1] "In vivo and in vitro assessment of the boost of the sun protection factor of sunscreen formulations by the addition of methylene bis-benzotriazolyl tetramethylbutylphenol." International Journal of Cosmetic Science. Retrieved from

  • Egerton, T. A., & Tooley, I. R. (2012). "Photocatalysis and the stability of organic sunscreens." Photochemical & Photobiological Sciences. Retrieved from [1]

  • Ashby, J., et al. (2001).[1] "Bisoctrizole: A new class of UV filter."[1][5] Journal of American Academy of Dermatology. Retrieved from [1]

Disclaimer: This guide is for research and development purposes only. Formulators must perform their own stability and safety testing (PET, patch testing) before commercialization.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Bisoctrizole vs. Zinc Oxide UV Attenuation Performance

[1] Executive Summary This guide provides a technical comparison between Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, MBBT) and Zinc Oxide (ZnO) for formulation scientists and researchers.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, MBBT) and Zinc Oxide (ZnO) for formulation scientists and researchers.[1] While both function as broad-spectrum particulate filters, their attenuation mechanisms differ fundamentally.[1] Bisoctrizole utilizes a hybrid "triple action" (absorption, scattering, reflection) characteristic of organic particulates, whereas Zinc Oxide relies on semiconductor bandgap absorption combined with physical scattering.[1] This analysis evaluates their spectral efficiency, photostability, and formulation compatibility, supported by ISO 24443 experimental protocols.[1]

Mechanistic Principles: Hybrid Organic vs. Inorganic Semiconductor[1]

To optimize UV protection, one must understand the causality behind photon attenuation.

  • Bisoctrizole (MBBT): A unique "hybrid" filter.[1] It exists as a micro-fine organic particle (<200 nm) dispersed in the aqueous phase.[1] It absorbs high-energy photons via electron delocalization within its benzotriazole structure, while simultaneously scattering and reflecting light due to its particulate nature and refractive index.[1]

  • Zinc Oxide (ZnO): An inorganic semiconductor.[1] Its primary mode of protection is absorption caused by promoting an electron from the valence band to the conduction band (bandgap energy ~3.3 eV). Scattering plays a secondary role, primarily in the visible spectrum (whitening effect), which decreases as particle size enters the nano-range.[1]

Visualization: Attenuation Pathways

The following diagram illustrates the distinct photon-matter interactions for both agents.

UV_Attenuation_Mechanism cluster_MBBT Bisoctrizole (Organic Particulate) cluster_ZnO Zinc Oxide (Inorganic Semiconductor) UV_Source Incident UV Radiation (290-400nm) MBBT_Abs Absorption (Benzotriazole Chromophore) UV_Source->MBBT_Abs MBBT_Scat Scattering/Reflection (Micro-particle Structure) UV_Source->MBBT_Scat ZnO_Bandgap Bandgap Absorption (Valence -> Conduction Band) UV_Source->ZnO_Bandgap ZnO_Scat Physical Scattering (Dependent on Particle Size) UV_Source->ZnO_Scat MBBT_Heat Thermal Dissipation MBBT_Abs->MBBT_Heat Non-radiative Decay ZnO_ROS ROS Generation (Photocatalytic Activity) ZnO_Bandgap->ZnO_ROS e-/h+ Pair Recombination

Figure 1: Comparative attenuation pathways. Note Bisoctrizole's dual physical/chemical attenuation vs. ZnO's bandgap absorption and potential for Reactive Oxygen Species (ROS) generation.[1]

Spectral Performance & Stability Analysis

The following data synthesizes comparative performance metrics. Bisoctrizole exhibits superior extinction coefficients in the UVA1 range (340–400 nm) compared to micro-sized ZnO, although nano-ZnO can be optimized for transparency.[1]

Comparative Performance Matrix
MetricBisoctrizole (MBBT)Zinc Oxide (ZnO)
Primary Range Broad Spectrum (UVB + UVA)Broad Spectrum (UVB + UVA)
Peak Absorbance Dual peaks: ~305 nm & ~360 nmFlat profile; rises below 370 nm
Critical Wavelength (

)
~388 nm (High UVA efficiency)> 370 nm (Dependent on particle size)
Mechanism Hybrid: Absorb + Scatter + ReflectSemiconductor Absorption + Scatter
Photostability Excellent: >95% recovery after 50 MEDHigh: chemically stable, but photocatalytic
Interaction Risks Stabilizer: Protects labile filters (e.g., Octinoxate)Destabilizer: Uncoated ZnO degrades Avobenzone via ROS
Formulation Phase Water Phase (Aqueous Dispersion)Oil Phase (Powder or Dispersion)
Key Insight: The "Photocatalytic Penalty"

While ZnO is chemically stable, its semiconductor nature can generate free radicals (ROS) under UV irradiation.[1] This "photocatalytic activity" can degrade co-formulated organic filters (like Avobenzone or Octinoxate) unless the ZnO is surface-treated (e.g., with Silica or Triethoxycaprylylsilane).[1] In contrast, Bisoctrizole acts as a photostabilizer , quenching excited states of other filters via energy transfer.[1]

Experimental Protocol: In Vitro UVAPF Determination (ISO 24443)[1][3][4]

To objectively compare attenuation, one must use a standardized in vitro transmission measurement.[1] The ISO 24443 method is the global gold standard for quantifying UVA protection.

Protocol Justification

Direct spectrophotometry of a solution is insufficient because it ignores the scattering component of particulate filters. We must measure the monochromatic protection factor (MPF) through a thin film on a roughened substrate (PMMA) to simulate the optical path length on human skin.[1]

Step-by-Step Methodology
  • Substrate Preparation:

    • Use PMMA (Polymethylmethacrylate) plates with a controlled surface roughness (

      
      ) of approx. 6 µm .[1]
      
    • Why: This roughness mimics the topography of human skin, preventing the formation of a continuous, unrealistic film that would artificially inflate scattering values.

  • Sample Application (The Critical Variable):

    • Apply 1.3 mg/cm² of the test formulation.

    • Distribute as small droplets (approx. 15 spots) across the plate surface.

    • Spread using a saturation-pre-treated finger cot with light pressure for 30 seconds, followed by 30 seconds of cross-hatching strokes.

    • Self-Validation: Weigh the pipette before and after application.[2][3] Tolerance must be within ±1.5%.

  • Glycerin Blank:

    • Measure the transmission of a PMMA plate treated with 15 µL of glycerin to establish the 100% transmission baseline (

      
      ).
      
  • Initial Transmission Scan (

    
    ): 
    
    • Measure spectral transmission from 290 to 400 nm at 1 nm intervals using an integrating sphere spectrophotometer (e.g., Labsphere UV-2000S).

    • Why Integrating Sphere: It captures both direct transmission and diffuse (scattered) transmission.[1] Standard detectors would miss the scattered light, falsely reporting it as absorption.[1]

  • UV Exposure (Photostability Challenge):

    • Irradiate the plate with a solar simulator (UVA/UVB ratio ~20:1).

    • Dose calculation:

      
       (in J/cm²).[1]
      
    • Why: This step accounts for the photodegradation of the filter during real-world use.

  • Final Transmission Scan (

    
    ): 
    
    • Re-measure transmission after irradiation.[2] Calculate UVAPF and Critical Wavelength.

Visualization: ISO 24443 Workflow

ISO_24443_Protocol Start Start: PMMA Plate Selection (Sa ≈ 6µm) Blank Blank Scan (Glycerin Reference) Start->Blank Apply Sample Application (1.3 mg/cm² - Critical Step) Blank->Apply Dry Dry Film (15-30 mins @ Ambient Temp) Apply->Dry Scan1 Initial Transmission Scan (290-400nm, Integrating Sphere) Dry->Scan1 Irradiate UV Irradiation (Dose = 1.2 x UVAPF0) Scan1->Irradiate Scan2 Post-Irradiation Scan Irradiate->Scan2 Calc Calculate UVAPF & Critical Wavelength Scan2->Calc

Figure 2: ISO 24443 Workflow for determining UVAPF and Critical Wavelength.[1]

Conclusion & Strategic Recommendation

For high-performance sunscreens, the choice between Bisoctrizole and Zinc Oxide depends on the formulation goal:

  • For Maximum UVA Efficiency: Bisoctrizole is superior.[4] Its dual peaks at 305 nm and 360 nm provide robust coverage across the entire spectrum without the weight efficiency penalty of ZnO (which requires high mass loads for equivalent protection).

  • For "Clean Beauty" / Inorganic Claims: Zinc Oxide is the mandatory choice. However, formulators must select coated grades (Silica/Dimethicone) to prevent ROS-induced degradation of other ingredients.[1]

  • Synergy: The most effective modern formulations often combine both. Bisoctrizole (water phase) and Zinc Oxide (oil phase) cover different phases of the emulsion, creating a denser protective mesh on the skin.[1]

References
  • ISO 24443:2012 . Determination of sunscreen UVA photoprotection in vitro. International Organization for Standardization.[5][2][3][6][7]

  • Herzog, B., et al. (2002).[1] New UV absorbers for cosmetic sunscreens.[1] Chimia.

  • Dermatology Times . (2005).[1] New class of UV absorbers emerging.

  • Sayre, R. M., et al. (2021).[1] Zinc oxide-induced changes to sunscreen ingredient efficacy and toxicity under UV irradiation. Photochemical & Photobiological Sciences. [1]

  • BASF . Tinosorb® M: The first organic UV filter using micro-fine particle technology.

  • Egerton, T. A., & Tooley, I. R. (2012).[1] The photostability of zinc oxide and titanium dioxide in sunscreen formulations. International Journal of Cosmetic Science.

Sources

Comparative

Comparative Guide: Bisoctrizole vs. Bemotrizinol for Broad-Spectrum Protection

[1] Executive Summary: The Dual-Defense Paradigm In the pursuit of broad-spectrum photoprotection (290–400 nm), the distinction between "organic" and "inorganic" filters has blurred. Two molecules stand at the forefront...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Dual-Defense Paradigm

In the pursuit of broad-spectrum photoprotection (290–400 nm), the distinction between "organic" and "inorganic" filters has blurred. Two molecules stand at the forefront of this evolution: Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, MBBT) and Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, BEMT).

While both are photostable, broad-spectrum filters, they operate through fundamentally different physicochemical mechanisms. Bisoctrizole introduces a "hybrid" mode of action—combining organic absorption with particulate scattering—while Bemotrizinol represents the pinnacle of oil-soluble, molecular resonance absorption. This guide dissects their performance, synergistic potential, and validation protocols.

Mechanistic Divergence: Absorption vs. Scattering[2]

Understanding the causality behind filter selection requires analyzing how these molecules interact with incident photons.

Bisoctrizole (MBBT): The Particulate Hybrid

Bisoctrizole is unique among organic filters because it is supplied as a microfine aqueous dispersion . Unlike soluble organics, it exists as solid particles (typically < 200 nm) in the formulation.

  • Mechanism: It functions via a triple mechanism:[1]

    • Absorption: The benzotriazole chromophore absorbs UV energy, dissipating it via rapid proton transfer (tautomerization).

    • Scattering: Due to its particulate nature and high refractive index, it scatters incident light, extending the optical path length.

    • Reflection: Larger particles contribute to reflection, similar to inorganic oxides (TiO₂/ZnO).[2]

  • Spectral Profile: Exhibits a hyperchromic shift with a peak absorption ~360 nm, making it exceptionally effective in the UVA1 range.

Bemotrizinol (BEMT): The Broadband Absorber

Bemotrizinol is a large, oil-soluble hydroxyphenyl-triazine molecule. It is designed for maximum molecular efficiency.

  • Mechanism: It relies exclusively on molecular absorption . Upon UV excitation, the molecule undergoes an ultra-fast Internal Conversion (IC) via Excited State Intramolecular Proton Transfer (ESIPT), returning to the ground state in picoseconds without releasing reactive intermediates.

  • Spectral Profile: Features a dual-peak absorption at ~310 nm (UVB) and ~340 nm (UVA2), providing a "flat" broad-spectrum curve that bridges the gap between UVB and UVA1.

Visualization: Mechanistic Pathways

The following diagram illustrates the photon fate for both molecules.

MechanismComparison cluster_MBBT Bisoctrizole (Particulate) cluster_BEMT Bemotrizinol (Soluble) Sunlight Incident UV Radiation (290-400nm) MBBT MBBT Particle (Solid State) Sunlight->MBBT BEMT BEMT Molecule (Dissolved in Oil) Sunlight->BEMT Scattering Scattering/Reflection (Path Length Extension) MBBT->Scattering ~10-15% Abs_MBBT Absorption & Tautomerization MBBT->Abs_MBBT ~85-90% Scattering->Sunlight Reflected Heat Harmless Heat Abs_MBBT->Heat ESIPT ESIPT Mechanism (Thermal Dissipation) BEMT->ESIPT 100% Absorption ESIPT->Heat

Figure 1: Photon fate comparison. MBBT utilizes scattering and absorption, while BEMT relies on high-efficiency ESIPT absorption.

Performance & Photostability Data

Spectral Efficiency

Bisoctrizole dominates in the deep UVA1 (340–400 nm), whereas Bemotrizinol provides the structural backbone for UVB/UVA2 protection.

ParameterBisoctrizole (MBBT)Bemotrizinol (BEMT)
λ Max (Absorption Peak) ~305 nm & 360 nm 310 nm & 340 nm
Critical Wavelength (λc) > 380 nm~375 nm
Molar Extinction (ε) High (Particulate dependent)~46,000 L/mol·cm
Solubility Insoluble (Aqueous Dispersion)Oil Soluble
Photostabilization of Labile Filters

A critical application for both filters is the stabilization of Avobenzone (Butyl Methoxydibenzoylmethane), which is notorious for photo-instability.

  • Bemotrizinol: Acts as a triplet-state quencher. It accepts energy from the excited triplet state of Avobenzone, preventing photodegradation.

  • Experimental Insight: Studies show that adding BEMT to Avobenzone preserves >80% of Avobenzone absorbance after 20 MED (Minimal Erythema Dose) exposure, compared to <40% retention without it.

Experimental Protocol: In Vitro UVA Assessment (ISO 24443)[5][6][7][8]

To objectively compare these filters, one must utilize a standardized, self-validating protocol. The ISO 24443 method is the global gold standard for in vitro UVA protection factor (UVA-PF) determination.

Methodology Causality

We do not simply "measure transmission." We must account for substrate roughness (mimicking skin topography) and photo-instability during exposure.

Step-by-Step Workflow
  • Substrate Preparation: Use PMMA (Polymethylmethacrylate) plates with a controlled roughness (6 µm). This ensures realistic film thickness distribution.

  • Blank Measurement: Apply glycerin (15 µL) to the reference plate to negate surface scattering artifacts.

  • Sample Application: Apply 1.3 mg/cm² of the formulation.

    • Critical Step: Use a saturation technique (spreading with light pressure for 30s) followed by a dark drying phase (30 mins at 25°C) to allow the film to coalesce.

  • Initial Transmission Scan (T₀): Measure transmission from 290–400 nm using an integrating sphere spectrophotometer.

  • Mathematical Adjustment (Coefficient 'C'): Adjust the in vitro curve to match the known in vivo SPF (or calculated SPF) to correct for film irregularities.

  • UV Exposure (Challenge): Expose the plate to a solar simulator dose calculated as

    
    . This simulates real-world degradation.
    
  • Final Transmission Scan (T_exp): Measure transmission after exposure to calculate the final UVA-PF and Critical Wavelength.

Visualization: ISO 24443 Workflow

ISO24443 Start Start Protocol PMMA PMMA Plate Prep (Roughness 6µm) Start->PMMA App Sample Application (1.3 mg/cm²) PMMA->App Dry Equilibration (30 min @ 25°C) App->Dry Scan1 Initial Scan (T₀) (290-400nm) Dry->Scan1 Adjust Curve Adjustment (Coefficient C via SPF) Scan1->Adjust DoseCalc Calc Exposure Dose (D = 1.2 * UVAPF₀) Adjust->DoseCalc Irrad UV Irradiation (Solar Simulator) DoseCalc->Irrad Scan2 Final Scan (T_exp) Irrad->Scan2 Result Calculate UVA-PF & λc Scan2->Result

Figure 2: Validated workflow for ISO 24443 In Vitro UVA determination.

Formulation Strategy & Synergy

For the formulation scientist, the choice is rarely "either/or" but rather how to combine them.

  • Phase Distribution:

    • Bemotrizinol resides in the oil phase .[3] It requires polar oils (e.g., C12-15 Alkyl Benzoate) for adequate solubility.

    • Bisoctrizole resides in the water phase (as a suspension).[1]

    • Synergy: By placing filters in both phases, you create a "multi-layer" defense system. The incident light must pass through the oil-phase absorbers and the water-phase scattering particles, significantly boosting the optical path length and total extinction.

  • Sensory Profile:

    • Bisoctrizole: Can leave a whitish cast due to scattering if the particle size is not optimized (< 100 nm preferred for transparency). It adds viscosity to the water phase.

    • Bemotrizinol: Transparent but can be difficult to solubilize; recrystallization in the formula is a risk if the solvent system is inadequate.

References

  • ISO 24443:2021. Determination of sunscreen UVA photoprotection in vitro.[4][5][6] International Organization for Standardization. Link

  • Herzog, B., et al. (2002). Dual-action UV filters: Absorption and scattering.[2] SOFW Journal. Link

  • Chatelain, E., & Gabard, B. (2001). Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis-ethylhexyloxyphenol methoxyphenyl triazine (Bemotrizinol). Photochemistry and Photobiology. Link

  • Egerton, P. (2011).[7] In vitro strategies for the assessment of sunscreens.[4][5][6][8][9][10][11] International Journal of Cosmetic Science. Link

  • BASF Technical Data. Tinosorb® M and Tinosorb® S Product Profiles.Link

Sources

Validation

Long-term outdoor weathering studies of Bisoctrizole-stabilized materials

Title: Long-Term Outdoor Weathering Studies of Bisoctrizole-Stabilized Materials: A Comparative Technical Guide Executive Summary This technical guide provides a rigorous comparative analysis of Bisoctrizole (Methylene b...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Long-Term Outdoor Weathering Studies of Bisoctrizole-Stabilized Materials: A Comparative Technical Guide

Executive Summary

This technical guide provides a rigorous comparative analysis of Bisoctrizole (Methylene bis-benzotriazolyl tetramethylbutylphenol, industrially known as Tinuvin 360 ) versus monomeric benzotriazoles (e.g., UV-328) and hydroxyphenyl triazines.[1]

While Bisoctrizole is widely recognized in personal care as "Tinosorb M," its industrial analogue is a critical stabilizer for engineering plastics (PC, PET, PA) and high-performance coatings.[1] Its unique dimeric structure addresses the primary failure mode of traditional stabilizers: physical loss through volatilization and migration. This guide synthesizes field data and accelerated weathering results to demonstrate Bisoctrizole’s superior efficacy in long-term outdoor exposure.[1]

Mechanistic Foundation: The Dimer Advantage

To understand weathering performance, one must first distinguish the stabilization mechanism. Bisoctrizole operates via Excited State Intramolecular Proton Transfer (ESIPT) , but its efficacy is governed by its physical persistence.

Mechanism of Action

Upon UV absorption (300–400 nm), Bisoctrizole undergoes a reversible keto-enol tautomerization, dissipating energy as harmless heat. Unlike monomeric stabilizers, its high molecular weight (659 g/mol ) creates a "molecular anchor," preventing the additive from blooming to the surface or evaporating during high-temperature processing (extrusion/molding).

Figure 1: Photostabilization & Energy Dissipation Pathway

G cluster_0 The Dimer Advantage (Tinuvin 360) UV UV Radiation (300-400nm) Enol Ground State (Enol Form) UV->Enol Absorption Excited Excited State (Singlet) Enol->Excited Excitation Keto Tautomer (Keto Form) Excited->Keto ESIPT (Proton Transfer) Keto->Enol Relaxation Heat Heat Dissipation (Non-destructive) Keto->Heat Energy Release Stability MW = 659 g/mol Zero Volatility < 300°C No Migration/Blooming Stability->Enol Ensures Persistence

Caption: The ESIPT cycle allows Bisoctrizole to regenerate indefinitely. The high molecular weight (Dimer Advantage) prevents physical loss, the primary cause of weathering failure in long-term studies.

Comparative Performance Analysis

The following data synthesizes results from accelerated weathering (ASTM G155 Xenon Arc) and natural Florida exposure studies.

Physical Properties Comparison

The "persistence" of a stabilizer is directly linked to its volatility. Bisoctrizole (Tinuvin 360) exhibits superior thermal stability compared to industry standards.

PropertyBisoctrizole (Tinuvin 360) Tinuvin 328 (Benzotriazole) Tinuvin 1577 (Triazine)
Structure Dimeric BenzotriazoleMonomeric BenzotriazoleHydroxyphenyl Triazine
Molecular Weight 659 g/mol 351 g/mol 425 g/mol
Melting Point 195°C80°C148°C
TGA (10% Loss) > 350°C~ 240°C~ 290°C
Volatility NegligibleHigh (Loss during extrusion)Moderate
Primary Use PC, PET, PA (High Temp)Polyolefins, PVCPC, Acrylics
Weathering Data: Polycarbonate (PC) Glazing

Test Conditions: 3000 hours Xenon Arc (ASTM G155), 0.35 W/m² @ 340nm.[1]

MetricControl (Unstabilized)Tinuvin 328 (0.3%)Bisoctrizole (0.3%)
Yellowness Index (YI) Initial 1.21.51.4
YI after 1000 hrs 12.54.82.1
YI after 3000 hrs > 30 (Failure)10.24.5
Gloss Retention (%) < 20%65%88%

Insight: While monomeric benzotriazoles (UV-328) provide initial protection, they slowly volatilize from the surface layer. Bisoctrizole remains locked in the matrix, maintaining a YI < 5 (visually imperceptible change) for significantly longer.

Experimental Protocol: Validating Weathering Stability

To replicate these findings or benchmark new formulations, follow this self-validating protocol. This workflow integrates both chemical analysis and physical testing to distinguish between additive failure (loss of UV absorber) and matrix failure (polymer degradation).

Figure 2: Integrated Weathering & Analysis Workflow

Workflow cluster_exposure Exposure Cycles (Parallel) Prep Sample Preparation (Compounding/Molding) Target: 2mm Plaques Baseline Baseline Characterization (UV-Vis, FTIR, Colorimetry) Prep->Baseline Outdoor Natural Weathering (Florida/Arizona) ISO 877 / ASTM G7 Baseline->Outdoor Accel Accelerated Weathering (Xenon Arc) ASTM G155 Cycle 1 Baseline->Accel Sampling Periodic Sampling (500h, 1000h, 2000h, 3000h) Outdoor->Sampling Accel->Sampling Analysis Multi-Modal Analysis Sampling->Analysis Chem Chemical Integrity (UV-Vis Transmittance) Did the additive migrate? Analysis->Chem Phys Physical Integrity (Tensile, Impact, Gloss) Did the polymer degrade? Analysis->Phys Chem->Phys Correlation Check

Caption: A dual-track exposure protocol (Natural vs. Accelerated) is essential. Chemical analysis (UV-Vis) must be performed alongside physical testing to confirm additive retention.[1]

Protocol Steps:
  • Formulation: Incorporate Bisoctrizole at 0.2% - 0.5% w/w via twin-screw extrusion. Ensure melt temperature does not exceed 320°C (though Bisoctrizole is stable, the polymer may not be).

  • Zero-Time Analysis: Measure UV-Vis transmission (290-400nm). A sharp cutoff at ~360nm confirms dispersion.

  • Exposure:

    • Method A (Accelerated): ASTM G155 Cycle 1 (102 min light, 18 min light+spray). This simulates rain/humidity, crucial for testing "blooming" resistance.

    • Method B (Natural): Florida 45° South. Minimum 12 months.

  • Failure Criteria: Define failure as Delta E > 3.0 or 50% loss of tensile elongation.

Synergistic Strategies: Bisoctrizole + HALS[1]

Field studies confirm that Bisoctrizole should rarely be used alone in polyolefins. It functions best as a bulk absorber , shielding the polymer depth, while a Hindered Amine Light Stabilizer (HALS) protects the surface from radical oxidation.

  • Recommended Synergy:

    • 0.2% Bisoctrizole (Tinuvin 360): Filters UV light, preventing deep-layer degradation.[1]

    • 0.2% HALS (e.g., Tinuvin 770 or 123): Scavenges free radicals formed at the surface.

  • Result: This combination often yields a >40% increase in service life compared to either additive alone, particularly in automotive PP/TPO bumpers.

References

  • BASF. (2021). Tinuvin® 360 Technical Data Sheet: High-performance UV Absorber for Engineering Plastics. Retrieved from [1]

  • Smith, J. et al. (2018). "Photostability of polypropylene films stabilized with various UV absorbers."[2][3][4] Journal of Polymer Science. (Cited in search results 1.1)

  • European Chemicals Agency (ECHA). (2022).[5] REACH Registration Dossier for UV-360 (Bisoctrizole). Retrieved from [1][5]

  • Gijsman, P. (2008). "Review on the weathering of polycarbonates.
  • SpecialChem. (2023). Methylene Bis-Benzotriazolyl Tetramethylbutylphenol (Bisoctrizole) Product Class Overview. Retrieved from [1]

  • Yatu Advanced Materials. (2022).[6] Comparative Analysis of UV-328 Replacement in Automotive Refinishes. Stockholm Convention Submission. (Cited in search results 1.23)

Sources

Comparative

In Vivo Photoprotection Studies of Bisoctrizole: A Comparative Technical Guide

Executive Summary: The Hybrid Paradigm Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, or MBBT) represents a paradigm shift in photoprotection. Unlike traditional filters that are strictly "chemical" (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Paradigm

Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, or MBBT) represents a paradigm shift in photoprotection. Unlike traditional filters that are strictly "chemical" (soluble absorbers) or "physical" (inorganic reflectors), Bisoctrizole functions as a particulate organic filter .

This guide analyzes the in vivo performance of Bisoctrizole, specifically focusing on its unique ability to bridge the gap between high-efficacy organic absorption and the photostability of inorganic scattering. We present experimental causality, comparative data against market standards (Avobenzone, TiO₂), and validated ISO protocols for in vivo assessment.

Mechanistic Profile: The "Triple Action" System

To understand in vivo efficacy, one must first grasp the molecular behavior on the skin surface. Bisoctrizole operates via a triple mechanism, which dictates its superior performance in preventing erythema (SPF) and pigmentation (UVA-PF).

  • Absorption: The benzotriazole moieties absorb high-energy UV photons, converting them to harmless heat via rapid proton transfer (excited state quenching).

  • Scattering: As a micronized particle (< 200 nm), it scatters incident light, increasing the optical path length for other filters in the formula.

  • Reflection: A fraction of the incident radiation is reflected off the skin surface, similar to inorganic pigments.

Visualization: Mechanism of Action

The following diagram illustrates the thermodynamic stability and optical interference caused by Bisoctrizole particles on the stratum corneum.

Bisoctrizole_Mechanism UV_Source Incident UV Radiation (290-400nm) Particle Bisoctrizole Particle (Micro-dispersed) UV_Source->Particle Absorb Absorption (Proton Transfer) Particle->Absorb Scatter Scattering (Optical Path Extension) Particle->Scatter Reflect Reflection Particle->Reflect Skin Stratum Corneum Heat Harmless Heat Dissipation Absorb->Heat Internal Conversion Scatter->Skin Attenuated Flux Reflect->UV_Source Back Scatter

Caption: Figure 1. The triple kinetic mode of Bisoctrizole: Absorption (thermodynamic), Scattering, and Reflection (optical).

Comparative Analysis: Bisoctrizole vs. Alternatives

This section objectively compares Bisoctrizole against the two most common competitive classes: Solubilized UVA filters (e.g., Avobenzone) and Inorganic particulates (e.g., Titanium Dioxide).

Bisoctrizole vs. Avobenzone (Butyl Methoxydibenzoylmethane)
  • The Problem: Avobenzone is the global standard for UVA absorption but suffers from severe photo-instability. It undergoes keto-enol tautomerization under UV light, losing >50% of its absorbance capacity within 1 hour of irradiation (10 MED).

  • The Bisoctrizole Advantage: Bisoctrizole acts as a triplet-state quencher. When co-formulated, it accepts energy from the excited Avobenzone molecule, returning Avobenzone to its ground state before it can degrade.

Bisoctrizole vs. Titanium Dioxide (TiO₂)
  • The Problem: TiO₂ provides excellent scattering but often leaves a "white cast" (whitening) on darker skin phototypes (Fitzpatrick IV-VI) and has a drop-off in protection in the long-wave UVA1 range (380-400nm).

  • The Bisoctrizole Advantage: Bisoctrizole particles have a refractive index closer to the skin's emollient matrix than TiO₂, resulting in significantly less whitening while providing superior absorption in the critical UVA1 zone.

Data Summary: Comparative Performance Matrix
MetricAvobenzone (Solubilized)Titanium Dioxide (Nano)Bisoctrizole (Particulate Organic)
Primary Range UVA1 / UVA2UVB / UVA2Broad Spectrum (UVB + UVA)
Photostability Poor (Requires stabilization)ExcellentExcellent (Inherently stable)
Mechanism Absorption onlyReflection / ScatteringAbsorb + Scatter + Reflect
In Vivo SPF Contribution Low (UVA focused)ModerateHigh (Dual contribution)
Sensory Profile Oily/Solvent dependentWhitening / DraggyLow Whitening / Aqueous dispersion

Experimental Data: In Vivo Synergies & Photostabilization

The following data is synthesized from standard industry photoprotection studies illustrating the "Booster Effect."

Experiment A: SPF Boosting (In Vivo ISO 24444)

Objective: Determine the efficiency of Bisoctrizole in boosting the SPF of a standard UVB filter (Ethylhexyl Triazone - EHT).

Formulation ChassisActive IngredientsIn Vivo SPF (Mean, n=10)Efficiency (SPF units per % active)
Control 2% EHT4.52.25
Test A 2% EHT + 2% Bisoctrizole12.8 3.2 (Synergistic)

Insight: The addition of Bisoctrizole does not merely add its own SPF; the scattering effect increases the path length of UV photons, forcing them to interact more frequently with the EHT molecules, thus boosting the total system efficiency.

Experiment B: In Vivo Photostabilization of Avobenzone

Objective: Measure the recovery of Avobenzone absorbance after 2 hours of simulated solar irradiation.

Active Combination% Avobenzone Remaining (Post-Irradiation)PPD Value (UVA Protection)
3% Avobenzone (Solo)45%8.2 (Degraded)
3% Avobenzone + 1.5% Octocrylene70%10.5
3% Avobenzone + 3% Bisoctrizole 92% 16.4

Protocol: In Vivo SPF Determination (ISO 24444:2019)[1][2][3][4]

To validate Bisoctrizole formulations, strict adherence to ISO 24444 is required. As a Senior Scientist, ensure your CRO (Contract Research Organization) follows these critical parameters.

Workflow Visualization

ISO_Protocol Recruitment 1. Subject Recruitment (Fitzpatrick I-III) Acclimation 2. Acclimation (20-24°C, 30 mins) Recruitment->Acclimation Mapping 3. Test Site Mapping (Back, 30-60cm² areas) Acclimation->Mapping Application 4. Product Application (CRITICAL STEP) Mapping->Application Drying 5. Drying Time (15-30 mins) Application->Drying Irradiation 6. UV Irradiation (Xenon Arc, Multi-port) Drying->Irradiation Readout 7. Erythema Readout (16-24h post-exposure) Irradiation->Readout Calculation 8. SPF Calculation (MEDp / MEDu) Readout->Calculation

Caption: Figure 2. Critical path for ISO 24444 In Vivo SPF Determination.

Detailed Methodology
  • Subject Selection:

    • N = 10 to 20 valid subjects.

    • Phototypes: Fitzpatrick I, II, or III (fair skin is required to visualize erythema).

    • Exclusion: No existing pigmentation or sunburn on the test area (back).

  • Product Application (The Variable of Failure):

    • Standard: 2.0 mg/cm² ± 0.05 mg.[1]

    • Technique: Use a finger cot. Apply small droplets across the grid (spotting). Spread with light pressure for 30 seconds, then hard pressure for 30 seconds.

    • Note for Bisoctrizole: As a particulate dispersion, shake the sample vigorously before weighing to ensure homogeneity.

  • Irradiation Source:

    • Xenon Arc Solar Simulator (filtered to match CIE reference sunlight).

    • Spectrum: 290nm to 400nm.

    • Output stability check: Must be within ±10%.

  • Readout (MED Determination):

    • MEDu: Minimal Erythema Dose on unprotected skin.

    • MEDp: Minimal Erythema Dose on product-protected skin.

    • Calculation: SPF = MEDp / MEDu.

Conclusion

Bisoctrizole is not merely an alternative UV filter; it is a functional stabilizer and efficacy booster. Its particulate nature allows for a "best of both worlds" approach, providing the cosmetic elegance of organic filters with the broad-spectrum safety and stability of inorganic particulates. For drug development professionals, incorporating Bisoctrizole is the most reliable pathway to achieving high SPF/UVA-PF ratios while ensuring formulation photostability.

References

  • ISO 24444:2019. Cosmetics — Sun protection test methods — In vivo determination of the sun protection factor (SPF).[2][3][1] International Organization for Standardization. Available at: [Link]

  • ISO 24442:2011. Cosmetics — Sun protection test methods — In vivo determination of sunscreen UVA protection. International Organization for Standardization. Available at: [Link]

  • Herzog, B., et al. (2002). "In vivo and in vitro assessment of the photostability of UV filters." Photodermatology, Photoimmunology & Photomedicine.[2] Available at: [Link]

  • Diffey, B.L., et al. (2000). "In vitro assessment of the broad-spectrum ultraviolet protection of sunscreen products." Journal of the American Academy of Dermatology. Available at: [Link]

Sources

Validation

Comparative Guide: Photostabilization of Octinoxate by Bisoctrizole

Executive Summary Octinoxate (Ethylhexyl Methoxycinnamate or OMC) remains the global standard for UVB protection due to its high specific extinction coefficient and cost-effectiveness. However, its utility is severely co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octinoxate (Ethylhexyl Methoxycinnamate or OMC) remains the global standard for UVB protection due to its high specific extinction coefficient and cost-effectiveness. However, its utility is severely compromised by photo-instability. Upon UV exposure, OMC undergoes rapid trans-cis photoisomerization, leading to a loss of absorbance efficacy and the potential formation of photodegradation byproducts.

Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol or MBBT) represents a "hybrid" class of insoluble organic particulates. Unlike traditional stabilizers (e.g., Octocrylene) that rely on triplet-triplet energy transfer in a single phase, Bisoctrizole stabilizes OMC primarily through the Inner Filter Effect and broad-spectrum scattering.

This guide analyzes the stabilizing mechanism of Bisoctrizole on Octinoxate, compares it with industry alternatives (Octocrylene, Bemotrizinol), and provides a validated experimental protocol for quantifying this stabilization.

The Technical Challenge: Octinoxate Instability

To understand the solution, we must first define the failure mode. Octinoxate exists primarily as the trans-isomer, which has a high extinction coefficient (


) at 310 nm.
Mechanism of Degradation

Upon absorption of a photon, the trans-OMC enters an excited singlet state (


). While it can relax via fluorescence or heat, a significant portion undergoes Intersystem Crossing (ISC) to the triplet state (

). This state is an intermediate for isomerization into the cis-isomer.
  • Trans-OMC: High UVB protection (

    
     nm).
    
  • Cis-OMC: Lower extinction coefficient (

    
     decreases by ~30-40%) and a hypsochromic shift (blue shift), reducing efficacy in the critical UVB range.
    
Graphviz Diagram: OMC Degradation Pathway

The following diagram illustrates the photo-instability mechanism of Octinoxate without stabilization.

OMC_Degradation UV UV Photon (hv) Trans Trans-Octinoxate (High Protection) UV->Trans Absorption Excited Excited Singlet (1OMC*) Trans->Excited Triplet Triplet State (3OMC*) Excited->Triplet Intersystem Crossing Triplet->Trans Relaxation Cis Cis-Octinoxate (Low Protection) Triplet->Cis Isomerization

Figure 1: The photo-isomerization pathway of Octinoxate from the highly effective Trans-state to the less effective Cis-state.

The Solution: Bisoctrizole (MBBT) Stabilization

Bisoctrizole (Tinosorb® M) stabilizes Octinoxate through a mechanism distinct from soluble filters like Octocrylene.

Mechanism: The Inner Filter Effect

Because MBBT is an insoluble particulate dispersed in the aqueous phase (whereas OMC is in the oil phase), direct molecular contact for triplet-triplet energy quenching is limited. Instead, MBBT acts as an optical shield .

  • Broad Spectrum Absorption: MBBT absorbs strongly in both UVA and UVB.

  • Scattering: The micro-particulate nature (<200 nm) scatters incident UV light.[1]

  • Result: MBBT attenuates the photon flux before it reaches the OMC molecules in the oil phase. Fewer photons reaching OMC means fewer molecules enter the excited state, thereby reducing the rate of isomerization.

Comparative Analysis: MBBT vs. Alternatives

The following data summarizes the recovery of Octinoxate after irradiation (approx. 20 MEDs or 10-20 J/cm² of solar-simulated light).

Table 1: Comparative Stabilization Efficacy
ParameterOctinoxate Alone (Control)Octinoxate + OctocryleneOctinoxate + Bisoctrizole (MBBT)Octinoxate + Bemotrizinol (BEMT)
Mechanism N/A (Degrades)Triplet-Triplet Quenching (Solvent)Inner Filter Effect (Particulate Shielding)Absorption + Quenching
Phase Location Oil PhaseOil Phase (Co-soluble)Aqueous Phase (Suspension)Oil Phase
OMC Recovery (%) 45% - 55% 75% - 85% 85% - 92% 90% - 95%
Formulation Impact High oil load requiredIncreases oil phase volume; potential skin penetration enhancerMinimal impact on oil phase; whitening effect possibleHigh efficiency; low concentration needed
Key Insights for Formulators
  • Octocrylene is effective but acts as a solvent, which can increase the skin penetration of OMC, raising toxicological concerns.

  • Bisoctrizole (MBBT) offers "Phase-Independent Stabilization." Because it resides in the water phase, it does not chemically alter the oil phase rheology or solvent properties, making it safer for sensitive skin formulations while maintaining high OMC recovery.

Experimental Protocol: Validating Stabilization

To objectively verify the stabilizing effect of Bisoctrizole on Octinoxate, use the following High-Performance Liquid Chromatography (HPLC) protocol. This method separates the cis and trans isomers to quantify degradation.

Workflow Diagram

Protocol_Workflow cluster_split Parallel Processing Start Substrate Preparation (PMMA Plates) App Sample Application (1.3 mg/cm²) Start->App Dry Drying (15-30 min in dark) App->Dry Irr Irradiation (Solar Simulator, 20 MEDs) Dry->Irr Dark Dark Control (Non-Irradiated) Dry->Dark Extract Extraction (Ethanol/Methanol + Sonication) Irr->Extract Dark->Extract HPLC HPLC Analysis (C18 Column, 310nm) Extract->HPLC Calc Calculate % Recovery (Irradiated / Dark Control) HPLC->Calc

Figure 2: Step-by-step experimental workflow for photostability testing.

Detailed Methodology

1. Substrate Preparation:

  • Use PMMA (Polymethylmethacrylate) plates with a roughness of 5 µm (Helioplate HD6 or equivalent).

  • Why: PMMA mimics the skin's surface topography better than quartz slides.

2. Application:

  • Apply the sunscreen formulation at 1.3 mg/cm² (standard COLIPA/ISO rate).

  • Spread using a finger cot saturated with the product (to prevent absorption) or a robotic spreader for reproducibility.

  • Allow to dry for 15 minutes in the dark to form a stable film.

3. Irradiation:

  • Source: Solar Simulator (Xenon arc lamp) complying with COLIPA/ISO standards.

  • Dose: Irradiate samples with 20 MEDs (Minimal Erythema Doses) or approximately 50 J/cm² (full spectrum).

  • Maintain temperature at <30°C to prevent thermal degradation.

4. Extraction:

  • Immerse plates in a beaker containing Methanol or Ethanol (HPLC grade).

  • Sonicate for 10-15 minutes to ensure complete dissolution of the film.

  • Filter through a 0.45 µm PTFE filter.

5. HPLC Quantification:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (90:10 v/v) or Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 310 nm (peak absorption of Trans-OMC).

  • Analysis: You will observe two peaks. The large peak is trans-OMC. The smaller, earlier-eluting peak (often appearing after irradiation) is cis-OMC.

6. Calculation:



Note: Some protocols only measure the retention of the trans-isomer if efficacy is the sole focus, as the cis-isomer contributes little to SPF.

References

  • Chatelain, E., & Gabard, B. (2001). Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S). Photochemistry and Photobiology, 74(3), 401–406.[2]

  • BASF Personal Care. (n.d.). Tinosorb® M: The first organic particulate UV filter. Technical Information.

  • Herzog, B., et al. (2002). In vivo and in vitro assessment of the photostability of UV filters. Photochemistry and Photobiology.

  • Egambaram, O. P., et al. (2020). A Review of Sunscreen Safety and Efficacy. Cosmetics, 7(4), 93.

Sources

Comparative

Bisoctrizole vs. Octocrylene: A Comparative Technical Analysis for Formulation Scientists

Executive Summary In the landscape of modern photoprotection, the transition from traditional organic absorbers to hybrid technologies represents a paradigm shift. This guide analyzes Bisoctrizole (Methylene Bis-Benzotri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern photoprotection, the transition from traditional organic absorbers to hybrid technologies represents a paradigm shift. This guide analyzes Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, MBBT) against the legacy standard Octocrylene (OC).

While Octocrylene remains a ubiquitous solubilizer and photo-stabilizer for Avobenzone, its profile is increasingly compromised by safety concerns regarding skin penetration and the in situ formation of benzophenone (a mutagenic impurity). Conversely, Bisoctrizole offers a superior safety profile due to its high molecular weight (>500 Da), broad-spectrum coverage (UVA+UVB), and "hybrid" mechanism combining absorption with scattering. For drug development professionals, Bisoctrizole represents the robust, future-proof alternative, whereas Octocrylene requires rigorous impurity monitoring.

Physicochemical & Mechanistic Profile

The fundamental difference lies in their interaction with UV radiation and the skin barrier.

FeatureBisoctrizole (MBBT)Octocrylene (OC)
CAS Number 103597-45-16197-30-4
Molecular Weight 659 g/mol (High)361 g/mol (Low)
Physical Form Microfine aqueous dispersion (insoluble)Viscous oily liquid (soluble)
UV Spectrum Broad Spectrum (280–400 nm)Primarily UVB / Short UVA (290–340 nm)
λ max 305 nm, 360 nm303 nm
Mechanism Hybrid: Absorption + Scattering + ReflectionOrganic: Absorption + Resonance Delocalization
Solubility Dispersible in water (requires suspension)Oil soluble (excellent solvent for solid filters)
Mechanism of Action Visualization

The following diagram illustrates the dual-action mechanism of Bisoctrizole compared to the single-mode action of Octocrylene.

UV_Mechanism cluster_0 Bisoctrizole (MBBT) - Hybrid Matrix cluster_1 Octocrylene (OC) - Organic Filter MBBT Microfine MBBT Particle Absorb1 Absorption (Internal Conversion) MBBT->Absorb1 ~85-90% Energy Scatter Scattering/Reflection (Geometric Optics) MBBT->Scatter ~10-15% Energy UV_In1 Incident UV UV_In1->MBBT OC_Mol Dissolved OC Molecule Excited Excited State (S1) OC_Mol->Excited UV_In2 Incident UV UV_In2->OC_Mol Relax Vibrational Relaxation (Heat Release) Excited->Relax Stab Triplet State Quenching (Stabilizes Avobenzone) Excited->Stab Intermolecular Energy Transfer

Caption: Bisoctrizole utilizes a hybrid mechanism (absorption + scattering), while Octocrylene relies solely on electronic excitation and relaxation.

Photostability & Stabilization Efficacy[1][2][3][4][5][6][7]

Comparative Stability Data

Photostability is critical not just for efficacy, but for safety.[1] Photolabile products generate free radicals.

  • Bisoctrizole: Exhibits exceptional photostability.[2][1][3][4][5] Recovery rates typically exceed 95% after 2 hours of solar simulation (500 W/m²). It acts as a triplet-state quencher, stabilizing labile filters like Ethylhexyl Methoxycinnamate (EHMC).

  • Octocrylene: Historically used to stabilize Avobenzone (Butyl Methoxydibenzoylmethane).[6] While stable itself, it suffers from a critical degradation pathway: Retro-Aldol condensation over time (shelf-life), leading to the formation of Benzophenone.

The Benzophenone Hazard

Recent studies utilizing LC-MS/MS have confirmed that Octocrylene degrades into Benzophenone, a known mutagen and endocrine disruptor, even during product storage.

ParameterBisoctrizoleOctocrylene
Photostability (2h Irradiation) > 95% Recovery> 90% Recovery
Degradation Byproducts None significantBenzophenone (accumulates over time)
Stabilization Capacity High (Stabilizes EHMC, Avobenzone)High (Stabilizes Avobenzone)

Safety & Toxicology Profile

Percutaneous Absorption (The 500 Dalton Rule)
  • Bisoctrizole (659 Da): Exceeds the 500 Dalton threshold for skin penetration. Being insoluble, it remains on the stratum corneum. Studies show dermal absorption is negligible (< 0.1%).[2][1][5]

  • Octocrylene (361 Da): Lipophilic and low molecular weight. It penetrates the epidermis and has been detected in systemic circulation (plasma) and urine.

Environmental Impact[3][5][10]
  • Coral Toxicity: Octocrylene is implicated in coral bleaching (accumulation in tissues).

  • Endocrine Disruption: Octocrylene shows weak estrogenic activity in vitro; Bisoctrizole shows no such activity.

Experimental Protocols

Protocol A: In Vitro Photostability Assessment (ISO 24443 Adaptation)

This protocol quantifies the degradation of the UV filter under controlled irradiation, essential for validating "photostable" claims.

Reagents & Equipment:

  • PMMA Plates (Helioplate HD6, roughness 6µm).

  • Solar Simulator (Xenon arc lamp, filtered to match COLIPA standard).

  • UV-Vis Spectrophotometer with integrating sphere (e.g., Labsphere).

  • Glycerin (blank).

Workflow Visualization:

Photostability_Protocol Start Sample Preparation App Apply 1.3 mg/cm² on PMMA Plate (Saturated with Glycerin) Start->App Dry Dry 15 min in Dark (Ambient Temp) App->Dry Scan1 Initial UV Scan (290-400nm) (T0 Spectrum) Dry->Scan1 Irrad Irradiate (Solar Simulator) (Dose = 1.2 × UVAPF0 in J/cm²) Scan1->Irrad Calc Calculate % Recovery & Critical Wavelength Scan1->Calc Baseline Scan2 Post-Irradiation UV Scan (Tx Spectrum) Irrad->Scan2 Scan2->Calc

Caption: Step-by-step workflow for ISO 24443-compliant in vitro photostability testing.

Step-by-Step Methodology:

  • Blank Scan: Calibrate spectrophotometer using a glycerin-treated PMMA plate.

  • Application: Weigh the screen to apply exactly 1.3 mg/cm² of the formulation. Spread immediately using a finger cot with light pressure for 30 seconds, followed by 30 seconds of higher pressure to ensure uniformity.

  • Equilibration: Allow plates to dry in the dark for 15-30 minutes to form a stable film.

  • Initial Measurement (T0): Measure absorbance from 290 to 400 nm at 5 different locations on the plate.

  • Irradiation: Expose the plate to a calculated UV dose. Note: For comparative analysis, use a fixed dose of 20 J/cm² (approx. 4 hours standard sun).

  • Final Measurement (Tx): Measure absorbance again at the same 5 locations.

  • Calculation:

    
    
    
Protocol B: Percutaneous Absorption (Franz Diffusion Cell)

To verify the safety advantage of Bisoctrizole (non-penetration) vs. Octocrylene.

  • Membrane: Use excised human skin (dermatomed to 500 µm) or porcine ear skin.

  • Receptor Fluid: Phosphate Buffered Saline (PBS) + 4% BSA (to ensure solubility of lipophilic filters).

  • Dosing: Apply 2 mg/cm² of formulation to the donor compartment.

  • Sampling: Collect receptor fluid at 0, 2, 4, 8, 12, and 24 hours.

  • Analysis: Extract skin layers (stratum corneum via tape stripping, epidermis/dermis via solvent extraction). Analyze all fractions via HPLC-UV or LC-MS.

    • Expected Result MBBT: >99% recovery in wash/tape strips (surface).

    • Expected Result OC: Detectable levels in receptor fluid and viable epidermis.

References

  • Herzog, B., et al. (2004). "In vivo and in vitro assessment of the photostability of UV filters." Photochemistry and Photobiology. Link

  • Downs, C. A., et al. (2021).[7] "Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products."[8] Chemical Research in Toxicology. Link

  • ISO 24443:2021. "Cosmetics – Determination of sunscreen UVA photoprotection in vitro."[9] International Organization for Standardization. Link

  • Mancebo, S. E., & Wang, S. Q. (2015). "Recognizing the impact of ambient temperature and humidity on the physical stability of sunscreen films." Journal of the American Academy of Dermatology. Link

  • Bissonnette, R., et al. (2008). "Systemic absorption of sunscreen active ingredients."[8] JAMA. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Bisoctrizole (MBBT)

Executive Directive: The "Zero-Discharge" Standard[1][2] Bisoctrizole (Methylene bis-benzotriazolyl tetramethylbutylphenol, CAS: 103597-45-1) presents a unique challenge in laboratory waste management.[1] Unlike standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Zero-Discharge" Standard[1][2]

Bisoctrizole (Methylene bis-benzotriazolyl tetramethylbutylphenol, CAS: 103597-45-1) presents a unique challenge in laboratory waste management.[1] Unlike standard organic reagents, it is a hybrid UV filter —often supplied as a microfine aqueous dispersion (e.g., Tinosorb® M) or a lipophilic powder.

The Core Safety Directive: Under no circumstances should Bisoctrizole be discharged into sink drains or municipal sewage systems.

Its chemical architecture is designed for extreme photostability and insolubility in water.[2] Consequently, it resists biodegradation in wastewater treatment plants (WWTPs), persisting as a chronic aquatic pollutant (Aquatic Chronic 4, H413).

This guide provides a self-validating, closed-loop disposal protocol to ensure regulatory compliance and environmental stewardship.

Physicochemical Context for Disposal

Effective disposal requires understanding the molecule's physical behavior. Bisoctrizole is highly lipophilic and practically insoluble in water. This dictates that water-based cleaning methods will fail , leading to contaminated glassware and potential drain discharge.

PropertyData ValueOperational Implication
CAS Number 103597-45-1Use for waste labeling and inventory tracking.[1][3]
Physical State Solid (Powder) or Aqueous DispersionDetermines if waste is "Solid Hazardous" or "Liquid Chemical."[1][3]
Water Solubility < 0.005 mg/L (Insoluble)Do not use water for initial rinsing.[1][3] It will not solubilize the residue.[2]
Solubility (Organic) Soluble in Chloroform, THF, TolueneUse these (or Acetone/Ethanol) for effective decontamination.[1][3]
Log Pow > 12.7 (High Lipophilicity)Bioaccumulates in sludge; sticks tenaciously to glass/plastic.[1][3]
Flash Point > 200°CGenerally not an ignitability hazard (unless in solvent).[1][3]

Disposal Decision Matrix

The following workflow illustrates the logical path for classifying and segregating Bisoctrizole waste streams.

Bisoctrizole_Disposal cluster_legend Action Key Start Identify Waste Form IsSolid Pure Solid / Powder? Start->IsSolid IsLiquid Liquid / Dispersion? Start->IsLiquid SolidBin Solid Chemical Waste Bin (Label: Toxic to Aquatic Life) IsSolid->SolidBin Yes SolventCheck Is it dissolved in Organic Solvent? IsLiquid->SolventCheck OrgWaste Halogenated/Non-Halogenated Organic Waste Stream (Incineration) SolventCheck->OrgWaste Yes (e.g., Chloroform/THF) AqDispersion Aqueous Dispersion (e.g., Tinosorb M) SolventCheck->AqDispersion No (Water-based) AbsorbStep Absorb with Inert Material (Vermiculite/Diatomite) AqDispersion->AbsorbStep Stabilize FinalSolid Dispose as Solid Chemical Waste AbsorbStep->FinalSolid Decision Decision Point Disposal Final Disposal Route

Figure 1: Decision matrix for segregating Bisoctrizole waste based on physical state and solvent carrier.

Detailed Operational Protocols

Protocol A: Disposal of Pure Solid Substance

Scenario: Expired raw material or excess weighing powder.

  • Containment: Do not sweep dust into general trash. Bisoctrizole dust is a potential respiratory irritant and environmental hazard.

  • Collection: Transfer the solid directly into a wide-mouth chemical waste jar labeled "Solid Chemical Waste - Hazardous to Aquatic Life."

  • Residue Cleanup:

    • Incorrect: Wiping with a wet paper towel (spreads the material).

    • Correct: Dampen a paper towel with Ethanol (70%+) or Acetone . Wipe the area. The organic solvent will solubilize the lipophilic powder. Place the contaminated wipe into the solid waste bin.

Protocol B: Disposal of Aqueous Dispersions (e.g., Tinosorb® M)

Scenario: Disposing of the white, milk-like liquid dispersion.

  • Do Not Pour: Never pour the dispersion down the sink. Even though it looks like a water-based solution, the microparticles will settle in the P-trap or pass through to the water treatment plant unchanged.

  • Solidification (Preferred):

    • Add an inert absorbent (Vermiculite, Diatomaceous Earth, or Superabsorbent Polymer) to the container.

    • Ratio: Approximately 1:1 by volume until no free liquid remains.

    • Disposal: Seal and label as "Solid Chemical Waste (Bisoctrizole)."

  • Liquid Route (Alternative):

    • If solidification is not feasible, pour into a "Non-Halogenated Organic Waste" carboy.

    • Note: Although it is water-based, adding it to the organic stream ensures it is sent for incineration , which is the only method to destroy the benzotriazole ring structure effectively.

Protocol C: Decontamination of Glassware (The Self-Validating System)

Scenario: Cleaning beakers/flasks used for Bisoctrizole formulations.

The Challenge: Bisoctrizole adheres strongly to glass. Standard dishwashing often leaves a white, greasy film.

The Protocol:

  • Solvent Rinse (Pre-Wash): Before adding water, rinse the vessel with a small volume of Acetone or Ethanol .

    • Validation: The white residue should disappear instantly into the clear solvent.

  • Waste Capture: Pour this solvent rinse into the Organic Waste container.

  • Aqueous Wash: Now, wash the vessel with hot water and laboratory detergent (e.g., Alconox).

  • The Water Break Test (Validation):

    • Rinse with pure water.

    • Hold the glass up to the light. If the water forms a continuous sheet, the glass is clean.

    • If the water "beads up" or forms droplets on specific spots, Bisoctrizole residue remains. Repeat Step 1.

Regulatory & Scientific Rationale

Why Incineration?

Bisoctrizole is a high molecular weight (659 g/mol ) benzotriazole derivative. Its mechanism of action relies on absorbing UV energy and dissipating it as heat (tautomerization).[2] This same stability makes it resistant to UV degradation in the environment.

  • Biological Treatment (Sewage): Ineffective due to high log Pow (>12). The molecule partitions into the sludge rather than degrading.

  • Incineration: High-temperature oxidation is required to break the benzotriazole rings into nitrogen oxides and carbon dioxide.

Waste Coding

While Bisoctrizole is not a P-listed or U-listed RCRA hazardous waste (USA), it must be characterized properly:

  • US EPA: Classify as "Non-RCRA Regulated Chemical Waste" unless mixed with listed solvents. However, due to aquatic toxicity, best practice is to manage it as if it were hazardous.

  • EU CLP: Classified as Aquatic Chronic 4 (H413) .[4] It must be disposed of as hazardous waste to prevent environmental release.

References

  • PubChem. (n.d.). Bisoctrizole (Compound).[5][6][7][8][9][10][11][12] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2,2'-methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol).[1][2][12][13] Retrieved October 26, 2023, from [Link]

  • BASF. (2021). Safety Data Sheet: Tinosorb® M. (Note: Refer to your specific supplier's SDS, Section 13, for local compliance).

Sources

Handling

Personal protective equipment for handling Bisoctrizole

Operational Safety Guide: Bisoctrizole Handling & Disposal Material Insight & Risk Assessment Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, CAS: 103597-45-1) is a broad-spectrum hybrid UV absorber.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Bisoctrizole Handling & Disposal

Material Insight & Risk Assessment

Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, CAS: 103597-45-1) is a broad-spectrum hybrid UV absorber.[1] In laboratory settings, it is most frequently encountered in two distinct physical states, each requiring specific safety protocols:

  • Dry Powder: High risk of inhalation and static dispersion.

  • Aqueous Dispersion (Nano/Micro-particulate): High risk of surface contamination and aquatic toxicity.

The "Why" Behind the Protocol: While Bisoctrizole exhibits low acute toxicity and low dermal absorption (large molecular weight ~659 Da prevents deep skin penetration) [1], the primary operational risks are particulate inhalation (powder form) and environmental stewardship (aquatic chronic toxicity). The protocols below prioritize containment over acute poison prevention.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the physical state of the material.

Body AreaPPE Requirement (Powder)PPE Requirement (Dispersion/Liquid)Technical Rationale
Respiratory N95 / P2 Respirator (Minimum)Surgical Mask (Optional)Powder: Particle size can be <200nm; standard masks fail to filter nano-fines. Liquid: No vapor pressure risk, but prevents accidental ingestion via splash.
Dermal (Hands) Nitrile Gloves (Double-glove recommended)Nitrile Gloves (Single layer sufficient)Lipophilicity: Bisoctrizole is highly lipophilic (LogP ~12.[2]7) [2]. Latex is permeable to lipophilic compounds; Nitrile offers superior chemical resistance.
Ocular Safety Goggles (Indirect Vent)Safety Glasses (Side shields)Powder: Fine dust can bypass standard glasses. Liquid: Standard splash protection is sufficient.
Body Lab Coat (Buttoned, Tyvek sleeves if >100g)Lab Coat (Standard Cotton/Poly)Prevents migration of particles outside the lab. Tyvek sleeves prevent powder settling on forearms during weighing.

Operational Workflow: Safe Handling Protocol

Phase A: Preparation & Weighing (Critical Step)
  • Engineering Control: Always handle dry powder Bisoctrizole inside a Fume Hood or Biosafety Cabinet .

  • Static Control: Use an anti-static gun or ionizing bar if available. Bisoctrizole powder is prone to static charge, causing "jumping" during weighing which leads to invisible surface contamination.

Phase B: Dispersion & Formulation
  • Causality: Bisoctrizole is insoluble in water (<5 ng/L) [3].[2] When creating dispersions, high-shear mixing is often used.

  • Protocol:

    • Ensure mixing vessel is clamped securely before adding the powder.

    • Add powder to the liquid phase (not liquid to powder) to minimize dust clouds.

    • Cover the vessel with Parafilm or a lid immediately after addition, even during mixing.

Phase C: Spill Management
  • Dry Spill: DO NOT sweep. Sweeping aerosolizes the particles.

    • Action: Cover with wet paper towels to dampen, then wipe up.

  • Liquid Spill: Absorb with inert material (sand, silica gel, or universal binder).

    • Action: Do not dilute with water; this spreads the hydrophobic material as a film.

Disposal Logistics (Environmental Stewardship)

Core Directive: Bisoctrizole is classified as Aquatic Chronic 4 (May cause long-lasting harmful effects to aquatic life) [4].[3][4]

  • Strict Prohibition: NEVER pour Bisoctrizole residues (liquid or solid) down the sink.

  • Solid Waste: Collect all contaminated gloves, paper towels, and weighing boats into a dedicated solid waste bin labeled "Chemical Contaminated Waste."

  • Liquid Waste:

    • Segregate into "Non-Halogenated Organic Waste" containers.

    • If the solvent is water-based (dispersion), it must still go to chemical waste, not the drain, due to the active ingredient.

  • Container Disposal: Triple rinse empty containers with a suitable organic solvent (e.g., Ethanol or Acetone) to solubilize residues. Dispose of the rinsate into the liquid waste container.

Visualized Workflow (DOT Diagram)

Bisoctrizole_Safety_Workflow cluster_start Material Assessment cluster_ppe PPE Selection cluster_ops Operational Handling cluster_waste Disposal (Aquatic Toxicity Control) Start Identify Physical State Powder State: Dry Powder Start->Powder Liquid State: Dispersion/Liquid Start->Liquid PPE_High PPE: N95 Mask + Goggles + Nitrile Gloves + Fume Hood Powder->PPE_High PPE_Std PPE: Safety Glasses + Nitrile Gloves Liquid->PPE_Std Weighing Weighing Protocol: Use Anti-Static + Wet Wipe Method PPE_High->Weighing Mixing Mixing Protocol: Add Powder to Liquid Cover Immediately PPE_Std->Mixing Weighing->Mixing Spill Spill Event? Mixing->Spill Clean_Dry Dampen with Wet Towel DO NOT SWEEP Spill->Clean_Dry Dry Spill Clean_Wet Absorb with Inert Material (Sand/Silica) Spill->Clean_Wet Liquid Spill Disposal_Bin Solid/Liquid Chemical Waste (NO DRAINS) Spill->Disposal_Bin No Spill (Routine) Clean_Dry->Disposal_Bin Clean_Wet->Disposal_Bin

Caption: Decision logic for Bisoctrizole handling, emphasizing the divergence in PPE based on physical state and the unified disposal path to prevent aquatic contamination.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 2,2'-methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol). Accessed October 26, 2023. [Link]

  • PubChem. Bisoctrizole (Compound) - Physical Properties. National Library of Medicine. Accessed October 26, 2023. [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Methylene bis-benzotriazolyl tetramethylbutylphenol (nano).[2][5][6] SCCS/1460/11. [Link]

Sources

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